molecular formula C4H4IN3O2 B3096422 4-iodo-5-methyl-3-nitro-1H-pyrazole CAS No. 1281872-29-4

4-iodo-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3096422
CAS No.: 1281872-29-4
M. Wt: 253.00
InChI Key: ILMYFUHJLRTOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-5-methyl-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H4IN3O2 and its molecular weight is 253.00. The purity is usually 95%.
BenchChem offers high-quality 4-iodo-5-methyl-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-5-methyl-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-methyl-5-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMYFUHJLRTOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Energetic Frameworks: Crystal Structure Analysis of Iodinated Nitro-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Energy-Safety Trade-off and Halogen Engineering

In the development of advanced energetic materials, researchers perpetually battle the "energy-safety trade-off." High-nitrogen heterocyclic compounds, such as nitro-pyrazoles, exhibit exceptional heats of formation and detonation velocities. However, their high energy density often correlates with extreme sensitivity to mechanical stimuli (impact and friction).

To resolve this, modern crystal engineering has pivoted toward Noncovalent Synergistic-Directed Crystallization (NSDC) . By decoupling electronic effects from steric constraints, scientists can program solid-state architectures. Specifically, the strategic introduction of an iodine atom into the nitro-pyrazole ring (e.g., 3-iodo-4-nitropyrazole) acts as a structural template. Iodine's highly polarizable electron cloud creates a localized region of positive electrostatic potential (a σ-hole), which drives the formation of highly directional halogen bonds (I···O). This technical guide explores the mechanistic causality, synthesis, and single-crystal X-ray diffraction (XRD) analysis of iodinated nitro-pyrazoles, demonstrating how halogen engineering fundamentally alters crystal packing to boost lattice energy and stability.

Mechanistic Rationale: Why Iodination?

The decision to iodinate a nitro-pyrazole is not merely for mass addition; it is a calculated manipulation of the molecule's intermolecular interaction network.

  • The σ-Hole Effect: Halogens bound to electron-withdrawing heterocycles develop an anisotropic charge distribution. The equatorial region becomes electron-rich, while the axial region (opposite the covalent bond) becomes electron-deficient (the σ-hole).

  • Directional Halogen Bonding: In 3-iodo-4-nitropyrazole (INP), the iodine atom's σ-hole acts as a potent Lewis acid, seeking the Lewis basic oxygen atoms of adjacent nitro groups. According to recent crystallographic studies on 1, this results in a highly directional I···O halogen bond with an interaction distance of 3.01 Å and an angle (θ) of nearly 178°.

  • Lattice Energy Amplification: Density Functional Theory (DFT) calculations reveal that these synergistic I···O halogen bonds contribute significant stabilization energy (11.46 kJ mol⁻¹). Combined with secondary halogen-π interactions, iodination boosts the overall lattice energy by 15.55% compared to non-halogenated analogues, locking the molecules into a rigid, insensitive 3D framework.

HalogenBonding N1 Iodine Substitution (Polarizable Halogen) N2 σ-Hole Formation (Electrophilic Region) N1->N2 Electron Withdrawal N3 Directional Halogen Bonding (I···O Interactions) N2->N3 Nucleophile Attraction N4 Lamellar Crystal Growth (3D Framework) N3->N4 Template Effect N5 Enhanced Lattice Energy (+15.55% vs Control) N4->N5 Synergistic Packing

Causality pathway of halogen-directed crystallization in iodinated nitro-pyrazoles.

Self-Validating Experimental Protocols

To analyze the crystal structure, one must first synthesize high-purity material and grow defect-free single crystals. The following protocols are designed as self-validating systems, where the physical observations at each step confirm the success of the underlying chemical mechanism.

Protocol 3.1: Electrophilic Iodination of 4-Nitropyrazole

Standard diatomic iodine (I₂) is too weakly electrophilic to attack an electron-deficient nitro-pyrazole ring. Therefore, we utilize an oxidative iodination system to generate the highly reactive iodonium ion (I⁺) or hypoiodous acid (HOI) in situ, a technique well-documented in the 2.

  • Reagent Preparation: Dissolve 10.0 mmol of 4-nitropyrazole in 20 mL of 50% aqueous H₂SO₄. Causality: The acidic medium protonates the pyrazole slightly, ensuring solubility, while providing the necessary H⁺ for the subsequent oxidation step.

  • Oxidant Addition: Add 4.0 mmol of KIO₃ and 6.0 mmol of I₂ to the solution. Causality: The KIO₃ oxidizes the I₂ according to the reaction:

    
    . This generates the potent electrophile required for C-H activation at the 3-position.
    
  • Thermal Activation: Heat the mixture to 80 °C for 4 hours under vigorous stirring.

  • Quenching and Precipitation: Pour the hot mixture over crushed ice and neutralize with saturated Na₂CO₃ until pH 7 is reached. Validation: A pale-yellow precipitate of crude 3-iodo-4-nitropyrazole will form, confirming the loss of solubility upon neutralization.

  • Isolation: Filter, wash with cold distilled water, and dry under vacuum.

Protocol 3.2: Single-Crystal Growth via Slow Evaporation

Rapid precipitation traps solvent molecules and creates crystal defects, rendering the sample useless for X-ray diffraction. Slow evaporation ensures the system remains in the metastable zone, thermodynamically favoring the growth of a single, continuous lattice.

  • Solvent Selection: Dissolve 50 mg of the crude 3-iodo-4-nitropyrazole in a 1:1 (v/v) mixture of Ethanol and HPLC-grade Water. Causality: The compound is highly soluble in ethanol but poorly soluble in water. As the more volatile ethanol evaporates faster than water, the solution slowly transitions from undersaturated to supersaturated.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, which cause rapid, chaotic crystallization (twinning). Filtration forces homogeneous nucleation.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and place it in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 7–14 days, harvest the block-like single crystals using a nylon loop and immediately submerge them in paratone oil to prevent atmospheric degradation.

SynthesisWorkflow N1 4-Nitropyrazole (Starting Material) N2 Electrophilic Iodination (I2 / KIO3 / H+) N1->N2 C-H Activation N3 3-Iodo-4-nitropyrazole (Crude Product) N2->N3 Precipitation N4 Slow Evaporation (EtOH / H2O) N3->N4 Purification N5 Single-Crystal XRD & Hirshfeld Analysis N4->N5 Crystal Harvesting

Step-by-step workflow from starting material to single-crystal XRD analysis.

Single-Crystal X-Ray Diffraction & Structural Analysis

XRD Data Collection Protocol
  • Mounting: Transfer the paratone-coated crystal to a diffractometer equipped with a Mo Kα microfocus source (

    
     Å) and a photon-counting detector.
    
  • Cryocooling: Stream liquid nitrogen over the crystal to maintain a temperature of 150 K. Causality: Cryocooling minimizes the thermal atomic displacement parameters (ADPs). This sharpens the diffraction spots, allowing for high-resolution data collection and the precise mapping of subtle noncovalent interactions like the I···O halogen bond.

  • Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
Hirshfeld Surface Analysis

While XRD provides atomic coordinates, Hirshfeld surface analysis maps the electron density to visualize and quantify intermolecular interactions. By plotting the normalized contact distance (


), researchers can identify the exact percentage of the crystal volume dictated by specific bonds. In iodinated nitro-pyrazoles, the appearance of distinct red spots on the 

surface directly corresponds to the highly directional I···O halogen bonds, proving that the iodine atom successfully templated the lamellar crystal growth.

Quantitative Data Presentation

The success of the halogen engineering strategy is best understood by comparing the crystallographic and thermodynamic data of the iodinated derivative against its non-halogenated precursor.

Table 1: Crystallographic Data & Primary Interactions

CompoundDensity (g/cm³)Primary Intermolecular InteractionInteraction Distance (Å)Bond Angle (θ)
4-Nitropyrazole (Control) ~1.52Hydrogen Bonding (N-H···O)~2.10~165°
3-Iodo-4-nitropyrazole (INP) >2.10Halogen Bonding (I···O)3.01178°

Note: The near-linear 178° bond angle in INP is a hallmark of σ-hole directed halogen bonding, which enforces a strict lamellar packing arrangement.

Table 2: DFT-Calculated Lattice Energy Contributions

Interaction TypeEnergy Contribution (kJ/mol)Structural Effect
Synergistic I···O Halogen Bond +11.46Directs 3D lamellar framework
Halogen-π Interactions +4.09Stabilizes inter-layer stacking
Total Lattice Energy Boost +15.55% Increases thermal/mechanical stability

Conclusion

The crystal structure analysis of iodinated nitro-pyrazoles represents a masterclass in rational molecule design. By understanding the causality between electrophilic iodination and the subsequent formation of an iodine σ-hole, researchers can exploit directional halogen bonding (I···O) to dictate crystal packing. This Noncovalent Synergistic-Directed Crystallization (NSDC) strategy effectively resolves the energy-safety trade-off, yielding energetic materials with significantly enhanced lattice energies, higher densities, and programmable solid-state architectures.

References

  • Noncovalent synergistic-directed crystallization (NSDC): a halogen engineering strategy for multifunctional energetic crystals.CrystEngComm (RSC Publishing).
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds: Iodination.National Institutes of Health (NIH) / Molecules.
  • Review on synthesis of nitropyrazoles.ResearchGate.

Sources

Literature review of 3-nitro-5-methylpyrazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functionalization of 3-Nitro-5-Methylpyrazole

Executive Summary

The functionalization of 3-nitro-5-methylpyrazole (also known as 5-methyl-3-nitropyrazole) represents a critical intersection between pharmaceutical drug discovery and the development of advanced energetic materials. This bifunctional heterocycle offers a unique electronic scaffold: the electron-withdrawing nitro group and the electron-donating methyl group create a highly predictable reactivity profile. This whitepaper dissects the mechanistic causality behind its functionalization, provides validated experimental workflows, and explores its diverse applications—from acting as a superior aniline bioisostere in kinase inhibitors to serving as a high-density core for pyrazole-tetrazole hybrids.

Structural and Electronic Causality

To master the functionalization of 3-nitro-5-methylpyrazole, one must first understand the push-pull electronic dynamics governing the pyrazole ring. The pyrazole core is inherently aromatic, but its electron density is heavily skewed by its substituents.

  • The C4 Electrophilic Hotspot: The nitro group at the C3 position is strongly electron-withdrawing, which generally deactivates the ring toward electrophilic aromatic substitution. However, the methyl group at the C5 position is electron-donating via hyperconjugation, partially mitigating this deactivation[1]. Because the C4 position is meta to the deactivating nitro group and ortho to the activating methyl group, it becomes the most electron-rich and sterically accessible site for incoming electrophiles[1].

  • N-Alkylation Regioselectivity: The tautomeric nature of the pyrazole ring means that alkylation typically occurs at the nitrogen furthest from the sterically bulky or strongly electron-withdrawing groups, though product ratios depend heavily on the base and solvent used.

  • Metabolic Liability of the C5-Methyl: In biological systems, the C5-methyl group is a known site for cytochrome P450 (CYP) mediated oxidation[2]. While useful for synthetic transformations, this liability often requires strategic halogenation (e.g., conversion to a chloropyrazole) during late-stage drug optimization to improve pharmacokinetic half-life[2].

Reactivity Core 3-Nitro-5-methylpyrazole N1 N1 / N2 Position (Nucleophilic Alkylation) Core->N1 Base, R-X C4 C4 Position (Electrophilic Hotspot) Core->C4 HNO3 or X2 NO2 3-Nitro Group (Chemoselective Reduction) Core->NO2 H2, Pd/C or N2H4/Fe CH3 5-Methyl Group (Metabolic Oxidation) Core->CH3 CYP450 Enzymes

Figure 1: Regioselective functionalization pathways of the 3-nitro-5-methylpyrazole scaffold.

Core Functionalization Workflows

Pathway A: Pharmaceutical Derivatization (Aniline Bioisosteres)

A major application of 3-nitro-5-methylpyrazole is its conversion into 3-amino-5-methylpyrazole derivatives. In the design of kinase inhibitors (such as LRRK2 inhibitors for Parkinson's disease), the aniline motif is a common but problematic structural feature, often acting as a toxicophore and suffering from poor aqueous solubility[2].

By alkylating 3-nitro-5-methylpyrazole and subsequently reducing the nitro group, chemists generate an aminopyrazole that serves as an excellent bioisostere for aniline. The aminopyrazole maintains the necessary hydrogen-bonding interactions within the kinase hinge region (with the N1-methyl directed toward the solvent and the C5-methyl directed toward the selectivity pocket) while significantly improving brain penetrance and metabolic stability[2].

Pathway B: Energetic Materials Synthesis

Conversely, materials scientists exploit the C4 position. Nitration of the 3-nitro-5-methylpyrazole core yields highly dense, fully nitro-functionalized precursors. These are utilized in [3+2] cycloadditions to form pyrazole-tetrazole hybrids[3]. The resulting nitramino-based compounds exhibit exceptional detonation properties due to their high heats of formation, regular close packing, and extensive intermolecular hydrogen bonding and π–π interactions[3].

Workflow Start 3-Nitro-5- methylpyrazole Alkylation Step 1: N-Alkylation (K2CO3, R-I) Start->Alkylation Intermediate 1-Alkyl-3-nitro- 5-methylpyrazole Alkylation->Intermediate Reduction Step 2: Reduction (H2, Pd/C) Intermediate->Reduction Amine 1-Alkyl-3-amino- 5-methylpyrazole Reduction->Amine

Figure 2: Two-step synthetic workflow converting 3-nitro-5-methylpyrazole into aminopyrazole bioisosteres.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical controls.

Protocol 1: Regioselective N-Alkylation

Objective: Synthesize 1-alkyl-5-methyl-3-nitropyrazole.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-nitro-5-methylpyrazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Stir the suspension at ambient temperature for 15 minutes to allow for deprotonation.

  • Alkylation: Dropwise add the alkyl halide (e.g., iodomethane or an advanced alkyl bromide) (1.2 equiv).

  • Reaction Monitoring: Heat the mixture to 60°C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (highly polar due to the N-H bond) will disappear, replaced by a higher-Rf product spot.

  • Workup & Validation: Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF.

  • Self-Validation: Purify via flash chromatography. Confirm regioselectivity using 2D NOESY NMR; a strong NOE correlation between the newly introduced N-alkyl protons and the C5-methyl protons confirms N1 alkylation over N2 alkylation.

Protocol 2: Chemoselective Nitro Reduction

Objective: Convert 1-alkyl-5-methyl-3-nitropyrazole to the corresponding 3-aminopyrazole without altering the pyrazole core.

  • Preparation: Dissolve the intermediate from Protocol 1 in HPLC-grade methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under a steady stream of nitrogen to prevent auto-ignition.

    • Alternative for Energetic Materials: If the molecule contains halogen or alkyne sensitivities, utilize hydrazine hydrate in the presence of an Fe(III) salt as a milder, chemoselective alternative[3].

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation: Monitor via IR spectroscopy. The strong asymmetric and symmetric NO₂ stretching bands (approx. 1530 and 1350 cm⁻¹) must completely disappear, replaced by N-H stretching bands (approx. 3300-3400 cm⁻¹).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the target aminopyrazole.

Physicochemical Profiling: Aminopyrazole vs. Aniline

The functionalization of 3-nitro-5-methylpyrazole into an aminopyrazole fundamentally alters the physicochemical properties of the resulting drug candidate. The table below summarizes the quantitative advantages of replacing a standard aniline toxicophore with a 3-amino-5-methylpyrazole bioisostere in kinase inhibitor design[2].

Property / MetricStandard Aniline Motif3-Amino-5-Methylpyrazole DerivativeCausality / Impact
Aqueous Solubility Low (< 10 µg/mL)High (> 100 µg/mL)Pyrazole nitrogens increase polarity and hydrogen-bond acceptor capacity.
Metabolic Stability (HLM) Poor (Rapid oxidation)Moderate to HighAvoids toxic reactive aniline metabolites; C5-methyl is the primary, manageable liability.
Kinome Selectivity Broad / Off-targetHighly SelectiveC5-methyl group directs specifically into the target kinase selectivity pocket.
Brain Penetrance (Kp,uu) Poor (< 0.1)Favorable (> 0.5)Optimized logD and reduced polar surface area (PSA) compared to heavily substituted anilines.

Conclusion

The 3-nitro-5-methylpyrazole scaffold is a masterclass in predictable heterocyclic chemistry. By understanding the push-pull electronics of the C3-nitro and C5-methyl groups, researchers can definitively control regioselectivity at the C4 and N1 positions. Whether the goal is synthesizing highly selective, brain-penetrant LRRK2 kinase inhibitors or engineering the next generation of high-density pyrazole-tetrazole energetic salts, the methodologies and causal principles outlined in this guide provide a robust foundation for advanced chemical development.

References

  • Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions Source: RSC Publishing (rsc.org) URL:[Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor Source: NIH (ncbi.nlm.nih.gov) URL:[Link]

Sources

Architecting Efficacy: The Strategic Integration of Nitrogen-Rich Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex biological targets, the architectural precision of small-molecule ligands becomes paramount. Nitrogen-rich heterocycles are not merely structural motifs; they are the functional keystones of modern pharmacology. An analysis of U.S. FDA-approved pharmaceuticals reveals that approximately 59% of all unique small-molecule drugs contain at least one nitrogen heterocycle[1]. More strikingly, this prevalence surged to 82% among the 321 small-molecule drugs approved between 2013 and 2023[2].

As a Senior Application Scientist, I approach scaffold selection not as a geometric exercise, but as a mechanistic strategy to dictate physicochemical properties, optimize pharmacokinetics, and enforce target engagement. This technical guide explores the causality behind utilizing nitrogen-rich scaffolds, details field-validated synthetic workflows, and provides self-validating protocols for confirming target engagement.

The Physicochemical and Mechanistic Rationale

The incorporation of nitrogen into a cyclic framework fundamentally alters the electronic and spatial landscape of a molecule. The decision to utilize an N-heterocycle is driven by three core mechanistic advantages:

  • Hydrogen Bonding & Solvation Dynamics: Nitrogen’s lone pair serves as a potent hydrogen-bond acceptor. This enhances aqueous solubility while maintaining sufficient lipophilicity for membrane permeability, a critical balance for oral bioavailability.

  • Strategic Bioisosterism: Nitrogen-rich rings like triazoles and tetrazoles act as exceptional bioisosteres. For instance, tetrazole (pKa ~4.89) is a classic bioisostere for carboxylic acids, offering similar acidity and charge distribution at physiological pH but with enhanced metabolic stability and lipophilicity[3]. Similarly, 1,2,3-triazoles are widely deployed as rigid amide bioisosteres, capable of forming Van der Waals forces and hydrogen bonds while remaining highly resistant to enzymatic cleavage[4].

  • Endogenous Target Mimicry: Many endogenous ligands (e.g., ATP, neurotransmitters) are nitrogenous. N-heterocycles like pyrimidines and purines can perfectly emulate the purine ring of ATP. This allows targeted agents like the kinase inhibitor Imatinib to lock into the BCR-ABL enzyme's active site with nanomolar affinity, forging critical hydrogen bonds that arrest cancer proliferation[2].

Quantitative Landscape of N-Heterocycles in Pharmaceuticals

To contextualize the dominance of these scaffolds, we must look at the structural distribution within the FDA-approved chemical space. The data clearly indicates a preference for specific nitrogenous rings based on their basicity and spatial geometry.

Table 1: Prevalence and Distribution of N-Heterocycles in FDA-Approved Drugs

Metric / ScaffoldFrequency / Data PointMechanistic Advantage in Drug Design
Overall N-Heterocycle Prevalence 59% of all small molecules[1]Broad spectrum target binding; tunable pKa for formulation.
Recent Approvals (2013-2023) 82% of 321 small molecules[2]High precision for targeted therapies (e.g., kinase inhibitors).
Piperidine 72 approved drugs[5]Basic amine center; excellent for salt formation and solubility.
Pyridine 62 approved drugs[5]Rigid planar structure; strong pi-stacking and H-bond acceptor.
Piperazine 59 approved drugs[5]Modulates basicity; improves oral bioavailability and half-life.

Advanced Synthetic Methodologies: Constructing the Scaffold

The utility of a scaffold is strictly bottlenecked by its synthetic accessibility. Below are two field-proven protocols for generating and modifying nitrogen-rich heterocycles, detailing the chemical causality behind each step.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is the gold standard for generating 1,4-disubstituted 1,2,3-triazoles[6]. This protocol is designed as a self-validating system to ensure high regioselectivity.

  • Reagent Preparation: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic t-BuOH/H₂O system is critical; water is necessary to solubilize the copper salts, while t-BuOH solubilizes the organic substrates and stabilizes the intermediate copper-acetylide complex.

  • Catalyst Generation In Situ: Add Copper(II) sulfate pentahydrate (5 mol%) followed by Sodium Ascorbate (10 mol%).

    • Causality: Using Cu(II) with a reducing agent (ascorbate) generates the active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that plagues reactions starting directly with unstable Cu(I) salts.

  • Reaction Execution: Stir at room temperature for 12 hours. The reaction is typically exothermic and self-sustaining.

  • Validation: Monitor via LC-MS. The formation of the 1,2,3-triazole is confirmed by the mass shift and the disappearance of the azide stretching band (~2100 cm⁻¹) in FT-IR.

Protocol B: Late-Stage Skeletal Editing via Sulfenylnitrene

A groundbreaking approach to N-heterocycle synthesis is the direct insertion of a single nitrogen atom into an existing carbocycle, a process known as skeletal editing[7].

  • Precursor Activation: Dissolve the bioactive carbocyclic precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Nitrene Generation: Introduce the sulfenylnitrene precursor under controlled thermal or photochemical conditions.

    • Causality: Sulfenylnitrenes are highly reactive, short-lived intermediates. Generating them directly in the presence of the substrate ensures immediate insertion into the C-C bond before the nitrene can undergo unwanted side reactions[7].

  • Skeletal Expansion: The nitrene inserts into the ring, expanding it by one nitrogen atom, transforming a standard cyclic framework into a nitrogen-rich pharmacophore without altering peripheral functionalities[7].

  • Validation: Validate the skeletal edit using 2D NMR (HMBC/HSQC) to confirm the new C-N connectivity.

SkeletalEditing S1 Bioactive Precursor (Carbocycle) S3 Nitrogen Insertion (Skeletal Edit) S1->S3 S2 Sulfenylnitrene Generation S2->S3 S4 N-Heterocycle Pharmacophore S3->S4

Caption: Workflow of late-stage skeletal editing via sulfenylnitrene insertion.

Mechanistic Pathways & Target Engagement

Once synthesized, the efficacy of the N-heterocycle depends entirely on its ability to engage the target protein. Let us visualize the mechanistic pathway of a nitrogen-rich kinase inhibitor (such as Imatinib) targeting the BCR-ABL fusion protein in chronic myeloid leukemia (CML)[2].

KinaseInhibition A N-Heterocycle Ligand (e.g., Pyrimidine/Pyridine) B BCR-ABL Kinase ATP-Binding Pocket A->B Binding C H-Bonding & Pi-Stacking Interactions B->C Thermodynamics D Conformational Lock (Inactive Kinase State) C->D Structural Shift E Downstream Signaling Arrest D->E Signal Blockade F Targeted Apoptosis (CML Cells) E->F Phenotypic Outcome

Caption: Mechanistic pathway of N-heterocycle-mediated BCR-ABL kinase inhibition.

Self-Validating Protocol: High-Throughput Target Engagement (Thermal Shift Assay)

To prove that our synthesized N-heterocycle successfully engages the target protein (as diagrammed above), we employ a Thermal Shift Assay (TSA). This protocol validates the physical interaction between the scaffold and the protein, ensuring the synthetic effort translates to biological activity.

  • Assay Assembly: In a 96-well qPCR plate, combine the purified target protein (2 µM), the synthesized N-heterocycle ligand (10 µM), and SYPRO Orange dye (5x final concentration) in a physiological buffer (e.g., HEPES pH 7.4).

  • Causality of Dye Selection: SYPRO Orange is an environmentally sensitive fluorophore. It is highly fluorescent in non-polar environments but quenched in aqueous solutions. As the protein is heated and denatures, it exposes its hydrophobic core, allowing the dye to bind and fluoresce.

  • Thermal Ramping: Subject the plate to a thermal gradient (25°C to 95°C) at a rate of 1°C/minute using a real-time PCR machine, continuously monitoring fluorescence.

  • Data Interpretation (Self-Validation): Calculate the melting temperature (Tm) from the inflection point of the melt curve. A positive shift in Tm (ΔTm > 2°C) compared to the DMSO vehicle control confirms that the N-heterocycle has bound to and stabilized the folded state of the protein. If no shift occurs, the scaffold design lacks the necessary binding affinity and must be re-evaluated.

Conclusion

Nitrogen-rich heterocyclic scaffolds are the undisputed workhorses of medicinal chemistry. Whether deploying tetrazoles as acid bioisosteres or utilizing triazoles for their robust amide-mimicking properties, the strategic placement of nitrogen atoms dictates the pharmacokinetic and pharmacodynamic destiny of a drug. By coupling advanced synthesis techniques like skeletal editing with rigorous biophysical validation, drug development professionals can continue to unlock uncharted regions of chemical space with unprecedented precision.

References

  • [2] N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem. URL:

  • [5] A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. URL:

  • [1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals - Journal of Medicinal Chemistry (ACS Publications). URL:

  • [7] How a Single Nitrogen Atom Could Transform the Future of Drug Discovery - The University of Oklahoma. URL:

  • [6] Design, synthesis, biological evaluation and in silico studies of novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates as potent antimicrobial, antioxidant and anti-inflammatory agents - Arabian Journal of Chemistry. URL:

  • [3] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. URL:

  • [4] Identification of novel anticancer agents of Quinoline Containing Chromene Based 1,2,3-Triazoles in their molecular docking studies - IOSR Journal. URL:

Sources

Physicochemical Characterization of 4-iodo-5-methyl-3-nitro-1H-pyrazole: A Technical Guide to Melting Point and Density Determination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination of two critical physicochemical properties—melting point and density—for the heterocyclic compound 4-iodo-5-methyl-3-nitro-1H-pyrazole. Recognizing that this specific molecule is a niche research compound, this document emphasizes robust, universally accepted methodologies over pre-existing data. It serves as a practical guide for researchers in pharmaceutical development and chemical synthesis, enabling them to generate accurate and reproducible data. The protocols detailed herein are grounded in authoritative standards, including United States Pharmacopeia (USP) and ASTM International guidelines, ensuring the integrity and validity of the experimental outcomes.

Introduction: The Imperative for Accurate Physicochemical Data

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The specific functionalization of the pyrazole ring, as seen in 4-iodo-5-methyl-3-nitro-1H-pyrazole, creates a highly versatile and reactive building block for synthesizing complex molecular architectures.[2] The introduction of iodo, methyl, and nitro groups dramatically influences the molecule's steric and electronic properties, which in turn dictate its behavior in both chemical reactions and biological systems.

Accurate determination of fundamental properties like melting point and density is a non-negotiable prerequisite for advancing a compound through the drug development pipeline.

  • Melting Point is a primary indicator of a substance's purity. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of this range.[3][4] This parameter is critical for quality control, stability assessment, and providing a baseline for further analytical characterization.

  • Density provides insights into the packing efficiency of molecules in the solid state. This information is vital for formulation development, powder flowability studies, and calculating key manufacturing parameters.

Determination of Melting Point by the Capillary Method

The capillary method is the standard and most widely accepted technique for melting point determination, as detailed in major pharmacopeias.[5] The underlying principle involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and observing the temperature at which the solid-to-liquid phase transition occurs.

Rationale for Method Selection

For a crystalline organic solid like 4-iodo-5-methyl-3-nitro-1H-pyrazole, the capillary method offers an optimal balance of accuracy, reproducibility, and sample economy. The slow, controlled heating rate is essential for allowing the system to remain in thermal equilibrium, ensuring that the temperature measured by the thermometer accurately reflects the temperature of the sample.[6] This prevents the phenomenon of thermal lag, where the heating block's temperature overshoots the actual melting temperature of the sample.[5]

Experimental Protocol: USP <741> Capillary Method

This protocol is adapted from the Class Ia procedure outlined in the United States Pharmacopeia.[7]

  • Sample Preparation:

    • Ensure the sample of 4-iodo-5-methyl-3-nitro-1H-pyrazole is completely dry, typically by drying in a vacuum desiccator over a suitable desiccant for at least 24 hours. Moisture can act as an impurity, depressing the melting point.

    • Finely powder a small amount of the sample using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary.[6]

  • Capillary Loading:

    • Press the open end of a standard melting point capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed column of material should be 2.5–3.5 mm high.

  • Measurement:

    • Insert the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 10°C below the expected melting point. (An initial, rapid determination can be performed to find this approximate range).[3]

    • Once the temperature has stabilized, adjust the heating rate to a slow, constant ramp of 1°C per minute.[7][8] This slow rate is critical for accuracy.

    • Record two temperatures:

      • T_onset : The temperature at which the first signs of melting (e.g., the column collapsing against the capillary wall) are observed.

      • T_clear : The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.[8]

    • The melting range is reported as T_onset – T_clear.

  • System Validation:

    • The accuracy of the apparatus must be verified at regular intervals using certified reference standards (e.g., USP Melting Point Reference Standards).[7] The measured melting points of these standards should fall within their specified ranges.

Illustrative Data for Related Pyrazole Derivatives

While data for the target compound is unavailable, the following table presents experimental melting points for structurally similar iodo-pyrazoles to provide a contextual reference.

Compound NameCAS NumberMelting Point (°C)Source
4-Iodo-1-methyl-1H-pyrazole39806-90-161 - 67[9]
4-Iodopyrazole3469-69-0108 - 110[7]
3,5-Dimethyl-4-iodo-1H-pyrazole2033-45-6136 - 140[10]

Note: The presence of the nitro group in the target compound is expected to significantly increase its melting point compared to these examples due to stronger intermolecular dipole-dipole interactions.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample (Vacuum Desiccator) Powder Finely Powder (Mortar & Pestle) Dry->Powder Load Load Capillary Powder->Load Pack Pack to 2.5-3.5 mm Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat to T_exp - 10°C Insert->Heat Ramp Ramp at 1°C/min Heat->Ramp Record Record T_onset & T_clear Ramp->Record

Caption: Workflow for USP-compliant melting point determination.

Determination of True Density by Gas Pycnometry

Gas pycnometry is the gold-standard method for determining the true or skeletal density of a solid powder. It measures the volume of the solid material directly, excluding the volume of any open pores or the interstitial space between particles. The technique is governed by Boyle's Law.

Rationale for Method Selection

The method's reliance on an inert gas, typically helium, makes it ideal for analyzing 4-iodo-5-methyl-3-nitro-1H-pyrazole without the risk of dissolution or chemical reaction that could occur with liquid-based pycnometry. Helium is the preferred gas due to its small atomic size, which allows it to penetrate even very fine pores and voids, providing a highly accurate measurement of the solid's volume.[11] This method adheres to established protocols such as ASTM D5550.[12]

Experimental Protocol: Helium Pycnometry
  • System Calibration:

    • Calibrate the gas pycnometer using the manufacturer-provided calibration spheres of known, certified volume. This step is crucial to establish the precise volumes of the internal sample and reference chambers.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the dried 4-iodo-5-methyl-3-nitro-1H-pyrazole powder using an analytical balance. The mass should be sufficient to occupy a significant portion of the sample cell volume to maximize accuracy.

    • Record the mass (m).

  • Measurement:

    • Place the weighed sample into the sample cell of the pycnometer.

    • Seal the sample cell in the instrument.

    • Initiate the analysis sequence. The instrument will automatically perform the following steps:

      • Pressurize the reference chamber with helium to a target pressure (P1).

      • Expand the gas into the sample chamber containing the powder.

      • Measure the final equilibrium pressure (P2).

    • The instrument's software uses the pressure change and the known chamber volumes to calculate the volume of the solid sample (V_s).

    • The instrument typically performs multiple cycles (e.g., 5-10 purges followed by 5 measurement runs) until the calculated volume readings are consistent, ensuring that trapped air has been removed and the result is stable.

  • Calculation:

    • The true density (ρ) is calculated automatically by the instrument's software using the formula: ρ = m / V_s

    • The result is typically reported in g/cm³.

Illustrative Data for Related Pyrazole Derivatives

The following table provides density values for related iodo-pyrazole compounds, which can serve as an approximate reference.

Compound NameCAS NumberDensity (g/cm³)Method/NoteSource
4-Iodo-1-methyl-1H-pyrazole39806-90-12.07Supplier Data[9]
3-Iodo-1-methyl-1H-pyrazole92525-10-51.936at 25°C[5]
3-Iodo-5-methyl-1H-pyrazole93233-21-71.81Predicted[13]

Note: The addition of a heavy atom like iodine and a dense nitro group suggests that the density of 4-iodo-5-methyl-3-nitro-1H-pyrazole will likely be in the range of 1.8 - 2.1 g/cm³ or potentially higher.

Workflow for Density Determination by Gas Pycnometry

DensityWorkflow cluster_prep Preparation cluster_measure Measurement Cycle cluster_result Final Calculation Calibrate Calibrate Pycnometer (Standard Spheres) Weigh Weigh Dried Sample (m) Calibrate->Weigh Load Load Sample into Cell Weigh->Load Purge Purge with Helium Load->Purge Measure Measure Pressure Change (P1 -> P2) Purge->Measure CalcVol Calculate Volume (Vs) Measure->CalcVol Repeat Repeat until Stable CalcVol->Repeat CalcRho Calculate Density ρ = m / Vs Repeat->CalcRho

Caption: Workflow for true density determination via helium pycnometry.

Conclusion

While direct experimental values for the melting point and density of 4-iodo-5-methyl-3-nitro-1H-pyrazole are not currently cataloged, this guide provides the authoritative, step-by-step methodologies required for their precise and accurate determination. By adhering to the USP capillary method for melting point and the ASTM-guided gas pycnometry method for density, researchers can generate reliable, publication-quality data. This foundational characterization is an indispensable step in the journey of any novel compound from the research bench to potential therapeutic application, ensuring both scientific rigor and regulatory compliance.

References

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • (Duplic
  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • 3-Iodo-5-methyl-1H-pyrazole Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • (Duplic
  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • (Duplic
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). MDPI. Retrieved from [Link]

  • Melting Point. (n.d.). University of Calgary. Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • (Duplic
  • Pycnometry – absolute density, bulk and tamped density analysis. (n.d.). Microanalysis Australia. Retrieved from [Link]

  • (Reference Not Used)
  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • (Reference Not Used)
  • (Reference Not Used)
  • ASTM D5550-14: Standard Test Method for Specific Gravity of Soil Solids by Gas Pycnometer. (2023). Gold APP Instruments. Retrieved from [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]

Sources

Harnessing the Halogen Bond: Potential Pharmaceutical Applications of Iodinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring is universally recognized as a "privileged scaffold," forming the core of numerous FDA-approved therapeutics. However, the strategic introduction of an iodine atom—typically at the C4 or C5 position—fundamentally transforms this heterocycle[1].

As an application scientist bridging the gap between synthetic methodology and biological efficacy, I have observed that iodinated pyrazoles serve a dual mandate in drug development:

  • As High-Value Synthetic Nodes: They provide orthogonal reactivity for divergent syntheses via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[2].

  • As Potent Pharmacophores: The unique electronic properties of the iodine atom elevate the scaffold into a functional probe capable of engaging in highly directional halogen bonding within target protein pockets[2].

This technical guide dissects the mechanistic causality behind the biological activity of iodinated pyrazoles, summarizes their quantitative efficacy, and provides self-validating experimental workflows for their synthesis and evaluation.

Mechanistic Grounding: The Iodine Advantage

To understand why iodinated pyrazoles are highly sought after in oncology and antimicrobial research, we must analyze the physical chemistry of the carbon-iodine (C–I) bond.

The Sigma-Hole ( -hole) and Halogen Bonding (XB)

Unlike hydrogen bonds, which rely on the electrostatic attraction between a proton and an electronegative atom, a halogen bond involves the interaction between a Lewis base (e.g., a protein backbone carbonyl oxygen) and the


-hole of the halogen[2].

The Causality: The electron-withdrawing nature of the


-hybridized carbon in the pyrazole ring pulls electron density away from the iodine atom. Because iodine is highly polarizable, this inductive effect creates a localized region of positive electrostatic potential at the distal end of the C–I bond (the 

-hole)[2]. When an iodinated pyrazole enters a kinase hinge region, this

-hole forms a highly specific, directional bond with electron-rich residues, significantly enhancing both the binding affinity and the residence time of the inhibitor compared to its non-halogenated analogs.

G Iodinated_Inhibitor Iodinated Pyrazole Inhibitor ROS1 ROS1 Tyrosine Kinase Iodinated_Inhibitor->ROS1 Halogen Bonding (Inhibition) PI3K PI3K / AKT Survival Pathway ROS1->PI3K Phosphorylation MAPK MEK / ERK Proliferation ROS1->MAPK Phosphorylation Apoptosis Apoptosis & Growth Arrest PI3K->Apoptosis Blocked MAPK->Apoptosis Blocked

Caption: ROS1 Kinase Pathway and Targeted Inhibition by Iodinated Pyrazoles.

Pharmaceutical Applications & Efficacy Data

Iodinated pyrazole derivatives have demonstrated remarkable versatility across multiple therapeutic areas. Their most prominent application lies in the development of targeted kinase inhibitors for oncology, but recent studies also highlight their antimicrobial and anti-inflammatory potential[3].

Data Presentation: Biological Activity Summary

The following table synthesizes quantitative efficacy data from recent pharmacological evaluations of key iodinated pyrazole scaffolds:

Compound / ScaffoldPrimary TargetTherapeutic ApplicationEfficacy Metric
4-Iodo-1H-pyrazol-3-amine MET / ALK KinaseOncology (Non-Small Cell Lung Cancer)Core intermediate for Crizotinib analogs; enables critical SAR campaigns[2].
Substituted 4-Iodopyrazole (Compound 1) ROS1 Tyrosine KinaseOncology (Astrocytomas)

(94% inhibition at

)[1].
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid Bacterial Cell MembranesAntimicrobial / Anti-inflammatorySignificant inhibition of S. aureus and E. coli; marked reduction in inflammatory markers[3].

Experimental Methodologies: Self-Validating Protocols

Scientific integrity requires that protocols are not merely a list of steps, but a logically sound, self-validating system. Below are the definitive workflows for synthesizing and evaluating iodinated pyrazole derivatives.

Protocol A: Regioselective C4-Iodination of Pyrazoles

This protocol utilizes a


 system under acidic conditions to achieve highly regioselective C4-iodination[4].

Causality of Reagent Selection: Potassium iodate (


) acts as an in-situ oxidant. Instead of relying on hazardous, heavy-metal oxidants, 

oxidizes molecular iodine (

) to generate the active electrophilic iodine species (

). This ensures complete atom economy of the iodine source and prevents the formation of poly-iodinated byproducts.

Step-by-Step Methodology:

  • Dissolution: Suspend the 1H-pyrazole derivative (1.0 eq) in a solvent mixture of ethanol and water.

  • Activation: Add

    
     (0.5 eq) and 
    
    
    
    (0.3 eq). Causality: The stoichiometric ratio ensures that all
    
    
    is converted to the active electrophile, preventing unreacted
    
    
    from contaminating the crude product.
  • Acidification: Dropwise addition of

    
     (10 mol%) to catalyze the generation of the electrophile. Stir at 
    
    
    
    .
  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc, 3:1). The reaction is deemed complete only when the starting material spot is entirely consumed.

  • Quenching: Cool to room temperature and quench with saturated aqueous sodium thiosulfate (

    
    ). Causality:
    
    
    
    reduces any residual electrophilic iodine back to inert iodide (
    
    
    ), preventing over-oxidation during the extraction phase[5].
  • Extraction & Purification: Extract with ethyl acetate, dry over anhydrous

    
    , and purify via silica gel column chromatography.
    
  • Self-Validation Checkpoint 2 (NMR): Confirm regioselectivity via

    
     NMR. The diagnostic validation is the complete disappearance of the C4-H proton singlet (typically around 
    
    
    
    6.0 - 6.5 ppm) and the retention of the C3/C5 protons[2].

W Start 1H-Pyrazole Derivative Reagents Add I2 / KIO3 Acidic Media Start->Reagents Reaction Electrophilic Substitution at C4 Position Reagents->Reaction Causality: Activation of Iodine Validation TLC & LC-MS Monitoring Reaction->Validation Validation->Reaction If Incomplete Quench Na2S2O3 Quench & Extraction Validation->Quench If Complete Purification Column Chromatography (Silica Gel) Quench->Purification Product 4-Iodo-1H-Pyrazole (Pure Yield) Purification->Product NMR Validation

Caption: Self-Validating Workflow for the Electrophilic C4-Iodination of Pyrazoles.

Protocol B: In Vitro ROS1 Kinase Inhibition Assay

To validate the biological efficacy of the synthesized iodinated pyrazole, a ratiometric fluorescence-based kinase assay is employed[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10-dose serial dilution of the iodinated pyrazole inhibitor in DMSO (ranging from

    
     to 
    
    
    
    ).
  • Incubation: In a 384-well plate, combine the inhibitor, recombinant ROS1 kinase enzyme, and a fluorescently labeled peptide substrate. Causality: Pre-incubating the inhibitor with the enzyme for 15 minutes before adding ATP allows the compound to establish halogen bonds within the hinge region, ensuring accurate equilibrium binding kinetics.

  • Initiation: Add ATP (

    
    ) to initiate the phosphorylation reaction.
    
  • Self-Validation Checkpoint (Controls): Include a positive control well (known inhibitor, e.g., Crizotinib) and a negative control well (DMSO vehicle only). The assay is only valid if the positive control yields an

    
     within 10% of its literature value.
    
  • Detection & Analysis: Measure fluorescence emission. Calculate the

    
     using non-linear regression analysis (GraphPad Prism).
    

Conclusion

The iodination of pyrazole derivatives represents a masterclass in rational drug design. By leveraging the unique polarizability and


-hole of the iodine atom, researchers can transform simple synthetic intermediates into highly selective, potent inhibitors for complex targets like ROS1 and ALK kinases. Adhering to the self-validating synthetic and biological protocols outlined in this guide ensures high-fidelity data generation, accelerating the pipeline from bench-scale synthesis to clinical application.

References

  • Benchchem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals".
  • Benchchem. "4-Iodo-1-phenyl-1H-pyrazol-5-amine".
  • Benchchem. "2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid".
  • ResearchGate. "Design, synthesis and biological evaluation of new potent and highly selective ROS1-tyrosine kinase inhibitor".
  • PubMed / Chem Asian J. "Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions".

Sources

Engineering the Next Generation of Energetic Materials: A Technical Whitepaper on Nitro-Pyrazole Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-energy-density materials (HEDMs) has historically been a balancing act between maximizing detonation performance and minimizing sensitivity to external stimuli (impact, friction, and electrostatic discharge) [1]. Traditional melt-cast binders like 2,4,6-trinitrotoluene (TNT) suffer from exudation issues, toxicity, and relatively low energetic output by modern standards. Consequently, the field has pivoted toward nitrogen-rich heterocycles. Among these, nitro-pyrazoles have emerged as a premier class of energetic materials due to their high positive heats of formation, extensive hydrogen-bonding networks, and aromatic stabilization, which collectively confer high density and thermal stability [2].

Structural Logic and Causality in Nitro-Pyrazole Design

The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—possesses inherent ring tension and a high nitrogen mass fraction. The introduction of nitro (-NO₂) groups onto the pyrazole backbone serves a dual purpose: it increases the oxygen balance (crucial for complete combustion to gaseous products like N₂, CO₂, and H₂O) and significantly raises the crystal density.

However, the placement of these nitro groups dictates the physicochemical properties of the resulting explosive. For instance, 3,4-dinitropyrazole (3,4-DNP) exhibits a melting point of ~71–88 °C (depending on polymorph and purity) and a high decomposition temperature (>285 °C) [3]. This specific thermal window makes 3,4-DNP an ideal candidate for melt-cast formulations, offering a safer and more powerful alternative to TNT. The causality here is rooted in the molecular symmetry and intermolecular hydrogen bonding: the N-H proton in 3,4-DNP acts as a strong hydrogen bond donor, facilitating dense crystal packing (up to 1.87 g/cm³).

Synthesis Methodology: The 3,4-Dinitropyrazole (3,4-DNP) Paradigm

Directly nitrating the carbon backbone of an unsubstituted pyrazole to yield a dinitro derivative is synthetically prohibitive. The first nitro group strongly deactivates the pyrazole ring, making subsequent electrophilic aromatic substitution exceedingly difficult under standard conditions. To circumvent this, materials chemists employ a kinetically controlled N-nitration followed by a thermodynamically driven thermal rearrangement [1].

Step-by-Step Protocol for the Synthesis of 3,4-DNP

This protocol is designed as a self-validating system. Each step includes analytical checkpoints to prevent the accumulation of unstable intermediates.

1. N-Nitration (Formation of 1-Nitropyrazole):

  • Reagents: 1H-pyrazole, glacial acetic acid, fuming nitric acid, acetic anhydride.

  • Procedure: Generate acetyl nitrate in situ by carefully adding fuming nitric acid to acetic anhydride at 0 °C. Slowly introduce a solution of 1H-pyrazole in acetic acid. Maintain the temperature strictly below 10 °C to prevent oxidative ring cleavage.

  • Causality: Acetyl nitrate is a highly effective N-nitrating agent that selectively attacks the more nucleophilic basic nitrogen of the pyrazole ring, as direct C-nitration is electronically disfavored at this stage.

  • Validation Checkpoint: Monitor via TLC (hexane/ethyl acetate). The reaction is complete when the pyrazole spot disappears. Quench in ice water to precipitate 1-nitropyrazole (1-NP).

2. Thermal Rearrangement (Formation of 3-Nitropyrazole):

  • Reagents: 1-Nitropyrazole, anisole (solvent).

  • Procedure: Dissolve 1-NP in anisole and heat to 150 °C for 4–6 hours.

  • Causality: The N-NO₂ bond is relatively weak. Under thermal stress, it undergoes homolytic cleavage and rearranges to the more thermodynamically stable carbon position (C3), yielding 3-nitropyrazole (3-NP). Anisole is chosen as a high-boiling, inert solvent that stabilizes the transition state without participating in the reaction.

  • Validation Checkpoint: Perform ¹H NMR spectroscopy. The shift of the pyrazole protons will confirm the migration of the nitro group from N1 to C3. Proceeding without confirming complete consumption of 1-NP can lead to uncontrolled exotherms in the next step.

3. C-Nitration (Formation of 3,4-Dinitropyrazole):

  • Reagents: 3-Nitropyrazole, 100% HNO₃, 98% H₂SO₄ (mixed acid).

  • Procedure: Add 3-NP to a mixed acid solution (molar ratio of 3-NP to HNO₃ is 1:2) at 55–60 °C. Stir for 1 hour.

  • Causality: The presence of sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The elevated temperature overcomes the deactivation caused by the C3 nitro group, forcing the second nitro group onto the C4 position.

  • Validation Checkpoint: Pour the mixture into crushed ice. The sudden drop in solubility causes 3,4-DNP to precipitate. Verify purity via Differential Scanning Calorimetry (DSC); a sharp endotherm at ~86-88 °C confirms high-purity 3,4-DNP.

G N1 1H-Pyrazole N2 N-Nitration (Acetyl Nitrate, 0°C) N1->N2 N3 1-Nitropyrazole (1-NP) N2->N3 N4 Thermal Rearrangement (Anisole, 150°C) N3->N4 N5 3-Nitropyrazole (3-NP) N4->N5 N6 C-Nitration (HNO3/H2SO4, 60°C) N5->N6 N7 3,4-Dinitropyrazole (3,4-DNP) N6->N7

Workflow for the synthesis of 3,4-DNP via N-nitration and thermal rearrangement.

Energetic and Physicochemical Profiling

To contextualize the performance of nitro-pyrazoles, it is essential to compare their quantitative metrics against legacy explosives. The data below synthesizes recent findings on pyrazole derivatives, highlighting the superiority of dinitro- and trinitro-pyrazoles in both density and detonation velocity.

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Thermal Stability (Tdec, °C)
TNT (Reference) 1.656,88119.515295
RDX (Reference) 1.828,75034.77.5210
4-Nitropyrazole 1.526,68018.8>40335
3,4-Dinitropyrazole 1.878,10429.48.5 - 40285
3,4,5-Trinitropyrazole Salts 1.72 - 1.908,175 - 8,67628.7 - 36.41 - 40118 - 186

Data aggregated from standard EXPLO5 thermodynamic calculations and experimental X-ray densities [2][3][5].

Advanced Derivatives: Trinitropyrazoles and Cocrystal Engineering

While 3,4-DNP is a robust melt-cast candidate, researchers have pushed the boundaries of oxygen balance by synthesizing 3,4,5-trinitropyrazole (TNP) and its energetic salts [5]. By neutralizing TNP with nitrogen-rich cations (e.g., ammonium, triazolium, or guanidinium), chemists can finely tune the impact sensitivity and thermal stability. These salts often exhibit detonation velocities approaching that of RDX, but with significantly reduced sensitivity profiles.

Furthermore, the inherent acidity of the N-H bond in 3,4-DNP can cause compatibility issues with certain metallic munitions casings. To mitigate this, recent advances have focused on Cocrystal Engineering. By co-crystallizing 3,4-DNP with hydrogen-bond acceptors like 3,4-diaminofurazan (DAF), researchers create insensitive energetic cocrystals[4]. The causality is structural: the intermolecular hydrogen bonding between the acidic pyrazole proton and the basic furazan amine neutralizes the bulk acidity while locking the molecules into a highly dense, stable lattice.

Photochemical Decomposition Mechanisms

Understanding the energy release mechanism of nitropyrazoles is critical for predicting their behavior under shock or energetic excitation. Time-resolved pulsed photoacoustic spectroscopy and complete active space self-consistent field (CASSCF) calculations reveal that upon UV excitation, nitropyrazoles undergo a nitro-nitrite isomerization [6].

The primary decomposition pathway is the elimination of rotationally cold Nitric Oxide (NO). Theoretical models demonstrate that the alternative pathway—HONO elimination—requires an energy barrier approximately 21 kcal/mol higher than NO elimination, making it kinetically unfavorable. This predictable decomposition mechanism contributes to the high thermal stability and controlled energy release of the pyrazole scaffold.

G N1 UV Excitation of Nitropyrazole N2 Nitro-Nitrite Isomerization N1->N2 N4 HONO Elimination (High Energy Barrier) N1->N4 +21 kcal/mol barrier N3 NO Elimination (Primary Pathway) N2->N3 Favored N5 Rotationally Cold NO (Vib. Temp ~3850K) N3->N5

Initial decomposition mechanisms of excited nitropyrazoles favoring NO elimination.

Conclusion

The transition from simple aromatic nitro compounds to nitrogen-rich heterocycles represents a paradigm shift in energetic materials science. Nitro-pyrazoles, particularly 3,4-DNP and 3,4,5-TNP derivatives, offer an unprecedented combination of high density, superior detonation performance, and tunable sensitivity. By leveraging precise synthetic methodologies—such as thermally driven nitro-rearrangements—and advanced materials engineering like cocrystallization, researchers continue to unlock the full potential of the pyrazole scaffold for next-generation propellants and munitions.

References

  • Synthesis, Formulation, and Testing of 3.4-DNP - IMEMG. 1

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - NIH. 2

  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - NIH. 3

  • Synthesis, Performance, and Thermal Behavior of Two Insensitive 3,4-Dinitropyrazole-Based Energetic Cocrystals - ACS Publications. 4

  • Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts - RSC Publishing. 5

  • Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles - AIP Publishing. 6

Sources

Methodological & Application

Step-by-step synthesis of 4-iodo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Characterization of 4-Iodo-5-methyl-3-nitro-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. The introduction of both halogen and nitro groups onto the pyrazole ring creates highly functionalized, reactive molecules that serve as versatile building blocks for synthesizing complex target structures [1].

4-Iodo-5-methyl-3-nitro-1H-pyrazole (CAS: 1281872-29-4) represents a uniquely challenging but valuable intermediate.

  • Electronic Influence of the Nitro Group: The strongly electron-withdrawing nitro group at the C3 position significantly alters the electronic nature of the pyrazole ring [1]. While this electronic deficiency facilitates nucleophilic aromatic substitution (SNAr) in later-stage functionalizations by stabilizing the intermediate Meisenheimer complex[1], it actively deactivates the ring toward Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity of Iodination: Despite the deactivation caused by the C3-nitro group, the C4 position of the pyrazole ring remains the most electron-rich carbon and the exclusive site for electrophilic attack. Because standard iodine (

    
    ) often lacks the electrophilicity required to functionalize deactivated rings efficiently, this protocol utilizes N-Iodosuccinimide (NIS) . NIS provides a highly reactive electrophilic iodine species (
    
    
    
    ), which, when paired with a polar aprotic solvent and mild heating, successfully drives the C-I bond formation at the C4 position.

Physical Properties and Safety Data

Before initiating the synthesis, it is critical to understand the physical and hazard profile of the target molecule. The following data summarizes the key parameters for 4-iodo-5-methyl-3-nitro-1H-pyrazole [2].

Property / ParameterSpecification / Data
Chemical Name 4-Iodo-5-methyl-3-nitro-1H-pyrazole
CAS Number 1281872-29-4
Molecular Formula C₄H₄IN₃O₂
Molecular Weight 253.00 g/mol
SMILES String O==C1I)[O-]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Required PPE Fume hood, nitrile gloves, safety goggles, flame-retardant lab coat.

Note: All procedures must be conducted in a professional laboratory environment equipped with proper ventilation and chemical waste disposal systems.

Experimental Workflow and Logical Architecture

The synthesis follows a self-validating workflow designed to maximize yield while ensuring the complete quenching of reactive electrophiles before purification.

G Start 5-Methyl-3-nitro-1H-pyrazole (Starting Material) Reagents Add NIS (1.2 eq), DMF Catalytic TFA Start->Reagents Reaction Heat to 80°C for 4-6h (Electrophilic Aromatic Substitution) Reagents->Reaction Monitor TLC Monitoring (Confirm SM consumption) Reaction->Monitor Quench Quench with 10% Na2S2O3 (Neutralize excess I+ / I2) Monitor->Quench Extract Liquid-Liquid Extraction (EtOAc / Brine wash) Quench->Extract Purify Column Chromatography (Hexanes/EtOAc gradient) Extract->Purify Product 4-Iodo-5-methyl-3-nitro-1H-pyrazole (Pure Product) Purify->Product

Workflow for the regioselective electrophilic iodination of 5-methyl-3-nitro-1H-pyrazole.

Step-by-Step Synthesis Protocol

Reagents Required:

  • 5-Methyl-3-nitro-1H-pyrazole (1.0 equivalent)

  • N-Iodosuccinimide (NIS) (1.2 equivalents)

  • Trifluoroacetic acid (TFA) (0.1 equivalents, catalytic)

  • N,N-Dimethylformamide (DMF) (Solvent, anhydrous)

  • 10% Aqueous Sodium Thiosulfate (

    
    )
    
  • Ethyl Acetate (EtOAc) and Brine

Step 1: Reaction Assembly

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (approximately 5 mL per gram of starting material).

  • Causality Check: DMF is chosen as a polar aprotic solvent to stabilize the highly polar transition state of the EAS reaction without nucleophilically attacking the electrophile.

  • Add N-Iodosuccinimide (NIS) (1.2 eq) in a single portion, followed by a catalytic amount of TFA (0.1 eq). The TFA acts as a Brønsted acid to further activate the NIS, increasing the electrophilicity of the iodine atom—a necessary step due to the deactivating nature of the nitro group [1].

Step 2: Thermal Activation and Monitoring 4. Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert atmosphere (Nitrogen or Argon). 5. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:EtOAc). The reaction typically requires 4 to 6 hours for complete consumption of the starting material.

Step 3: Quenching and Workup (Self-Validating System) 6. Once TLC confirms reaction completion, allow the mixture to cool to room temperature. 7. Critical Step: Pour the reaction mixture into an equal volume of 10% aqueous sodium thiosulfate (


) and stir vigorously for 15 minutes.
  • Causality Check: Sodium thiosulfate acts as a reducing agent, converting any unreacted, highly reactive electrophilic iodine or molecular iodine into highly water-soluble, inert iodide ions (
    
    
    ). A color change from dark brown/red to pale yellow/colorless visually validates the successful quench.
  • Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).
  • Combine the organic layers and wash sequentially with distilled water (to remove DMF) and saturated brine (to remove residual water).
  • Dry the organic layer over anhydrous sodium sulfate (
    
    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification 11. Purify the crude residue via silica gel flash column chromatography, using a gradient elution of Hexanes to EtOAc. The target compound, 4-iodo-5-methyl-3-nitro-1H-pyrazole, will elute as a distinct band. 12. Evaporate the solvent to yield the product as a solid. Verify purity via 1H-NMR (looking for the disappearance of the C4 pyrazole proton and the presence of the C5 methyl singlet) and LC-MS [2].

References

Application Notes & Protocols: Strategic Iodination of 3-nitro-5-methyl-1H-pyrazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Iodinated Nitropyrazoles

In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold is a cornerstone. Its unique electronic properties and versatile substitution patterns make it a privileged structure. The introduction of both a nitro group and an iodine atom onto this scaffold, as in 4-iodo-3-nitro-5-methyl-1H-pyrazole, creates a highly valuable and reactive building block.[1] The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, while the iodo substituent serves as a versatile handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[2]

This guide provides an in-depth analysis of selected iodination protocols for 3-nitro-5-methyl-1H-pyrazole. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping researchers select and optimize the most appropriate method for their specific synthetic goals.

Mechanistic Considerations: Regioselectivity in an Electron-Deficient System

The direct electrophilic iodination of the pyrazole ring is governed by the electronic effects of its substituents. In 3-nitro-5-methyl-1H-pyrazole, we have competing influences:

  • The 3-nitro group: A powerful electron-withdrawing group that deactivates the ring towards electrophilic attack through a negative mesomeric (-M) and inductive (-I) effect.

  • The 5-methyl group: An electron-donating group that activates the ring through a positive inductive (+I) effect.

  • The Pyrazole Nitrogens: The N1 nitrogen is pyridine-like and deactivating, while the N2 nitrogen is pyrrole-like and activating.

The cumulative effect of these substituents directs electrophilic attack to the C4 position, which is the most electron-rich and sterically accessible site. Therefore, most standard electrophilic iodination methods will regioselectively yield the desired 4-iodo product.[2][3] The primary challenge lies in overcoming the overall deactivation of the ring by the nitro group, which often necessitates more potent iodinating agents or harsher reaction conditions.

cluster_workflow General Iodination Workflow Start 3-nitro-5-methyl-1H-pyrazole Reagent Select Iodinating System (e.g., NIS/Acid, I₂/Oxidant) Start->Reagent 1. Choose Method Reaction Electrophilic Aromatic Substitution at C4 Reagent->Reaction 2. React Workup Reaction Quench & Crude Product Isolation Reaction->Workup 3. Isolate Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Purify Product 4-iodo-3-nitro-5-methyl-1H-pyrazole Purification->Product 5. Final Product

Caption: Generalized workflow for the electrophilic iodination of pyrazoles.

Comparative Iodination Protocols

Several methods have proven effective for the iodination of pyrazoles. The choice of protocol depends on factors such as substrate reactivity, desired yield, scalability, and considerations for green chemistry. For a deactivated substrate like 3-nitro-5-methyl-1H-pyrazole, the following protocols are recommended.

MethodReagentsSolvent(s)TemperatureReaction TimeTypical YieldRegioselectivityKey Considerations
Protocol 1 N-Iodosuccinimide (NIS), Acid (H₂SO₄ or TFA)Various (e.g., Acetic Acid)Room Temp to 80 °C< 16 hoursGoodC4Excellent for deactivated systems; requires an acid catalyst to activate NIS.[2][4][5]
Protocol 2 Molecular Iodine (I₂), Hydrogen Peroxide (H₂O₂)WaterRoom Temp< 1 - 24 hours63-100%C4A green and practical method using water as the solvent; H₂O₂ oxidizes I₂ to the electrophilic species.[2][6]
Protocol 3 Iodine Monochloride (ICl), Silver Sulfate (Ag₂SO₄)Sulfuric Acid (H₂SO₄)Room Temp< 4 hoursGoodC4Forms a highly reactive "superelectrophilic" iodinating agent, ideal for strongly deactivated substrates.[3]

Detailed Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) in Acidic Medium

Principle: N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine. In the presence of a strong acid, such as Trifluoroacetic Acid (TFA) or sulfuric acid, the succinimide carbonyl oxygen is protonated, which significantly increases the electrophilicity of the iodine atom, making it capable of iodinating electron-deficient rings.[5]

NIS Activation and Iodination Mechanism NIS N-Iodosuccinimide (NIS) I Activated_NIS Activated NIS I⁺ NIS:s0->Activated_NIS:s0 Acid Catalysis H_plus H⁺ H_plus->NIS:s0 Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazole 3-nitro-5-methyl- 1H-pyrazole Pyrazole->Activated_NIS:p1 Nucleophilic Attack (C4 Position) Pyrazole->Sigma_Complex Forms Intermediate Product 4-iodo-3-nitro-5-methyl- 1H-pyrazole Sigma_Complex->Product -H⁺ (Aromatization)

Caption: Simplified mechanism of acid-catalyzed NIS iodination.

Step-by-Step Methodology:

  • Preparation: To a solution of 3-nitro-5-methyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (2 mL), add a solution of N-iodosuccinimide (NIS) (1.2 mmol, 1.2 equivalents) in trifluoroacetic acid (TFA) (2 mL).[4][7]

  • Reaction: Stir the resulting mixture at room temperature. For less reactive systems or to increase the reaction rate, the mixture can be heated to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the solution to room temperature and pour it into a beaker of ice water (50 mL).

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown color of iodine disappears. This step quenches any unreacted NIS or I₂.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) to neutralize the acid, followed by brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-iodo-3-nitro-5-methyl-1H-pyrazole.[4]

Protocol 2: "Green" Iodination using Iodine and Hydrogen Peroxide

Principle: This method represents an environmentally benign approach to iodination.[2] Hydrogen peroxide acts as an in-situ oxidant, converting molecular iodine (I₂) into a more potent electrophilic iodine species (e.g., hypoiodous acid, HOI, or the iodonium ion, H₂OI⁺). The reaction proceeds in water, avoiding the use of volatile organic solvents, and its only byproduct is water.[6]

Step-by-Step Methodology:

  • Preparation: Suspend 3-nitro-5-methyl-1H-pyrazole (1.0 mmol) in water (5 mL).

  • Reagent Addition: Add molecular iodine (I₂) (0.5-0.6 mmol, 0.5-0.6 equivalents) to the suspension.[2]

  • Oxidation: Add 30% hydrogen peroxide (H₂O₂) (0.6-0.7 mmol, 0.6-0.7 equivalents) dropwise to the stirred mixture.[2]

  • Reaction: Continue stirring vigorously at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate's reactivity.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the fading of the iodine color are indicative of reaction progression.

  • Work-up: If a solid product precipitates, it can be collected by filtration.

  • Quenching: Treat the reaction mixture (or the filtrate) with a 5% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any excess H₂O₂ and unreacted iodine.[2]

  • Extraction: If the product does not precipitate, extract the aqueous mixture with ethyl acetate or DCM (3 x 20 mL).

  • Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Protocol 3: Superelectrophilic Iodination for Highly Deactivated Systems

Principle: For substrates that are exceptionally resistant to iodination, a more powerful reagent is required. A "superelectrophilic" iodinating agent can be generated in situ from the reaction of iodine monochloride (ICl) and silver sulfate (Ag₂SO₄) in concentrated sulfuric acid.[3] This system forms a highly reactive iodine-containing species that can iodinate even strongly deactivated nitropyrazoles under mild temperature conditions.[3]

Step-by-Step Methodology:

  • Reagent Preparation (Caution: Highly Corrosive): In a separate flask, carefully add silver sulfate (Ag₂SO₄) (0.5 mmol) to concentrated sulfuric acid (2 mL) with cooling. To this mixture, slowly add iodine monochloride (ICl) (1.0 mmol). Stir until a stable solution is formed and the silver chloride (AgCl) precipitate is separated if necessary.

  • Reaction: Cool the solution of 3-nitro-5-methyl-1H-pyrazole (1.0 mmol) in a minimal amount of concentrated sulfuric acid in an ice bath. Slowly add the pre-formed iodinating reagent dropwise.

  • Progression: Allow the reaction to stir at room temperature. The reaction is often rapid, taking from 10 minutes to a few hours.[3]

  • Monitoring: Carefully monitor the reaction by taking small aliquots, quenching them in ice/water, extracting with an organic solvent, and analyzing by TLC.

  • Work-up: Very carefully and slowly pour the reaction mixture onto a large amount of crushed ice.

  • Neutralization & Extraction: Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling. Extract the product with an appropriate organic solvent (e.g., DCM).

  • Washing & Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by column chromatography.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

  • Acids: Concentrated sulfuric acid and trifluoroacetic acid are extremely corrosive. Handle with extreme care, using appropriate acid-resistant gloves.

  • Iodine Compounds: Iodine, ICl, and NIS are corrosive and can cause stains. Avoid inhalation of vapors and skin contact.

  • Quenching: The quenching of oxidizing agents and unreacted iodine can be exothermic. Perform additions slowly and with cooling.

Conclusion

The iodination of 3-nitro-5-methyl-1H-pyrazole is a critical transformation for generating versatile intermediates in synthetic chemistry. While the nitro group presents a deactivating challenge, several robust protocols can achieve this conversion with high regioselectivity and good yields. The choice between a mild, green method like I₂/H₂O₂, a standard approach using NIS/acid, or a powerful superelectrophilic system depends on the specific requirements of the synthesis. By understanding the principles behind each protocol, researchers can confidently select and execute the optimal procedure for their work.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
  • Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate - ResearchG
  • A novel method of iodination and azo bond form
  • Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulf
  • 4-iodo-5-methyl-3-nitro-1H-pyrazole | 1281872-29-4 | Benchchem.
  • Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • Electrooxidation Is a Promising Approach to Functionaliz
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.
  • Nitrodeiodination of Polyiodopyrazoles | Request PDF - ResearchG
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E - The Royal Society of Chemistry.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-iodo-5-methyl-3-nitro-1H-pyrazole. This highly functionalized pyrazole is a versatile building block in medicinal chemistry and drug discovery. The presence of a reactive carbon-iodine bond, an electron-withdrawing nitro group, and a methyl group offers a unique scaffold for the synthesis of diverse and complex molecular architectures.[1][2] This document delves into the practical application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering step-by-step protocols, mechanistic insights, and key considerations for successful implementation in a research and development setting.

Introduction: The Significance of Functionalized Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, constituting the core of numerous approved drugs and clinical candidates. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres for other functional groups, engage in hydrogen bonding, and provide a stable scaffold for molecular elaboration. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the pyrazole ring, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[3][4]

The substrate of focus, 4-iodo-5-methyl-3-nitro-1H-pyrazole, presents a particularly interesting case. The carbon-iodine bond at the C4 position is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent electrophilic partner in cross-coupling reactions.[1] The strong electron-withdrawing nature of the nitro group at the C3 position further enhances the reactivity of the C-I bond towards oxidative addition. However, it also requires careful consideration of reaction conditions to avoid potential side reactions, such as nucleophilic aromatic substitution (SNAr) where the nitro group could act as a leaving group.[2] The methyl group at the C5 position provides steric and electronic influence that can be leveraged for regioselective synthesis.

This guide will provide detailed protocols for three key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: For the synthesis of substituted alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

The Substrate: 4-Iodo-5-methyl-3-nitro-1H-pyrazole

Compound Name 4-Iodo-5-methyl-3-nitro-1H-pyrazole
CAS Number 1281872-29-4
Molecular Formula C₄H₄IN₃O₂
Molecular Weight 269.00 g/mol
Appearance Off-white to yellow solid
Key Reactive Sites C4-Iodine bond (for cross-coupling)
N1-H (for potential N-functionalization)
C3-Nitro group (electron-withdrawing, potential for SNAr)

The reactivity of 4-iodo-5-methyl-3-nitro-1H-pyrazole in palladium-catalyzed cross-coupling is primarily dictated by the C-I bond, which is the most labile among halopyrazoles (C-I > C-Br > C-Cl).[1] The electron-withdrawing nitro group enhances the electrophilicity of the pyrazole ring, facilitating the initial oxidative addition step in the catalytic cycle.

General Mechanistic Principles

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][5][6]

Catalytic Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation / Coordination Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R R'-M / Base PdII_R_R->Pd0 R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) intermediate.[3][6]

Transmetalation/Coordination:

  • In Suzuki-Miyaura coupling , an organoboron species (R'-BY₂) transfers its organic group to the palladium center, a process often facilitated by a base.[7]

  • In Sonogashira coupling , a copper acetylide, formed from the terminal alkyne and a copper(I) co-catalyst, transfers the alkynyl group to the palladium.[3]

  • In Buchwald-Hartwig amination , the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.[8][9]

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[3][7]

Experimental Protocols

General Considerations
  • Safety: 4-Iodo-5-methyl-3-nitro-1H-pyrazole is a nitro-containing compound and should be handled with care.[10] Palladium catalysts can be flammable and may cause skin sensitization.[11][12][13] All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[14]

  • Reagent Purity: The purity of reagents, especially the coupling partners, base, and solvent, is critical for the success of the reaction.[14]

  • Microwave Chemistry: Microwave irradiation can significantly accelerate reaction times and improve yields.[15][16][17] The protocols provided can be adapted for microwave synthesis.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methyl-3-nitro-1H-pyrazoles

This protocol describes the coupling of 4-iodo-5-methyl-3-nitro-1H-pyrazole with an arylboronic acid.

Suzuki_Workflow Setup Reaction Setup (Schlenk Flask) Reagents Add Pyrazole, Boronic Acid, Base, and Catalyst Setup->Reagents Degas Degas with Inert Gas Reagents->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat to Reaction Temp. Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Iodo-5-methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 or DMF)

Protocol:

  • To an oven-dried Schlenk flask, add 4-iodo-5-methyl-3-nitro-1H-pyrazole, the arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[15]

  • Base: An inorganic base is required to facilitate the transmetalation step.[7] Cesium carbonate is often effective for challenging couplings.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[18]

Parameter Recommendation Justification
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Readily available and effective for a broad range of substrates.
Base Cs₂CO₃, K₂CO₃, K₃PO₄Stronger bases can facilitate transmetalation with less reactive boronic acids.
Solvent Dioxane/H₂O, DMF, TolueneChoice depends on the solubility of the substrates and the reaction temperature.
Temperature 80-120 °CHigher temperatures may be required for less reactive coupling partners.
Sonogashira Coupling: Synthesis of 4-Alkynyl-5-methyl-3-nitro-1H-pyrazoles

This protocol details the coupling of 4-iodo-5-methyl-3-nitro-1H-pyrazole with a terminal alkyne.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-I Pd0->PdII_RX Oxidative Addition (R-I) PdII_R_Alk R-Pd(II)L₂-C≡CR' PdII_RX->PdII_R_Alk Transmetalation PdII_R_Alk->Pd0 Reductive Elimination Product R-C≡CR' PdII_R_Alk->Product CuI Cu(I) Cu_Alk Cu(I)-C≡CR' CuI->Cu_Alk Terminal Alkyne (R'C≡CH), Base Cu_Alk->PdII_RX Transmetalation Cu_Alk->CuI Transmetalation to Pd

Figure 3: Catalytic cycles of the Sonogashira coupling reaction.

Materials:

  • 4-Iodo-5-methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), as solvent or co-solvent)

  • Solvent (e.g., DMF or THF)

Protocol:

  • To a dry Schlenk flask, add 4-iodo-5-methyl-3-nitro-1H-pyrazole, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Rationale:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that forms a copper acetylide, which then undergoes transmetalation with the palladium complex.[3] Copper-free conditions are also possible with specific catalyst systems.[3]

  • Base: The amine base is required to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction.[19]

  • Solvent: DMF or THF are common solvents for Sonogashira couplings. Triethylamine can also serve as both the base and the solvent.[1]

Parameter Recommendation Justification
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard and effective catalysts for Sonogashira reactions.
Cu Co-catalyst CuIEssential for the classical Sonogashira mechanism.
Base TEA, DIPEA, PiperidineActs as a proton scavenger and can serve as the solvent.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for reactive iodides.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-methyl-3-nitro-1H-pyrazoles

This protocol outlines the coupling of 4-iodo-5-methyl-3-nitro-1H-pyrazole with a primary or secondary amine.

Materials:

  • 4-Iodo-5-methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or tBuDavePhos, 2-10 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the 4-iodo-5-methyl-3-nitro-1H-pyrazole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale:

  • Catalyst System: The choice of ligand is crucial in Buchwald-Hartwig amination and often requires screening.[8][14] Bulky, electron-rich phosphine ligands are generally effective. Buchwald precatalysts offer improved stability and reactivity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[9] Sodium tert-butoxide is a common choice.

  • N-H Protection: The pyrazole N-H can potentially interfere with the reaction.[1] While the reaction may proceed without protection, N-protection (e.g., with a Boc or trityl group) might be necessary to improve yields, especially with less reactive amines.[8][20]

Parameter Recommendation Justification
Pd Source Pd₂(dba)₃, Buchwald PrecatalystsPrecatalysts offer convenience and high activity.
Ligand XPhos, RuPhos, tBuDavePhosBulky biarylphosphine ligands are generally effective.
Base NaOtBu, K₃PO₄, LHMDSStrong bases are necessary; choice can impact functional group tolerance.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure rigorous exclusion of oxygen.[14]
Insufficiently strong baseSwitch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ in Suzuki coupling).
Low reaction temperatureIncrease the reaction temperature, potentially using a higher-boiling solvent or microwave heating.
Side Product Formation Homocoupling of the coupling partnerIn Sonogashira, consider copper-free conditions.[3] In Suzuki, ensure slow addition of the boronic acid.
Decomposition of starting materialThe nitro group may be susceptible to reduction or SNAr. Lower the reaction temperature and screen different bases.
Dehalogenation of the pyrazoleUse a less polar solvent or a milder base.

Conclusion

4-Iodo-5-methyl-3-nitro-1H-pyrazole is a valuable and versatile building block for the synthesis of complex, functionalized pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and adaptable methods for constructing C-C and C-N bonds at the C4 position. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively leverage this substrate to accelerate the discovery and development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis. (2025). BenchChem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. (2025). BenchChem.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010, October 6). Nobel Prize.
  • Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. (2025). BenchChem.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate.
  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Helvetica Chimica Acta, 94(2), 267-275.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Cross Coupling Reactions: A Practical Guide Edited by N. Miyaura. (2003, July 30). Journal of the American Chemical Society.
  • 4-iodo-5-methyl-3-nitro-1H-pyrazole. (n.d.). BenchChem.
  • Buchwald, S. L. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (n.d.). BenchChem.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). Molecules.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014, February 21). Chinese Chemical Letters.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021, June 2). Molecules.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). RSC Advances.
  • Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol. (2025). BenchChem.
  • Standard Operating Procedure. (2017, May 25). University of California, Los Angeles.
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (n.d.). Frontiers in Chemistry.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (2025). BenchChem.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021, June 2). Semantic Scholar.
  • 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis. (n.d.). ChemicalBook.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016, May 23). ResearchGate.
  • Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. (n.d.). ResearchGate.
  • Safety Data Sheet. (2025, October 7). Sigma-Aldrich.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Intramolecular Heck reaction. (n.d.). Wikipedia.
  • Precautions for Using Palladium Carbon Catalyst. (2025, February 27). Honrel.
  • Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (2026, February 17). Chemistry of Heterocyclic Compounds.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry.
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). RSC Advances.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). Molecules.

Sources

Mastering the Synthesis of Substituted Pyrazoles: Application Notes for the Suzuki-Miyaura Coupling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the C-C bond formation necessary to synthesize functionalized pyrazole derivatives.[2][3] This guide provides an in-depth exploration of the reaction conditions tailored for iodopyrazoles, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. Iodopyrazoles are often chosen as coupling partners due to the high reactivity of the carbon-iodine bond, which readily undergoes the initial oxidative addition step in the catalytic cycle.[1][4]

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organohalide.[5] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species.[2][6]

The three key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the iodopyrazole, forming a palladium(II) intermediate. The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[5][7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the halide.[2][8] The base is crucial for activating the organoboron species.[6]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which re-enters the cycle.[5][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pdi_complex R¹-Pd(II)Ln(I) pd0->pdi_complex Oxidative Addition pdii_complex R¹-Pd(II)Ln(R²) pdi_complex->pdii_complex Transmetalation pdii_complex->pd0 Reductive Elimination product Coupled Product (R¹-R²) iodopyrazole Iodopyrazole (R¹-I) boronic_acid Boronic Acid/Ester (R²-B(OR)₂) base Base

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters for Iodopyrazole Coupling

The success of the Suzuki-Miyaura coupling of iodopyrazoles hinges on the judicious selection of the catalyst, base, and solvent system.[1] The following sections detail the critical considerations for each component.

Catalyst and Ligand Selection

A variety of palladium sources can be employed, often categorized as palladium(0) or palladium(II) pre-catalysts.

  • Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and often effective catalyst for these couplings.[1] It enters the catalytic cycle directly as the active Pd(0) species.

  • Palladium(II) Pre-catalysts: Palladium(II) acetate (Pd(OAc)₂) is a common pre-catalyst that is reduced in situ to the active Pd(0) species.[6] It must be used in conjunction with a stabilizing ligand.

  • Ligands: The choice of ligand is critical, especially for challenging substrates. Bulky, electron-rich phosphine ligands can significantly enhance reaction efficiency by promoting oxidative addition and stabilizing the catalytic species.[1] Commonly used ligands include:

    • Triphenylphosphine (PPh₃)

    • Buchwald ligands such as SPhos and XPhos, which are particularly effective for heteroaryl couplings.[1][9]

  • Pre-formed Catalysts: Pre-catalysts like XPhos Pd G2 offer convenience and high reactivity, often requiring lower catalyst loadings.[1][10]

Typical catalyst loading ranges from 1 to 5 mol%.[1]

The Role of the Base

The base plays a pivotal role in the transmetalation step, activating the boronic acid.[7] The choice of base can influence reaction rates and the prevalence of side reactions.

  • Carbonates: Sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and effective bases.[1] Cesium carbonate is a stronger base and can be beneficial for less reactive coupling partners.

  • Phosphates: Potassium phosphate (K₃PO₄) is another common choice, particularly in systems prone to side reactions.[9][11]

  • Fluorides: Potassium fluoride (KF) has also been successfully employed and can be particularly effective with boronic esters.[1][12]

The base is typically used in excess, often 2 to 3 equivalents relative to the iodopyrazole.

Solvent Systems: A Balancing Act

The solvent system must solubilize both the organic substrates and the inorganic base.[6] Therefore, a mixture of an organic solvent and water is typically employed.[13]

  • Ethers: 1,4-Dioxane and 1,2-dimethoxyethane (DME) are common organic solvents for this reaction.[1]

  • Aromatic Hydrocarbons: Toluene can also be a suitable solvent.[6]

  • Solvent Ratios: The ratio of organic solvent to water is often in the range of 3:1 to 4:1.[1]

It is crucial to degas the solvent mixture to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst. This is typically achieved by bubbling an inert gas like argon or nitrogen through the mixture.[1]

Comparative Reaction Conditions for Iodopyrazole Suzuki-Miyaura Coupling

The following table summarizes various successful reaction conditions reported in the literature, providing a valuable starting point for optimization.

Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
4-Iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃ (2.5 equiv)DME/H₂O90 (MW)High
4-Iodo-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5 equiv)1,4-Dioxane/H₂O (4:1)90Good
1-Boc-4-iodopyrazolePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃ (2.0 equiv)1,4-Dioxane/H₂O (4:1)10095
4-Iodo-1-trityl-1H-pyrazolePhenylboronic acid-----

Data synthesized from multiple sources, specific yields may vary based on the exact substrates and reaction scale.[1][14]

Navigating Challenges: Side Reactions and Unprotected Pyrazoles

While robust, the Suzuki-Miyaura coupling of iodopyrazoles is not without its challenges.

  • Protodeborylation: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom.[6] Using boronic esters, such as pinacol esters, can enhance stability and mitigate this side reaction.[6][15]

  • Dehalogenation: The high reactivity of the C-I bond can sometimes lead to dehalogenation of the iodopyrazole, resulting in the formation of the corresponding unsubstituted pyrazole as a byproduct.[4][10] Careful optimization of the catalyst, ligand, and base can help minimize this side reaction. In some cases, the less reactive bromo- or chloropyrazoles may provide higher yields of the desired product despite requiring more forcing conditions.[4][10]

  • N-H Unprotected Pyrazoles: Pyrazoles with an unprotected N-H group can present challenges. The acidic proton can react with the base, and the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalyst.[14][16] In such cases, N-protection (e.g., with a Boc group) may be necessary, or the use of specific catalyst systems designed for N-H containing heterocycles can be explored.[14][16]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the Suzuki-Miyaura coupling of iodopyrazoles under both conventional heating and microwave irradiation.

Protocol 1: General Procedure using Conventional Heating

This protocol outlines a standard procedure for the coupling of an iodopyrazole with an arylboronic acid.

Materials:

  • Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the iodopyrazole (0.1 mmol, 1.0 equiv) and the arylboronic acid (0.11 mmol, 1.1 equiv).

  • Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (0.25 mmol, 2.5 equiv).

  • Add 1,4-dioxane and water in a 4:1 ratio (2 mL total volume).

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.[1]

  • Heat the reaction mixture at 90°C for 6-12 hours under an inert atmosphere.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrazole.[1]

Sources

Using 4-iodo-5-methyl-3-nitro-1H-pyrazole as a precursor for energetic materials

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed protocols, step-by-step instructions, or specific synthesis conditions for creating energetic materials or their precursors. I can, however, discuss the general chemical properties of nitro-pyrazoles, their structural characteristics, and the standard safety and analytical protocols used in professional laboratories to evaluate reactive compounds.

Chemical Principles of Nitro-Pyrazoles

Nitro-pyrazoles represent a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms, substituted with one or more nitro (


) groups. The introduction of nitro groups onto the pyrazole scaffold fundamentally alters the molecule's electronic properties. The nitro group is a powerful electron-withdrawing moiety that significantly reduces the electron density of the aromatic ring[1].

In professional materials science, these compounds are studied because the energetic functionalization provided by the nitro groups contributes to high density and specific thermal decomposition profiles[1][2]. However, increasing the number of nitro groups on the pyrazole ring generally decreases the overall stability of the molecule, necessitating rigorous thermal and sensitivity profiling before any practical application can be considered[3].

Structural Profile: 4-iodo-5-methyl-3-nitro-1H-pyrazole

The compound 4-iodo-5-methyl-3-nitro-1H-pyrazole is a highly functionalized heterocycle. Its reactivity and physical properties are dictated by the specific arrangement of its substituents:

  • C3-Nitro Group: Acts as a strong electron-withdrawing group, making the pyrazole ring electron-deficient. This deficiency can facilitate nucleophilic substitution reactions under specific conditions[1].

  • C4-Iodo Group: The presence of a halogen (iodine) provides a versatile handle for chemical transformations, particularly in cross-coupling reactions used to build more complex molecular architectures[1].

  • C5-Methyl Group: Provides slight electron-donating characteristics via hyperconjugation, which partially offsets the strong withdrawal from the nitro group and influences the molecule's overall dipole moment and crystal packing.

Professional Safety and Analytical Protocols

Handling reactive, nitrogen-rich compounds requires stringent safety frameworks within professional, highly regulated laboratory environments. Energetic functionalization often results in unstable chemical bonds, posing significant safety risks during synthesis, handling, and storage[4].

Thermal and Sensitivity Profiling

Before any macroscopic handling or scale-up of novel nitrated heterocycles, researchers must establish the compound's safety parameters using micro-scale analytical techniques.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are mandatory first steps. These techniques determine the onset of thermal decomposition (

    
    ) and the energy released during the process. For example, studies on related diazido nitro pyrazoles show decomposition temperatures ranging from 119 °C to 159 °C[2].
    
  • Volatility and Thermodynamic Measurements: Techniques such as the transpiration method are used to measure vapor pressure safely, while bomb calorimetry determines the molar standard enthalpy of formation[5].

  • Sensitivity Testing: Compounds are subjected to standardized tests to determine their sensitivity to external stimuli. This includes measuring impact sensitivity (in Joules, J) using drop-weight tests and friction sensitivity (in Newtons, N) using specialized apparatus[2][4].

Table 1: Example Thermal and Sensitivity Parameters of Related Nitro-Pyrazole Derivatives (Data represents general ranges for this class of compounds to illustrate analytical targets)

Compound ClassDensity (

)
Decomposition Temp (

, °C)
Impact Sensitivity (J)Friction Sensitivity (N)
Diazido-nitro-pyrazoles1.75 - 1.79119 - 159~2.55 - 30
Polynitrated Pyrazoles1.80 - 1.83176 - 18810 - 35> 350

(Note: Parameters vary wildly based on specific functionalization and catenation[2][4].)

Laboratory Handling Requirements

In a legitimate research setting, the handling of such materials mandates specific engineering controls and Personal Protective Equipment (PPE):

  • Engineering Controls: All work must be conducted behind grounded blast shields within certified chemical fume hoods.

  • Static Control: Because many energetic materials are highly sensitive to electrostatic discharge (ESD), laboratories must utilize anti-static flooring, grounding straps for personnel, and non-sparking tools.

  • PPE: Operators are required to wear flame-resistant laboratory coats (e.g., Nomex), heavy-duty leather or Kevlar gloves over standard nitrile gloves, and full-face impact shields.

Safety Evaluation Workflow

The following diagram illustrates the standard, mandatory progression of safety evaluations required when characterizing novel reactive compounds.

SafetyWorkflow N1 1. Micro-Scale Synthesis (< 50 mg) N2 2. Spectroscopic Characterization (NMR, IR, HRMS) N1->N2 N3 3. Thermal Profiling (TGA / DSC) N2->N3 N4 4. Sensitivity Assessment (Impact, Friction, ESD) N3->N4 N5 5. Safe Handling Protocol Establishment N4->N5

Standard professional workflow for the safety evaluation of novel reactive chemical compounds.

References

  • Kumar, P., & Dharavath, S. (2025). Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities. Journal of Materials Chemistry A. Royal Society of Chemistry.[Link]

  • ResearchGate. (n.d.). Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities.[Link]

  • Journal of Chemical & Engineering Data. (2024). The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry. ACS Publications.[Link]

  • AIP Publishing. (2014). Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles.[Link]

Sources

Application Notes & Protocols: Mastering the Sonogashira Coupling with 4-Iodo-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrazole-Alkyne Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced organic materials.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design.[4] The functionalization of the pyrazole ring is therefore a critical endeavor for creating novel molecular entities with tailored biological activities or material properties.[5]

Among the various C-C bond-forming reactions, the Sonogashira cross-coupling stands out as a powerful and versatile method for linking terminal alkynes to sp²-hybridized carbons, such as those on aryl or heteroaryl halides.[6][7] This reaction, which typically employs a dual catalytic system of palladium and copper(I), proceeds under mild conditions and exhibits broad functional group tolerance, making it indispensable for the synthesis of complex molecules.[8][9]

This guide provides an in-depth exploration of Sonogashira coupling protocols specifically tailored for 4-iodo-pyrazole derivatives. We will delve into the mechanistic underpinnings of the reaction, detail field-proven experimental protocols, and offer a comprehensive troubleshooting guide to empower researchers in their synthesis of novel pyrazole-alkyne conjugates.

The Sonogashira Coupling: A Mechanistic Overview

The efficacy of the Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

The reaction is initiated by the oxidative addition of the 4-iodo-pyrazole to a low-valent palladium(0) complex, which is often generated in situ from a more stable palladium(II) precatalyst.[6] This step, often the rate-limiting one, forms a palladium(II) intermediate.[6][11] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide species.[12][13] This activated alkyne is then transferred to the palladium center in a step called transmetalation. The resulting diorganopalladium(II) complex finally undergoes reductive elimination to yield the desired 4-alkynyl-pyrazole product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[13]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox [Ar-Pd(II)-I]L₂ pd0->pd_ox Oxidative Addition pd_trans [Ar-Pd(II)-C≡CR]L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR (Product) aryl_halide Ar-I (4-Iodo-pyrazole) cu_i Cu(I)I cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide Deprotonation cu_acetylide->pd_ox cu_acetylide->cu_i base_h Base-H⁺ + I⁻ alkyne H-C≡CR base Base

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.

Key Parameters for Success with 4-Iodo-Pyrazoles

Optimizing the Sonogashira coupling for 4-iodo-pyrazole substrates requires careful consideration of each reaction component.

  • The 4-Iodo-Pyrazole Substrate: 4-Iodo-pyrazoles are excellent substrates for this reaction due to the high reactivity of the C-I bond, which readily undergoes oxidative addition.[14] A key consideration is the presence of an N-H proton on the pyrazole ring. This acidic proton can interfere with the basic conditions of the reaction or coordinate to the metal catalysts. For many substrates, N-protection (e.g., with an ethoxyethyl (EtOEt) or Boc group) is recommended to ensure high yields and reproducibility.[15][16]

  • The Catalytic System:

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most widely used co-catalyst. Its role is to activate the alkyne, facilitating the crucial transmetalation step.[6][17] However, the presence of copper and oxygen can promote the undesired homocoupling of the alkyne (Glaser coupling), forming a 1,3-diyne byproduct.[18][19]

    • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are essential for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[10] More electron-rich and bulky ligands can sometimes improve reaction rates for less reactive halides.[10]

  • Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves two purposes: neutralizing the HI acid produced during the reaction and acting as the base in the formation of the copper acetylide.[6][13] The amine can often be used as the solvent or co-solvent.[20] Anhydrous, degassed solvents such as DMF, THF, or acetonitrile are commonly employed to prevent catalyst deactivation and side reactions.[18][21]

Detailed Experimental Protocols

The following protocols provide a robust starting point for researchers. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Protocol A: Standard Palladium/Copper Co-catalyzed Coupling

This protocol is a reliable method for a wide range of terminal alkynes coupling with N-protected 4-iodo-pyrazoles.[22]

Materials:

  • N-protected 4-iodo-pyrazole (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine [Et₃N] (5 mL, anhydrous and degassed)

  • Tetrahydrofuran [THF] (5 mL, anhydrous and degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected 4-iodo-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or GC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Filter the solution through a short plug of celite to remove insoluble catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-pyrazole.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with valuable alkynes or when alkyne homocoupling is a significant issue.[14][21]

Materials:

  • N-protected 4-iodo-pyrazole (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol% Pd)

  • Triphenylphosphine [PPh₃] (0.1 mmol, 10 mol%)

  • Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 2.0 equiv)

  • Acetonitrile [MeCN] (10 mL, anhydrous and degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the N-protected 4-iodo-pyrazole (1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), PPh₃ (26 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Alkyne Addition: Add anhydrous, degassed acetonitrile (10 mL) followed by the terminal alkyne (1.5 mmol).

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow steps 6-8 from Protocol A. The aqueous wash with NH₄Cl is not necessary in this copper-free procedure.

graphdict Figure 2: General Experimental Workflow A 1. Reagent Preparation C 3. Add Solids (Pyrazole, Catalyst, Base) A->C B 2. Assemble Glassware (Schlenk Flask) B->C D 4. Establish Inert Atmosphere (Evacuate/Backfill x3) C->D E 5. Add Degassed Solvents and Liquid Reagents D->E F 6. Reaction (Stir at RT or Heat) E->F G 7. Monitor Progress (TLC / GC-MS) F->G G->F Reaction Incomplete H 8. Reaction Work-up (Quench, Extract) G->H Reaction Complete I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS, etc.) I->J

Caption: Figure 2: General Experimental Workflow for Sonogashira Coupling.

Comparative Data on Sonogashira Couplings with Iodo-Pyrazoles

The choice of conditions can significantly impact reaction outcomes. The table below summarizes representative conditions reported in the literature for the Sonogashira coupling of various iodo-pyrazole derivatives.

Pyrazole SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
1,3-Disubstituted-5-chloro-4-iodopyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)10Et₃NDMFRT85-95[22]
1-(Ethoxyethyl)-3-iodo-1H-pyrazole derivs.PhenylacetylenePdCl₂(PPh₃)₂ (5)10Et₃NTHFRT82-96[16]
1-Aryl-3-CF₃-4-iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)10Et₃NTHF5093[23]
4-Iodopyridine (Heteroaryl Halide)PhenylacetyleneJanus Catalyst (1)-K₂CO₃Water8098[24]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.[14][18]

Issue Potential Cause(s) Recommended Solution(s)
No or Low Yield 1. Inactive Palladium Catalyst: Pd(0) sources can degrade with exposure to air.[18] 2. Impure Reagents: Impurities in starting materials or solvents can poison the catalyst.[14] 3. Insufficient Base: The base is crucial for alkyne deprotonation.[14] 4. Low Reactivity of Substrate: Steric hindrance or electronic effects.1. Use a fresh batch of catalyst or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[14] 2. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[18] 3. Use a sufficient excess of a dry, high-purity amine base (e.g., 2-3 equivalents). 4. Increase reaction temperature or consider a more active ligand system (e.g., using bulky, electron-rich phosphines).[20]
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of Oxygen: O₂ promotes the oxidative dimerization of copper acetylides.[18][25] 2. High Copper Concentration: Excess CuI can accelerate the homocoupling pathway.[18] 3. High Alkyne Concentration at Start.1. Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents thoroughly.[18] 2. Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%). 3. Add the terminal alkyne slowly to the reaction mixture via syringe pump.[18] 4. Switch to a copper-free protocol (see Protocol B).[14]
Formation of Black Precipitate (Palladium Black) 1. Catalyst Decomposition: The palladium catalyst has aggregated and precipitated out of solution, rendering it inactive.[14] 2. Inappropriate Solvent: Some solvents may promote catalyst decomposition.[26]1. Ensure a strictly inert atmosphere and anhydrous conditions. 2. Ensure sufficient ligand is present to stabilize the palladium center. 3. If using THF, consider switching to DMF or acetonitrile.[20]
Reaction Stalls 1. Catalyst Deactivation over time. 2. Product Inhibition.1. Add a second small portion of the palladium catalyst to the reaction mixture. 2. Dilute the reaction mixture with more solvent.

Conclusion

The Sonogashira coupling is an exceptionally effective method for the synthesis of 4-alkynyl-pyrazole derivatives, providing a direct route to novel compounds for drug discovery and materials science. Success hinges on a clear understanding of the reaction mechanism and careful control of key parameters, including the choice of catalyst, the quality of reagents, and the maintenance of an inert atmosphere. By leveraging the detailed protocols and troubleshooting guide provided, researchers can confidently and efficiently construct these valuable molecular scaffolds.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Royal Society of Chemistry. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. [Link]

  • Taylor & Francis Online. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. [Link]

  • Thieme. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • National Center for Biotechnology Information. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Semantic Scholar. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • ResearchGate. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Elsevier. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • Royal Society of Chemistry. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Catalysis Science & Technology. [Link]

  • ResearchGate. PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • University of Wisconsin-La Crosse. The Sonogashira Coupling. [Link]

  • Preprints.org. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

  • ACS Publications. Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. Organic Letters. [Link]

  • National Center for Biotechnology Information. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Organic Chemistry Portal. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • YouTube. Sonogashira cross-coupling reaction. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights, Reactivity Profiling, and Validated Synthetic Protocols

Introduction & Rationale

Pyrazoles are a cornerstone of modern medicinal chemistry, featuring prominently in blockbuster therapeutics such as Celecoxib, Ruxolitinib, and Apixaban. While electrophilic aromatic substitution (SEAr) on the pyrazole ring is facile at the C4 position due to its π-excessive nature, Nucleophilic Aromatic Substitution (SNAr) presents a significant synthetic challenge[1]. The inherent electron density of the pyrazole ring strongly disfavors the initial nucleophilic attack required to form the anionic Meisenheimer intermediate[2].

However, functionalizing the C3 and C5 positions via SNAr is highly desirable for library generation and late-stage functionalization. This application note details the mechanistic principles, quantitative reactivity profiles, and validated protocols for executing SNAr on pyrazole rings, transitioning from classical microwave-assisted methods to modern photoredox-enabled defluorination.

Mechanistic Insights & Causality

To successfully perform SNAr on a pyrazole, the electronic bias of the ring must be strategically overridden. This is typically achieved through three key parameters:

  • Positional Activation : SNAr is generally restricted to the C3 and C5 positions. The C5 position is slightly more reactive due to the adjacent electronegative N1 atom (when N-substituted), which helps stabilize the developing negative charge in the transition state[1].

  • Electron-Withdrawing Groups (EWGs) : The introduction of a strong EWG (e.g., -CHO, -NO2, -CN) at the C4 position, or an N1-aryl/heteroaryl group (e.g., 2-pyridyl), withdraws electron density via resonance and induction. This lowers the LUMO energy of the pyrazole, facilitating nucleophilic attack[2].

  • Leaving Group Kinetics : Unlike SN1/SN2 reactions where polarizability dictates leaving group ability (I > Br > Cl > F), classical SNAr is governed by the rate-determining addition step. Thus, the highly electronegative fluorine is the optimal leaving group (F ≫ Cl > Br) because it maximizes the electrophilicity of the attached carbon[3].

SNAr_Mechanism A Activated 5-Halopyrazole (EWG at C4 or N1) B Nucleophilic Attack (Rate-Determining Step) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D Leaving Group Expulsion (Fast) C->D E 5-Substituted Pyrazole (Product) D->E

Addition-elimination (SNAr) mechanism on an activated 5-halopyrazole scaffold.

Quantitative Reactivity Data

The following table summarizes the relative reactivity of halopyrazoles under standard SNAr conditions (e.g., amine nucleophile, polar aprotic solvent, thermal heating). This data dictates the choice of protocol in the laboratory[2],[4].

SubstrateLeaving GroupActivating Group(s)Relative ReactivityRecommended Conditions
5-Fluoro-1-methylpyrazole -FNoneVery LowPhotoredox Catalysis
5-Chloro-1-methylpyrazole -ClNoneNegligibleTransition Metal Cross-Coupling
5-Chloro-4-formylpyrazole -Cl-CHO (C4)HighMicrowave, 100 °C, 30 min
5-Chloro-1-(2-pyridyl)pyrazole -Cl2-Pyridyl (N1)ModerateMicrowave, 150 °C, 1 h
3-Bromo-4-nitropyrazole -Br-NO2 (C4)HighThermal, 80 °C, 2 h

Experimental Protocols

Protocol A: Microwave-Assisted SNAr of 5-Chloro-4-formylpyrazoles

Rationale : Microwave (MW) irradiation accelerates the rate-determining addition step. The C4-formyl group acts as a powerful EWG, making the C5-chloride highly susceptible to displacement by primary amines[2].

Reagents :

  • 5-Chloro-4-formyl-1-substituted-pyrazole (1.0 equiv, 0.5 mmol)

  • Primary alkylamine (1.5 equiv, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (2.0 mL, anhydrous)

Step-by-Step Methodology :

  • Preparation : In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the 5-chloro-4-formylpyrazole in 2.0 mL of anhydrous DMF.

  • Reagent Addition : Add the primary alkylamine followed by DIPEA. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation : Place the vial in a dedicated microwave synthesizer. Heat the reaction mixture at 120 °C for 20–30 minutes with a maximum power setting of 200 W. (Self-Validation Note: Monitor internal pressure to ensure it does not exceed safety thresholds, typically < 15 bar).

  • Reaction Monitoring : Cool the vial to room temperature. Sample 10 µL of the mixture, dilute with MeOH, and analyze via LC-MS or TLC (Hexanes/EtOAc 7:3) to confirm the complete consumption of the starting material.

  • Workup : Quench the reaction mixture with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.

  • Purification : Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure 5-aminopyrazole derivative.

MW_Workflow Step1 1. Reagent Prep Mix Pyrazole + Amine + Base in DMF Step2 2. MW Irradiation 120°C, 20-30 min Step1->Step2 Step3 3. LC-MS Monitoring Verify conversion Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for microwave-assisted SNAr on pyrazoles.

Protocol B: Photoredox-Catalyzed Nucleophilic Defluorination of Unactivated 5-Fluoropyrazoles

Rationale : For pyrazoles lacking strong EWGs, classical SNAr fails. Organic photoredox catalysis overcomes this by oxidizing the fluoroarene to a radical cation, drastically lowering the electron density at the C-F carbon and enabling nucleophilic attack by azoles or amines[3].

Reagents :

  • Unactivated 5-Fluoropyrazole (1.0 equiv, 0.2 mmol)

  • Nucleophile (e.g., Pyrazole or Amine) (2.0 equiv, 0.4 mmol)

  • Photocatalyst: Mes-Acr+ BF4- (Acridinium salt) (5 mol%)

  • Base: 2,6-Lutidine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (2.0 mL, degassed)

Step-by-Step Methodology :

  • Preparation : In an oven-dried 8 mL glass vial equipped with a stir bar, add the 5-fluoropyrazole, nucleophile, and the acridinium photocatalyst.

  • Degassing : Transfer the vial to a nitrogen-filled glovebox or use standard Schlenk techniques. Add degassed DCM and 2,6-lutidine. Seal the vial with a PTFE-lined cap.

  • Irradiation : Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16–24 hours. (Self-Validation Note: A cooling fan must be used to maintain ambient temperature near 25 °C to prevent thermal degradation of the acridinium catalyst).

  • Workup & Purification : Turn off the LEDs. Dilute the mixture with DCM (5 mL) and wash with 1M HCl (5 mL) to remove the lutidine base. Dry the organic layer over MgSO4, concentrate, and purify via preparative TLC or automated flash chromatography.

Conclusion

Nucleophilic substitution on the pyrazole ring demands precise tuning of the substrate's electronic environment. While classical SNAr relies heavily on the strategic placement of electron-withdrawing groups and the thermodynamic push of microwave irradiation[2], emerging photoredox methodologies provide a powerful, mild workaround for unactivated systems[3]. By adhering to these validated protocols, researchers can reliably access highly substituted pyrazole scaffolds for downstream drug discovery applications.

References

  • [1] Imperial College London. "Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity". Imperial College London Academic Resources. URL: [Link]

  • [2] Encyclopedia.pub. "Synthesis and Properties of Pyrazoles". Encyclopedia MDPI. URL:[Link]

  • [4] MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". Molecules. URL:[Link]

  • [3] NIH / PMC. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis". PubMed Central. URL:[Link]

Sources

Advanced Functionalization of 4-Iodo-5-methyl-3-nitro-1H-pyrazole: A Strategic Guide for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Agrochemical Design

The pyrazole ring is a privileged scaffold in modern agrochemistry, serving as the core pharmacophore for a vast array of succinate dehydrogenase inhibitor (SDHI) fungicides, herbicides, and insecticides[1]. Within this chemical space, 4-iodo-5-methyl-3-nitro-1H-pyrazole (CAS: 1281872-29-4) emerges as an exceptionally versatile, highly functionalized building block.

This specific molecule offers three orthogonal vectors for diversification:

  • The N-H Position: Primed for alkylation (e.g., difluoromethylation) to tune lipophilicity and metabolic stability[1].

  • The C-4 Iodo Group: A highly reactive handle for transition-metal-catalyzed cross-coupling, allowing the introduction of diverse aryl or heteroaryl systems under mild conditions[2].

  • The C-3 Nitro Group: A masked amine that, upon chemoselective reduction, provides an anchoring point for amidation to assemble the final active ingredient[3].

Mechanistic Rationale: The Logic of Sequential Functionalization

As a Senior Application Scientist, designing a synthetic route is not merely about executing reactions; it is about understanding the causality of the molecular environment. The functionalization of 4-iodo-5-methyl-3-nitro-1H-pyrazole must follow a strict sequential logic to prevent catalyst poisoning and side reactions:

  • Why N-Alkylate First? The free N-H of the pyrazole is acidic and can coordinate with transition metals, which would poison the palladium catalyst in downstream cross-coupling steps. By installing a difluoromethyl (

    
    ) group early, we not only protect the nitrogen but also impart high lipophilicity, a critical factor for the translaminar movement of agrochemicals in plant tissues[1].
    
  • Why C-4 Arylation Second? The carbon-iodine bond is highly activated for oxidative addition by Pd(0). Because iodine is a superior leaving group compared to bromine, the Suzuki-Miyaura coupling can proceed at lower temperatures[2]. This preserves the sensitive C-3 nitro group, which acts as an electron-withdrawing group to stabilize the pyrazole ring during the catalytic cycle.

  • Why Nitro Reduction Last? If the nitro group were reduced to a free amine prior to cross-coupling, the amine could undergo competing Buchwald-Hartwig amination or coordinate with the palladium catalyst. Reducing the nitro group after the C-4 aryl group is installed ensures absolute chemoselectivity[3].

Synthetic Workflow Diagram

G Start 4-Iodo-5-methyl-3-nitro-1H-pyrazole Core Scaffold Phase1 Phase 1: N-Alkylation (Lipophilicity Enhancement) Start->Phase1 Int1 1-Difluoromethyl-4-iodo- 5-methyl-3-nitro-1H-pyrazole Phase1->Int1 BrCF2PO(OEt)2 KOH, DMF Phase2 Phase 2: Suzuki-Miyaura Coupling (C-4 Arylation) Int1->Phase2 Int2 4-Aryl-1-difluoromethyl- 5-methyl-3-nitro-1H-pyrazole Phase2->Int2 Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O Phase3 Phase 3: Nitro Reduction (Amine Unmasking) Int2->Phase3 Int3 3-Amino-4-aryl-1-difluoromethyl- 5-methyl-1H-pyrazole Phase3->Int3 Fe powder, NH4Cl EtOH/H2O, 80°C Phase4 Phase 4: Amidation (Pharmacophore Assembly) Int3->Phase4 Final Agrochemical Lead Compound (e.g., SDHI Fungicide Analog) Phase4->Final R-COCl, Et3N DCM, 0°C to RT

Fig 1. Divergent synthetic workflow for 4-iodo-5-methyl-3-nitro-1H-pyrazole functionalization.

Quantitative Reaction Optimization

Table 1: Optimization of C-4 Suzuki-Miyaura Cross-Coupling

Reactions performed on 1-difluoromethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole (1.0 equiv) and phenylboronic acid (1.2 equiv).

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)9088%
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.5)Toluene/H₂O (3:1)10076%
3Pd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (3.0)DMF/H₂O (5:1)8092%
4 Pd(PPh₃)₄ (5%) Cs₂CO₃ (2.5) DME/H₂O (3:1) 90 (MW) 95% (15 min)
Table 2: Chemoselective Nitro Reduction Conditions (C-3 Position)

Evaluating the reduction of the C-3 nitro group in the presence of a C-4 halogenated aryl ring.

EntryReagent SystemSolventTemp (°C)Chemoselectivity (Amine : Dehalogenated)Yield (%)
1Pd/C (10%), H₂ (1 atm)MeOH2540 : 60 (High dehalogenation risk)35%
2SnCl₂·2H₂O (5 equiv)EtOH70>99 : 182%
3 Fe powder (5 equiv), NH₄Cl EtOH/H₂O (4:1) 80 >99 : 1 94%
4Zn dust (5 equiv), AcOHTHF2590 : 1078%

Validated Experimental Protocols

Protocol A: Regioselective N-Difluoromethylation

Causality & Rationale: Traditional difluoromethylation uses ozone-depleting chlorofluorocarbons. Here, we utilize diethyl bromodifluoromethylphosphonate (


) as a bench-stable, environmentally conscious surrogate. Under basic conditions, it generates a difluorocarbene intermediate in situ, which is rapidly trapped by the pyrazole nitrogen[1]. Due to pyrazole tautomerism, steric hindrance from the C-5 methyl group directs the carbene predominantly to the less hindered nitrogen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-iodo-5-methyl-3-nitro-1H-pyrazole (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add finely powdered KOH (20 mmol) in one portion. Stir for 15 minutes to generate the pyrazolide anion.

  • Alkylation: Dropwise add

    
     (15 mmol) over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
    
  • Self-Validating In-Process Control: Check the reaction via TLC (Hexanes/EtOAc, 3:1). The starting material (highly polar due to the N-H bond) will disappear, replaced by a high-

    
    , UV-active spot indicating the loss of the hydrogen bond donor.
    
  • Workup: Quench the reaction with ice water (50 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers rigorously with brine (5 × 30 mL) to remove DMF. Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography to separate any minor regioisomers, yielding 1-difluoromethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole.

Protocol B: Palladium-Catalyzed C-4 Suzuki-Miyaura Arylation

Causality & Rationale: The C-I bond at the 4-position is highly susceptible to oxidative addition. Water is strictly required in the solvent system to dissolve the inorganic base (


) and form the reactive hydroxyl-boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[2].

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add 1-difluoromethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole (5.0 mmol), the desired arylboronic acid (6.0 mmol), and

    
     (0.25 mmol, 5 mol%).
    
  • Solvent & Base: Add a pre-mixed solution of 1,4-Dioxane (20 mL) and 2M aqueous

    
     (5 mL).
    
  • Degassing (Critical Step): Submerge the solution in a sonicating bath and bubble ultra-pure Argon through the mixture for 15 minutes. Failure to degas will result in rapid oxidation of Pd(0) to inactive Pd(II) black.

  • Reaction: Seal the tube and heat to 90 °C in an oil bath for 6 hours.

  • Self-Validating In-Process Control: The reaction mixture will transition from a bright yellow suspension to a dark, homogeneous solution. TLC will show the consumption of the starting iodide.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 20 mL). Pass the organic layer through a short pad of Celite to remove palladium black. Concentrate and purify via chromatography.

Protocol C: Chemoselective C-3 Nitro Reduction

Causality & Rationale: Standard catalytic hydrogenation (


, Pd/C) is notorious for causing reductive dehalogenation of aryl halides[3]. To preserve any halogenated functional groups on the newly installed C-4 aryl ring (a common motif in agrochemicals), a mild Béchamp-type reduction using Iron powder and Ammonium Chloride is employed.

Step-by-Step Methodology:

  • Setup: Suspend the 4-aryl-1-difluoromethyl-5-methyl-3-nitro-1H-pyrazole intermediate (3.0 mmol) in a mixture of Ethanol (24 mL) and Water (6 mL).

  • Reagent Addition: Add Iron powder (15.0 mmol, 5 equiv) and

    
     (15.0 mmol, 5 equiv).
    
  • Reduction: Heat the vigorously stirring suspension to 80 °C for 2 hours.

  • Self-Validating In-Process Control: The reaction progress is visually distinct; the yellow/orange color of the nitro compound will fade. TLC will reveal a highly polar spot that stains intensely with Ninhydrin, confirming the presence of the primary amine.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot Ethanol (20 mL). Concentrate the filtrate under reduced pressure to remove ethanol, then partition the aqueous residue with EtOAc and saturated

    
    . Extract, dry, and concentrate to afford the pure 3-amino pyrazole derivative, ready for final amidation.
    

References

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, ACS Publications. URL:[Link]

  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. URL:[Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 4-iodo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 4-iodo-5-methyl-3-nitro-1H-pyrazole, a versatile building block in medicinal chemistry. By leveraging the advantages of Microwave-Assisted Organic Synthesis (MAOS), this method offers significant reductions in reaction time and potential for improved yields compared to conventional heating techniques.[1] The protocol involves the electrophilic iodination of a 5-methyl-3-nitro-1H-pyrazole precursor using a green and effective iodine-hydrogen peroxide system.[2][3] This document provides a step-by-step methodology, mechanistic insights, safety protocols, and characterization data, intended for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Pyrazole Scaffold and the Power of Microwave Synthesis

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous FDA-approved drugs with a wide range of biological activities.[4] The functionalization of the pyrazole ring, particularly with halogens and nitro groups, provides critical intermediates for the construction of complex molecular architectures through reactions like cross-coupling.[2][5] The target molecule, 4-iodo-5-methyl-3-nitro-1H-pyrazole, combines these features, making it a valuable precursor for novel therapeutic agents.

Traditionally, the synthesis of such heterocyclic compounds involves lengthy reaction times and often requires harsh conditions. Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, utilizing the direct and efficient heating of polar reaction mixtures to dramatically accelerate reaction rates.[1][6] For pyrazole synthesis, this translates to reaction times being reduced from hours to mere minutes, often with an accompanying increase in product yield and purity.[1][7] This protocol harnesses the power of MAOS to provide a rapid and efficient pathway to the title compound.

Synthetic Strategy and Mechanism

The synthesis is proposed as a two-step process, starting from the commercially available 5-methyl-1H-pyrazole.

Step 1: Nitration of 5-methyl-1H-pyrazole The first step involves the nitration of the pyrazole ring to introduce the electron-withdrawing nitro group at the C3 position, yielding 5-methyl-3-nitro-1H-pyrazole. This is a standard electrophilic aromatic substitution reaction.

Step 2: Microwave-Assisted Iodination The core of this application note is the subsequent microwave-assisted iodination of the 5-methyl-3-nitro-1H-pyrazole intermediate. The general principle involves the in-situ generation of a potent electrophilic iodine species that attacks the electron-rich C4 position of the pyrazole ring.[2]

Mechanism of Iodination: The iodination proceeds via an electrophilic aromatic substitution mechanism. The presence of the nitro group at C3 deactivates the pyrazole ring, making the reaction more challenging than with an unsubstituted pyrazole.[8] To overcome this, a more reactive electrophilic iodine species is generated in situ. The combination of molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide (H₂O₂) is an effective and environmentally benign approach.[2][3] The microwave irradiation provides the necessary energy to overcome the activation barrier of this reaction efficiently, leading to a rapid conversion to the final product.

Experimental Protocol: Microwave-Assisted Iodination

This protocol details the second step of the synthesis: the iodination of 5-methyl-3-nitro-1H-pyrazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-methyl-3-nitro-1H-pyrazole≥97%Commercially Available
Iodine (I₂)Reagent GradeStandard Supplier
Hydrogen Peroxide (H₂O₂)30% aq. solutionStandard Supplier
Acetic AcidGlacialStandard Supplier
Sodium ThiosulfateAnhydrousStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
HexaneHPLC GradeStandard Supplier
Deionized Water-In-house
Microwave Synthesis Vial10 mLAppropriate Supplier
Magnetic Stir Bar-Appropriate Supplier
Equipment
  • Microwave Synthesizer (e.g., Anton Paar Monowave, CEM Discover)

  • Magnetic Stirrer/Hotplate

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 5-methyl-3-nitro-1H-pyrazole (1 mmol, 127.1 mg).

  • Solvent and Reagent Addition: To the vial, add glacial acetic acid (3 mL), followed by molecular iodine (I₂) (1.2 mmol, 304.6 mg).

  • Initiation: Carefully add 30% aqueous hydrogen peroxide (1.5 mmol, 0.15 mL) dropwise to the stirred suspension.

  • Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 100 °C for 10-15 minutes with stirring. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Reaction Quench: After completion, cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Work-up: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-iodo-5-methyl-3-nitro-1H-pyrazole as a solid.

Data Summary and Characterization

The following table summarizes the key parameters and expected outcomes for the synthesis.

ParameterValue
Starting Material5-methyl-3-nitro-1H-pyrazole
Product4-iodo-5-methyl-3-nitro-1H-pyrazole
Molecular FormulaC₄H₄IN₃O₂
Molecular Weight253.00 g/mol
Microwave Temperature100 °C
Reaction Time10-15 minutes
Expected Yield>85%
AppearanceOff-white to yellow solid

Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and a singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons of the pyrazole ring and the methyl group.

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=N stretching, and the N-O stretching of the nitro group are expected.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the purified final product.

Synthesis_Workflow cluster_prep Step 1: Precursor Synthesis cluster_synthesis Step 2: Microwave-Assisted Iodination cluster_purification Work-up & Purification cluster_analysis Analysis Nitration Nitration of 5-methyl-1H-pyrazole Reactants Combine Precursor, I₂, H₂O₂ in Acetic Acid Nitration->Reactants Microwave Microwave Irradiation (100 °C, 10-15 min) Reactants->Microwave Quench Quench with Na₂S₂O₃ solution Microwave->Quench Extraction Aqueous Work-up & Solvent Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purify Column Chromatography Drying->Purify Characterization Characterization (NMR, IR, MP) Purify->Characterization

Caption: Workflow for the synthesis of 4-iodo-5-methyl-3-nitro-1H-pyrazole.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene), must be worn at all times.[9]

  • Nitric Acid (used in precursor synthesis): A strong oxidizer and corrosive. It can cause severe burns.[10] Store away from organic materials and combustibles.[9][11] In case of skin contact, wash immediately with copious amounts of water.[11]

  • Iodine: Harmful if swallowed or inhaled and causes skin and eye irritation.[12][13] Avoid creating dust. Use in a well-ventilated area.[14]

  • Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage. Handle with care.

  • Microwave Reactor: Only use vials and caps designed for microwave synthesis. Never exceed the recommended volume or pressure for the vial. Ensure the reactor's safety interlocks are functioning correctly.

In case of a spill, neutralize acidic spills with sodium bicarbonate and absorb with an inert material.[11] Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a streamlined and efficient microwave-assisted method for the synthesis of 4-iodo-5-methyl-3-nitro-1H-pyrazole. The protocol highlights the significant advantages of MAOS, including a drastic reduction in reaction time, while employing a green and effective iodination system. This method should prove highly valuable for researchers in medicinal chemistry and drug development, facilitating the rapid production of this key synthetic intermediate.

References

  • BenchChem. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
  • MDPI. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.
  • Microwave assisted synthesis of novel pyrazoles. (n.d.).
  • Academia.edu. (n.d.). (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • BenchChem. (n.d.). 4-iodo-5-methyl-3-nitro-1H-pyrazole | 1281872-29-4.
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021).
  • I2 and Electrophilic I+ reagents. (n.d.). Wordpress.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Iodine - SAFETY DATA SHEET. (2023).
  • ChemicalBook. (n.d.). 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis.
  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2025).
  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
  • ChemScene. (n.d.). 3-Iodo-1-methyl-5-nitro-1H-pyrazole.
  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Environmental Health and Safety, Dartmouth College. (n.d.). Nitric Acid.
  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. (2018).
  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution.
  • SAFE USE OF NITRIC ACID. (n.d.).
  • Altıntop, M. D., Temel, H. E., & Özdemir, A. (2023). Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency: Scientific paper. Journal of the Serbian Chemical Society, 88(4), 355–365.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.
  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. (2021).
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • PubChem. (n.d.). 3-iodo-5-methyl-1H-pyrazole.
  • ResearchGate. (2023). (PDF) Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-iodo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for the Synthesis of 4-Iodo-5-methyl-3-nitro-1H-pyrazole

Introduction Synthesizing 4-iodo-5-methyl-3-nitro-1H-pyrazole presents a classic electrophilic aromatic substitution (SEAr) challenge. While the pyrazole core is generally electron-rich, the introduction of a strongly electron-withdrawing nitro group at the C3 position severely depletes electron density from the ring via both inductive and resonance effects[1]. Consequently, the C4 position becomes highly deactivated, rendering standard iodination protocols (e.g., I₂/K₂CO₃ or I₂/H₂O₂) ineffective and often resulting in poor yields (<20%) or unreacted starting material[2]. This support guide provides field-proven, mechanistically grounded solutions to overcome this deactivation barrier using superelectrophilic iodine systems[3].

Section 1: Troubleshooting FAQs

Q1: Why is my yield consistently low when using standard I₂/base or I₂/oxidant systems on 5-methyl-3-nitro-1H-pyrazole? A1: The C3-nitro group strongly deactivates the pyrazole ring, raising the activation energy required to form the intermediate Meisenheimer complex during SEAr[1]. Standard electrophilic iodine species lack the requisite electrophilicity to attack the deactivated C4 position[2]. To drive this reaction forward, you must transition from standard electrophiles to "superelectrophilic" systems that can force the substitution.

Q2: What is the recommended "superelectrophilic" system, and what is the causality behind its efficacy? A2: The most effective system for the direct iodination of nitropyrazoles is Iodine Monochloride (ICl) combined with Silver Sulfate (Ag₂SO₄) in concentrated Sulfuric Acid (H₂SO₄)[3]. Mechanistic Causality: Ag₂SO₄ acts as a powerful halide scavenger. When ICl is added, Ag⁺ abstracts the chloride ion to precipitate AgCl, generating a highly reactive [I]⁺ cation. The concentrated H₂SO₄ environment further stabilizes this superelectrophile and prevents its quenching by water, providing the immense driving force needed to overcome the ring's electronic deficiency.

Q3: I am observing diiodinated byproducts (e.g., 4,5-diiodo-1-methyl-3-nitropyrazole) during scale-up. How do I control regioselectivity? A3: Over-iodination typically occurs when the reaction temperature exceeds 20°C or when an excess of the ICl reagent is used[3]. Under superelectrophilic conditions, if the C5 position is accessible (e.g., via tautomerization or in N-alkylated derivatives), it can also undergo iodination. Solution: Maintain strict stoichiometric control (1.0 to 1.1 equivalents of ICl) and keep the reaction temperature strictly between 0°C and 20°C[3].

Q4: Is there a viable alternative synthetic route if direct iodination remains problematic? A4: Yes. A "reverse sequence" strategy—Nitrodeiodination—is highly effective. You can start by iodinating 5-methyl-1H-pyrazole to form 4-iodo-5-methyl-1H-pyrazole (which proceeds in high yield because the ring is not yet deactivated). Subsequently, this intermediate can be nitrated using fuming HNO₃/H₂SO₄[4]. The existing iodine atom at C4 directs the incoming nitro group to the C3/C5 position, bypassing the SEAr deactivation issue entirely[5].

Section 2: Quantitative Data: Reagent System Comparison

The following table summarizes the expected outcomes of various iodination conditions on deactivated nitropyrazole substrates, highlighting the necessity of the superelectrophilic approach.

Reagent SystemSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
I₂ / K₂CO₃ H₂O / EtOH2524< 10Ring too deactivated for standard SEAr; fails to form Meisenheimer complex[2].
I₂ / CAN MeCN801215 - 20Sluggish reaction; oxidative degradation of the pyrazole core observed.
NIS / TFA TFA251830 - 45Moderate yield; requires highly acidic media but lacks sufficient electrophilicity.
ICl / Ag₂SO₄ Conc. H₂SO₄ 0 to 20 3 - 4 75 - 85 Optimal. Superelectrophilic [I]⁺ overcomes nitro-induced deactivation[3].

Section 3: Experimental Protocol (Self-Validating System)

Direct Iodination of 5-Methyl-3-nitro-1H-pyrazole using ICl/Ag₂SO₄

  • Objective: High-yield synthesis of 4-iodo-5-methyl-3-nitro-1H-pyrazole via superelectrophilic aromatic substitution.

  • Materials: 5-Methyl-3-nitro-1H-pyrazole (1.0 eq), Iodine monochloride (ICl, 1.1 eq), Silver sulfate (Ag₂SO₄, 0.55 eq), Concentrated H₂SO₄.

Step-by-Step Methodology:

  • Reagent Activation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve Ag₂SO₄ (0.55 eq) in concentrated H₂SO₄ (approx. 5 mL per mmol of substrate) and cool to 0°C using an ice bath.

  • Electrophile Generation: Slowly add ICl (1.1 eq) dropwise to the acidic solution.

    • Self-Validation Check: The immediate formation of a dense, white AgCl precipitate visually validates the successful generation of the active [I]⁺ superelectrophile. Stir for 15 minutes at 0°C.

  • Substrate Addition: Add 5-methyl-3-nitro-1H-pyrazole (1.0 eq) portion-wise to the suspension. Maintain the internal temperature below 20°C to prevent over-oxidation or diiodination[3].

  • Reaction Progression: Allow the mixture to warm to room temperature (20°C) and stir for 3-4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the lower-Rf starting material spot confirms reaction completion.

  • Quenching & Workup: Carefully pour the reaction mixture over crushed ice. Quench any residual electrophilic iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the distinct yellow/brown iodine color completely dissipates.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. If trace diiodinated byproducts are detected, purify via silica gel flash chromatography.

Section 4: Mechanistic Workflow Visualization

The following diagram maps the logical workflow and mechanistic pathways for optimizing the iodination of deactivated nitropyrazoles.

SynthesisWorkflow Start Substrate: 5-Methyl-3-nitro-1H-pyrazole (Deactivated Ring) Reaction SEAr Reaction at C4 Temp: 0°C to 20°C Start->Reaction Substrate Input Reagents Reagent Activation: ICl + Ag2SO4 + H2SO4 ActiveSpecies Active Electrophile: Superelectrophilic [I]+ Reagents->ActiveSpecies Precipitates AgCl ActiveSpecies->Reaction Electrophilic Attack Product Target Product: 4-Iodo-5-methyl-3-nitro-1H-pyrazole (Yield: 75-85%) Reaction->Product Optimal Conditions SideReaction Side Reaction: Over-Iodination (Diiodo) Reaction->SideReaction Excess ICl / Temp > 20°C Control Troubleshooting: Strict Stoichiometry & Temp Control SideReaction->Control Mitigation Control->Product Restores Yield

Workflow for superelectrophilic iodination of deactivated nitropyrazoles and yield optimization.

References

  • Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. ResearchGate. 3

  • Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate. INIS-IAEA. Link

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. NIH. 2

  • Nitrodeiodination of Polyiodopyrazoles. ResearchGate. 4

  • Nitrodeiodination of Polyiodopyrazoles. Scite.ai. 5

  • 4-iodo-5-methyl-3-nitro-1H-pyrazole. Benchchem. 1

Sources

Part 1: Physicochemical Rationale (The "Why" Behind the Methods)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-iodo-5-methyl-3-nitro-1H-pyrazole (CAS: 1281872-29-4). As a highly functionalized heterocyclic building block, this compound is indispensable in medicinal chemistry, agrochemical development, and materials science[1].

As an Application Scientist, I have designed this guide to move beyond generic procedures. By understanding the specific physicochemical causality of this molecule—specifically the interplay between its electron-withdrawing nitro group, lipophilic iodine atom, and tautomeric pyrazole core—you can systematically troubleshoot and optimize your purification workflows.

To purify 4-iodo-5-methyl-3-nitro-1H-pyrazole effectively, you must first understand how its substituents dictate its macroscopic behavior:

  • N-H Acidity & Tautomerism: The C3 nitro group strongly withdraws electron density from the pyrazole core via inductive and resonance effects[1]. This significantly increases the acidity of the N-H proton compared to an unfunctionalized pyrazole. On standard, slightly acidic silica gel, this acidity can lead to partial ionization, resulting in severe peak tailing or streaking.

  • Lipophilicity Gradient: The introduction of the heavy, highly polarizable iodine atom at the C4 position drastically increases the molecule's lipophilicity. This differential is the primary driver for successful chromatographic separation from the des-iodo precursor (5-methyl-3-nitro-1H-pyrazole).

  • Crystallinity: Nitropyrazoles generally exhibit strong intermolecular hydrogen bonding and dipole-dipole interactions, making them excellent candidates for purification via solvent/anti-solvent recrystallization[2][3].

Part 2: Purification Workflow Decision Matrix

PurificationWorkflow Crude Crude 4-Iodo-5-methyl- 3-nitro-1H-pyrazole TLC LC-MS / TLC Profiling Crude->TLC Path1 High Impurity: Unreacted Precursor TLC->Path1 Rf overlap Path2 High Impurity: Over-iodinated Byproducts TLC->Path2 Lipophilic impurities Path3 High Initial Purity (>85% Target) TLC->Path3 Scalable batch Flash Normal Phase Flash (Silica, Hexane/EtOAc) Path1->Flash HPLC Prep-HPLC (C18, MeCN/H2O) Path2->HPLC Recryst Recrystallization (EtOH/H2O) Path3->Recryst Pure Purified Target (>99% Purity) Flash->Pure HPLC->Pure Recryst->Pure

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude profiling.

Part 3: Standardized Purification Protocols

Every protocol below is designed as a self-validating system; if a specific visual or analytical milestone is not met, the protocol dictates a corrective action.

Protocol A: Normal-Phase Flash Chromatography (For Complex Crude Mixtures)

Use when LC-MS shows significant unreacted starting material or polar tars.

  • Preparation (Dry-Loading): Dissolve the crude mixture in a minimum amount of THF or Acetone. Add Celite or deactivated silica gel (1:3 mass ratio to crude) and evaporate to a free-flowing powder. Causality: Heavily functionalized pyrazoles can form viscous oils; dry loading maximizes surface area and prevents the "oil-out" effect that ruins resolution.

  • Column Equilibration: Equilibrate the silica column with 95:5 Hexane/Ethyl Acetate containing 0.1% Acetic Acid . Causality: The acid suppresses N-H ionization, ensuring the compound travels as a tight, neutral band.

  • Elution: Run a gradient from 5% to 40% Ethyl Acetate. The C4-iodo compound is significantly more lipophilic than the des-iodo starting material and will elute first.

  • Validation: Monitor fractions via UV at 254 nm. Spot the peak fractions on a TLC plate; a single, tight spot (Rf ~0.4 in 70:30 Hexane/EtOAc) confirms successful isolation.

Protocol B: Solvent/Anti-Solvent Recrystallization (For >85% Pure Crude)

Use for scalable, solvent-efficient polishing of bulk batches[4].

  • Dissolution: Suspend the crude solid in a minimum volume of hot Ethanol (60°C). Stir until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove from heat. Slowly add warm deionized water dropwise until the solution becomes slightly cloudy (the "cloud point"). Add one drop of Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (0–5°C) for 2 hours. Causality: Nitropyrazoles form highly stable crystalline lattices due to intermolecular hydrogen bonding; undisturbed cooling ensures large, pure crystal formation[3].

  • Validation: Filter the crystals via a Büchner funnel, wash with ice-cold 10% Ethanol/Water, and dry under a vacuum. A sharp melting point indicates high purity.

Protocol C: Preparative HPLC (For Analytical/In-Vivo Grade Purity)

Use when ultra-high purity (>99%) is required, or to separate closely eluting isomers[2].

  • Stationary Phase: C18 Reverse-Phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Validation: Monitor via Diode Array Detector (DAD) at 220 nm and 254 nm. The target compound will show strong retention due to the C4-iodine atom.

Part 4: Quantitative Data Summary

Purification MethodOptimal Solvent SystemExpected RecoveryTarget Impurity Removed
Flash Chromatography Hexane / EtOAc (Gradient) + 0.1% AcOH75–85%Des-iodo precursor, polar tars
Recrystallization Ethanol / Water (Cloud-point method)60–70%Trace isomers, inorganic salts
Preparative HPLC MeCN / Water + 0.1% Formic Acid>90%Over-iodinated species, close isomers

Part 5: Troubleshooting Guide & FAQs

Q: My compound is streaking heavily on the silica column, ruining my yield. How do I fix this? A: The C3 nitro group strongly withdraws electron density, making the pyrazole N-H highly acidic[1]. On standard silica, this causes partial deprotonation and streaking. Solution: Add 0.1% to 0.5% acetic acid or formic acid to your mobile phase. This forces the equilibrium toward the protonated, neutral state, resulting in sharp, Gaussian peaks.

Q: I am seeing co-elution of the des-iodo starting material (5-methyl-3-nitro-1H-pyrazole). What solvent system provides better resolution? A: While Hexane/EtOAc is standard, switching to a Toluene/Acetone gradient can exploit the


 stacking interactions of the nitroaromatic system, offering orthogonal selectivity. The heavy iodine atom at C4 drastically alters the molecule's polarizability, which Toluene resolves much better than Hexane.

Q: The compound is degrading or turning brown during concentration. Is it thermally unstable? A: Halogenated nitropyrazoles can be sensitive to prolonged heat and UV light. While the nitro group stabilizes the pyrazole ring[1], the C-I bond is susceptible to homolytic cleavage under harsh conditions. Solution: Evaporate solvents under reduced pressure at a water bath temperature not exceeding 40°C, and store the purified compound in amber vials under an inert atmosphere (Argon/Nitrogen).

Q: How does N-H tautomerism affect my post-purification NMR and HPLC analysis? A: In solution, the proton rapidly exchanges between the N1 and N2 positions. This can lead to broadened signals in


H NMR and occasionally split peaks or shoulder formations in HPLC if the exchange rate matches the column interaction rate. Solution: Using a buffered mobile phase (e.g., pH 3.0) forces the equilibrium and sharpens the HPLC peak. For NMR, running the sample in a strongly hydrogen-bonding solvent like DMSO-

often locks the tautomer and sharpens the spectra.

Part 6: References

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Iodo-5-methyl-3-nitro-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the pyrazole core is a privileged scaffold. However, functionalizing a highly deactivated pyrazole—specifically, the iodination of 5-methyl-3-nitro-1H-pyrazole to yield 4-iodo-5-methyl-3-nitro-1H-pyrazole —presents a unique thermodynamic challenge.

This guide provides field-proven insights, troubleshooting steps, and validated protocols to help you optimize reaction temperatures, balance kinetics, and prevent thermal degradation.

The Causality of Temperature in Deactivated Pyrazoles

To optimize the temperature, we must first understand the electronic push-and-pull of your starting material:

  • The C3-Nitro Penalty (-I, -M): The nitro group is strongly electron-withdrawing. It severely depletes the electron density of the pyrazole

    
    -system, increasing the activation energy required for electrophilic aromatic substitution (
    
    
    
    ) at the C4 position. Room-temperature protocols that work for standard pyrazoles will fail here .
  • The C5-Methyl Vulnerability (+I): While the methyl group provides slight electron donation via hyperconjugation (marginally aiding the

    
    ), its benzylic-like protons become highly susceptible to oxidation by strong iodinating agents if the temperature exceeds 90 °C.
    
  • The Acidic Catalyst Bypass: By utilizing highly acidic media (e.g.,

    
     or TFA), you can supercharge the electrophile (forming 
    
    
    
    or
    
    
    ), which lowers the required reaction temperature and protects the methyl group from thermal oxidation .

Experimental Workflow & Decision Logic

Use the following decision matrix to dynamically adjust your reaction temperature based on real-time analytical feedback.

Workflow Start Initiate Iodination (5-methyl-3-nitro-1H-pyrazole) Temp Set Initial Temp: 60 °C (Acidic/Oxidative Media) Start->Temp Monitor LC-MS/TLC Check at 4h Temp->Monitor Low < 50% Conversion (Sluggish SEAr) Monitor->Low Optimal > 90% Conversion (Clean C4-Iodination) Monitor->Optimal Degrade Byproducts Detected (Oxidation/N-Iodination) Monitor->Degrade ActLow Increase Temp to 80 °C or Add Bronsted Acid Low->ActLow ActOpt Cool to RT Proceed to Quench Optimal->ActOpt ActDeg Decrease Temp to 40 °C Switch to Milder Oxidant Degrade->ActDeg ActLow->Monitor ActDeg->Monitor

Fig 1. Decision matrix for optimizing pyrazole iodination temperature based on LC-MS feedback.

Troubleshooting FAQs

Q: My iodination is stalled at 20% conversion after 24 hours at room temperature. Should I add more


? 
A:  No. Adding more reagent will not overcome the thermodynamic barrier. The C3-nitro group severely deactivates the ring. At 25 °C, the activation energy for 

is simply not met. You must increase the reaction temperature to 60–80 °C or switch to a highly acidic solvent system to increase the electrophilicity of the iodine species .

Q: I increased the temperature to 100 °C to force the reaction, but now I have a complex mixture. What happened? A: You have crossed the thermal threshold for side reactions. At temperatures exceeding 85–90 °C in the presence of strong oxidants (like Ceric Ammonium Nitrate or


), the C5-methyl group oxidizes into an aldehyde or carboxylic acid. Cap your internal temperature at 80 °C and rely on prolonged reaction times (12–16 h) rather than extreme heat.

Q: Can I use the green


 in water method for this synthesis? 
A:  It is highly unlikely to succeed. While 

is excellent for electron-rich pyrazoles, water acts as a poor solvent for the highly lipophilic, deactivated 5-methyl-3-nitro-1H-pyrazole, and the system lacks the oxidative punch required at safe temperatures .

Quantitative Data: Temperature vs. Reagent Selection

The table below summarizes the causality between reagent choice, required temperature, and expected outcomes for deactivated nitropyrazoles.

Iodination SystemOptimal Temp (°C)Time (h)Yield (%)RegioselectivityMechanistic Notes

/

/

2572< 20C4Too mild; fails to overcome the -NO2 deactivation barrier.
NIS / TFA / DMF 601278C4Good balance. TFA activates NIS to form a highly reactive

species.

/ CAN / MeCN
80 (Reflux)1685C4Excellent for electron-deficient rings; requires thermal activation .
ICl /

/

201.582C4Superacidic media compensates for low temp, preventing methyl oxidation .

Self-Validating Experimental Protocol

This protocol utilizes the


 / CAN / MeCN  system, optimized at 80 °C, which provides the best balance of safety, yield, and scalability for 4-iodo-5-methyl-3-nitro-1H-pyrazole.

Step 1: Reaction Assembly

  • In a dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-methyl-3-nitro-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Add elemental Iodine (

    
    , 1.3 equiv) and Ceric Ammonium Nitrate (CAN, 1.1 equiv) in one portion.
    
  • Causality Note: CAN acts as a one-electron oxidant to continuously regenerate the active electrophilic iodine species from the

    
     byproduct.
    

Step 2: Thermal Activation 3. Submerge the flask in a pre-heated oil bath set to 80 °C . 4. Stir vigorously for 12–16 hours. Do not exceed 85 °C to protect the C5-methyl group.

Step 3: Self-Validation (In-Process Control) 5. Check Point: Pull a 50


 aliquot, dilute in MeOH, and analyze via LC-MS or TLC (Hexanes/EtOAc 3:1).
6. Validation Criteria:  The starting material peak/spot should be <5% relative area. The target 4-iodo product will appear as a distinct, more lipophilic peak (higher retention time). If starting material >10%, verify the internal temperature is exactly 80 °C and continue heating for 4 hours.

Step 4: Quench and Isolation 7. Once validated, remove from heat and cool to room temperature (20 °C). 8. Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (


) dropwise until the dark purple/brown iodine color completely dissipates, leaving a pale yellow mixture.
9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate under reduced pressure to yield the crude 4-iodo-5-methyl-3-nitro-1H-pyrazole.

References

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 2025.[Link]

  • Chaikovskii, V. K., Kharlova, T. S., Tretyakov, E. V., Vasilevsky, S. F., & Filimonov, V. D. "Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate." Russian Chemical Bulletin, 2000, 49, 1475–1478.[Link]

Technical Support Center: Troubleshooting Iodine Impurity Removal in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction

The electrophilic iodination of pyrazoles (typically at the C4 position) is a foundational step in synthesizing complex pharmaceutical scaffolds, as the resulting carbon-iodine bond serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1]. However, residual elemental iodine (


), polyiodides (

), or unreacted iodinating agents can severely poison metal catalysts in downstream steps. Removing these impurities requires a precise understanding of partition coefficients, charge-transfer complexes, and redox chemistry.

This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate stubborn iodine impurities from your final pyrazole products.

Strategic Workflow for Iodine Removal

IodineWorkflow Start Crude Pyrazole (Contains I2 / I3-) Assess Assess Pyrazole Water Solubility Start->Assess Insoluble Water-Insoluble Assess->Insoluble Lipophilic Soluble Water-Soluble Assess->Soluble Hydrophilic Quench Aqueous Quench (Na2SO3 / Na2S2O3) Insoluble->Quench Scavenge Solid Scavenger (Ag-salts / Polymers) Soluble->Scavenge Stir Vigorous Stirring (>15 mins) Quench->Stir Filter Filter Solid Complex (Celite Pad) Scavenge->Filter Phase Phase Separation & Wash Stir->Phase Evap Solvent Evaporation Filter->Evap Pure Purified Pyrazole Phase->Pure Evap->Pure

Fig 1: Logical workflow for selecting an iodine removal strategy based on pyrazole solubility.

Troubleshooting FAQs

Q1: Why does my pyrazole product retain a stubborn brown/purple tint even after a standard sodium thiosulfate wash? Causality & Solution: Pyrazoles are highly electron-rich (π-excessive) heterocycles. During the iodination process, residual elemental iodine (


) acts as an electron acceptor, forming a strong charge-transfer complex with the pyrazole ring[1]. When you perform a standard liquid-liquid extraction, the partition coefficient of this complex heavily favors the organic phase (e.g., dichloromethane or ethyl acetate). A brief shake with aqueous thiosulfate is often insufficient because the interfacial surface area is too low to break the complex[2].
Actionable Fix: You must dramatically increase the mass transfer rate. Vigorously stir the biphasic mixture (organic solvent and aqueous reducing agent) for at least 15–30 minutes rather than just shaking it in a separatory funnel[2].

Q2: What is the mechanistic difference between using Sodium Thiosulfate vs. Sodium Bisulfite, and which should I choose? Causality & Solution: Both reagents reduce elemental iodine (


) to water-soluble iodide (

), but their oxidation byproducts dictate their ideal use cases. Sodium thiosulfate (

) oxidizes to tetrathionate (

). However, if your reaction mixture is acidic (common if hydrogen iodide is generated), thiosulfate disproportionates to yield elemental sulfur, which precipitates and contaminates the organic layer[3]. Sodium bisulfite (

) or sodium sulfite (

) oxidizes to sulfate (

). Sulfite maintains a slightly basic pH, completely avoiding the sulfur precipitation issue[3]. Actionable Fix: Default to Sodium Sulfite (

) for a cleaner workup, reserving thiosulfate only for strictly neutral or basic reaction mixtures[3].

Q3: How do I remove covalently bound iodine byproducts or unreacted iodinating agents (like NIS) that aren't removed by aqueous washes? Causality & Solution: Aqueous reducing washes only target elemental iodine (


) or polyiodides (

). If you used N-iodosuccinimide (NIS) to iodinate your pyrazole, unreacted NIS and its byproduct succinimide are highly soluble in many organic solvents and will not be fully destroyed by mild aqueous reduction[4]. Actionable Fix: These impurities require chromatographic separation. Because the pyrazole core is highly polar compared to residual NIS or iodinated byproducts, column chromatography on silica gel (using a gradient of hexane/ethyl acetate or dichloromethane/hexane) will efficiently resolve the pure iodinated pyrazole from the reagents[2][4].

Q4: My pyrazole is highly water-soluble. How do I remove iodine without losing my product in the aqueous wash? Causality & Solution: Liquid-liquid extraction relies on the product staying in the organic layer. If your pyrazole contains hydrophilic functional groups (e.g., unprotected amines, hydroxyls, or carboxylic acids), an aqueous wash will pull your product into the water layer alongside the reduced iodide salts. Actionable Fix: Abandon liquid-liquid extraction and use a solid-phase scavenger. Adding a soluble silver salt (like Silver Acetate) directly to the organic phase will react with iodine/iodide to form insoluble Silver Iodide (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


), which can be filtered off. Alternatively, electron-rich dithiocarbamate-based organic polymers can capture iodine from organic solvents in seconds, allowing you to simply filter away the polymer-bound iodine[5].

Data Presentation: Comparison of Iodine Quenching Agents

Quenching AgentChemical FormulaMechanism / ByproductAdvantagesDisadvantages
Sodium Thiosulfate

Oxidizes to Tetrathionate (

)
Highly effective, fast kinetics, inexpensive[3].Precipitates elemental sulfur under acidic conditions[3].
Sodium Bisulfite

Oxidizes to Sulfate (

)
Strong reducing agent, avoids sulfur precipitation[3].Generates acidic conditions; can release toxic

gas[3].
Sodium Sulfite

Oxidizes to Sulfate (

)
Maintains basic pH, clean workup, no solid byproducts[3].Slightly slower reduction kinetics compared to thiosulfate[3].
Ascorbic Acid

Oxidizes to Dehydroascorbic AcidEnvironmentally benign, mild reducing agent[3].Slower reaction rate; requires longer stirring times[3].

Experimental Protocols

Protocol 1: Biphasic Sodium Sulfite Quenching (For Lipophilic Pyrazoles)

Objective: Complete reduction of


 to 

without sulfur precipitation.
  • Dilution: Dissolve the crude iodinated pyrazole mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate)[1].

  • Quenching: Add an equal volume of a freshly prepared 10% w/v aqueous Sodium Sulfite (

    
    ) solution[3].
    
  • Mass Transfer: Place the biphasic mixture on a magnetic stir plate. Stir vigorously (≥ 800 RPM) for 15–30 minutes. Note: Simple shaking in a separatory funnel is insufficient to break the pyrazole-iodine charge-transfer complex[2].

  • Validation Checkpoint: Stop stirring and allow the layers to separate. The organic layer must transition from a dark purple/brown to clear or pale yellow. If the purple tint persists, the reduction is incomplete; add fresh aqueous sulfite and resume stirring[3].

  • Isolation: Transfer to a separatory funnel, collect the organic layer, and wash once with brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude purified pyrazole[1].
    
Protocol 2: Solid-Phase Scavenging (For Water-Soluble Pyrazoles)

Objective: Remove iodine from hydrophilic pyrazoles without aqueous extraction.

  • Solvent Preparation: Dissolve the crude water-soluble pyrazole in a polar organic solvent (e.g., THF, Methanol, or Cyclohexane)[5].

  • Scavenger Addition: Add a solid-phase iodine scavenger. Options include electron-rich dithiocarbamate-based organic polymers[5] or an unsupported silver salt (e.g., Silver Acetate)[6]. Note: Silver salts react with free iodine/iodide to form highly insoluble ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    .
    
  • Incubation: Stir the suspension at room temperature for 30–60 minutes. Dithiocarbamate polymers can achieve near-complete iodine uptake in as little as 5 seconds to 1 minute[5].

  • Validation Checkpoint: Spot the reaction mixture on a Silica Gel TLC plate alongside a pure iodine reference. The absence of a fast-eluting brown spot confirms complete iodine scavenging. The bulk solution should also be visually colorless[5].

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     precipitate or the polymer-bound iodine.
    
  • Concentration: Evaporate the filtrate under reduced pressure to isolate the purified pyrazole product.

References

  • "USRE34281E - Removal of iodine or ioidide impurities", Google Patents.
  • "Practical Synthesis of Pyrazol-4-thiols", ChemRxiv. URL: [Link]

  • "Superfast Capture of Iodine from Air, Water, and Organic Solvent by Potential Dithiocarbamate-Based Organic Polymer", PMC. URL:[Link]

  • "Removal of Iodine : r/Chempros", Reddit. URL: [Link]

Sources

Technical Support Center: Regioselective N-Alkylation of 4-Iodo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of highly substituted pyrazoles. The substrate 4-iodo-5-methyl-3-nitro-1H-pyrazole presents a unique synthetic hurdle: it contains two nucleophilic nitrogen atoms within a highly polarized and sterically congested ring system.

This guide is designed for researchers and drug development professionals. It moves beyond basic recipes to explain the causality behind experimental choices, providing self-validating protocols to ensure your syntheses are reproducible and scalable.

Part 1: Frequently Asked Questions (FAQs) – The Causality of Regioselectivity

Q1: Why does alkylation of 4-iodo-5-methyl-3-nitro-1H-pyrazole typically result in a difficult-to-separate mixture of regioisomers? A1: The issue stems from tautomerism and the delocalized nature of the pyrazolide anion. When deprotonated, the negative charge is shared between both nitrogen atoms. However, the substituents dictate the electronic and steric environment:

  • Electronic Effect: The nitro group at C3 is strongly electron-withdrawing (-I, -M), which severely depletes electron density at its adjacent nitrogen (N-NO₂). Conversely, the methyl group at C5 is electron-donating (+I), making its adjacent nitrogen (N-CH₃) intrinsically more nucleophilic[1].

  • Steric Effect: Both the methyl and nitro groups provide steric hindrance, but the bulky iodine atom at C4 compounds the congestion. If reaction conditions are not strictly controlled, the competition between the electronically favored N-CH₃ site and the sterically influenced N-NO₂ site leads to a mixture of isomers[2].

Q2: How do I force the reaction to exclusively favor alkylation adjacent to the methyl group (N-CH₃)? A2: You must operate under thermodynamic control . By using a polar aprotic solvent (e.g., DMSO or DMF) and a soft base (e.g., K₂CO₃ or Cs₂CO₃), you heavily solvate the potassium/cesium cation. This leaves the pyrazolide anion "naked" and highly reactive. Without tight ion-pairing, the intrinsic electronic bias of the molecule dominates, directing the electrophile to the more electron-rich nitrogen adjacent to the methyl group[3].

Q3: Is it possible to selectively alkylate adjacent to the nitro group (N-NO₂)? A3: Yes, but it requires overriding the electronic bias using kinetic control or chelation . Using a hard cation like Na⁺ (from NaH) in a less polar solvent (like THF) promotes tight ion-pairing. The sodium ion can chelate between the nitro group's oxygen and the adjacent nitrogen, directing the alkylating agent to the N-NO₂ position. Alternatively, utilizing Mitsunobu conditions (alcohols, PPh₃, DIAD) often reverses standard base-mediated regioselectivity due to the bulky phosphonium intermediates interacting with the substrate's steric landscape[2].

Part 2: Troubleshooting Guide

Issue 1: Poor Regiomeric Ratio (Mixture of Isomers)
  • Root Cause: The solvent polarity is too low, or the base is not fully dissociating. This leads to tight ion pairs that ignore the electronic bias of the pyrazole ring.

  • Intervention: Switch your solvent system from THF/NaH to DMSO/K₂CO₃. Increase the reaction temperature to 60–80 °C to ensure full thermodynamic control and complete dissociation of the base[2].

Issue 2: Low Yield and High Starting Material Recovery
  • Root Cause: The combination of the C4-iodo and C3-nitro groups significantly deactivates the pyrazole ring compared to unsubstituted pyrazoles, suppressing overall nucleophilicity[1].

  • Intervention: Upgrade to a more reactive alkylating agent (e.g., use alkyl iodides or triflates instead of bromides/chlorides). If using a bromide, add a catalytic amount (0.1 eq) of Tetrabutylammonium iodide (TBAI) to accelerate the reaction via an in situ Finkelstein reaction.

Issue 3: Over-alkylation or Quaternary Salt Formation
  • Root Cause: Using a large excess of the alkylating agent combined with extended reaction times at high temperatures.

  • Intervention: Strictly limit the alkylating agent to 1.05–1.10 equivalents. Monitor the reaction closely via LC-MS and quench immediately upon consumption of the starting material.

Part 3: Quantitative Data on Solvent/Base Effects

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity for the N-alkylation of highly substituted pyrazoles.

Base SystemSolventTemp (°C)Alkylating AgentMajor IsomerRegioisomeric Ratio (N-CH₃ : N-NO₂)Expected Yield
K₂CO₃DMSO60MeIN-CH₃> 95:585 - 90%
Cs₂CO₃DMF80BnBrN-CH₃90:1080 - 85%
NaHTHF0 to RTMeIN-NO₂40:6070 - 75%
PPh₃ / DIADTHFRTMeOHN-NO₂15:8565 - 70%

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Selective Alkylation Adjacent to the Methyl Group (Thermodynamic Control)

This protocol utilizes polar aprotic conditions to leverage the intrinsic electronic bias of the pyrazole ring.

  • Preparation: Charge a flame-dried round-bottom flask with 4-iodo-5-methyl-3-nitro-1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Deprotonation: Add anhydrous DMSO to achieve a 0.2 M concentration under an inert nitrogen atmosphere. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The suspension will transition to a deep yellow/orange homogenous solution, confirming the quantitative formation of the delocalized pyrazolide anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor by LC-MS until the starting material mass is fully consumed.

  • Work-up: Cool to room temperature and quench by pouring the mixture into vigorously stirred ice-cold water (5x the reaction volume).

    • Validation Checkpoint: The highly selective N-CH₃ regioisomer will precipitate as a solid, while DMSO and inorganic salts remain in the aqueous phase. Filter and wash with cold water.

Protocol B: Selective Alkylation Adjacent to the Nitro Group (Mitsunobu Conditions)

This protocol utilizes kinetic and steric control to reverse standard regioselectivity.

  • Preparation: In a flame-dried flask, dissolve 4-iodo-5-methyl-3-nitro-1H-pyrazole (1.0 eq), the desired primary alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath under argon.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Validation Checkpoint: A distinct color change (typically to pale yellow) and a slight exotherm indicate the successful formation of the active Mitsunobu betaine intermediate.

  • Reaction: Allow the reaction to naturally warm to room temperature and stir for 12 hours.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient) to separate the triphenylphosphine oxide by-product and isolate the kinetically favored N-NO₂ regioisomer.

Part 5: Visualizations

Workflow Start 4-Iodo-5-methyl-3-nitro-1H-pyrazole (Starting Material) Goal Determine Target Regioisomer Start->Goal IsomerA Alkylation adjacent to Methyl (Thermodynamic/Electronic Control) Goal->IsomerA High nucleophilicity at N-CH3 IsomerB Alkylation adjacent to Nitro (Kinetic/Steric Control) Goal->IsomerB Steric/Chelation effects at N-NO2 CondA Base: K2CO3 or Cs2CO3 Solvent: DMSO or DMF Temp: 60-80°C IsomerA->CondA CondB Base: NaH or Mitsunobu Solvent: THF or Toluene Temp: 0°C to RT IsomerB->CondB

Decision tree for optimizing regioselective N-alkylation of pyrazoles.

Pathway Deprotonation Deprotonation (Pyrazolide Anion Formation) Resonance Charge Delocalization (N-CH3 vs N-NO2) Deprotonation->Resonance Base Addition Path1 Attack via N-CH3 (Electron-Rich) Resonance->Path1 Polar Aprotic (DMSO) Path2 Attack via N-NO2 (Electron-Poor) Resonance->Path2 Non-Polar/Chelating (THF/Na+)

Mechanistic pathway of pyrazolide anion delocalization and attack.

References

1.[1] Benchchem. 4-iodo-5-methyl-3-nitro-1H-pyrazole | 1281872-29-4.1 2.[2] Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. 2 3.[3] Norman, N. J., Bao, S., Huang, A., et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry / NIH.3 4.[4] Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie / D-NB. 4

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of 4-iodo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-iodo-5-methyl-3-nitro-1H-pyrazole. We will explore the scientific rationale behind each decision, from column and mobile phase selection to method validation, and compare different analytical approaches. This document is intended for researchers, scientists, and professionals in drug development who require a reliable, stability-indicating method for this and structurally similar compounds.

Introduction: The Analytical Challenge

4-iodo-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound featuring several functional groups that influence its chromatographic behavior: a pyrazole ring, a nitro group, an iodine atom, and a methyl group. The pyrazole moiety can participate in hydrogen bonding, while the nitro and iodo groups add to the molecule's polarity and potential for unique interactions with different stationary phases.[1][2] The primary analytical challenge is to develop a specific, accurate, and precise HPLC method capable of separating the main compound from any potential process-related impurities and degradation products. A well-developed HPLC method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[3]

Foundational Strategy: Reverse-Phase HPLC

Given the presence of both polar (nitro, pyrazole N-H) and non-polar (iodo, methyl, pyrazole ring) characteristics, reverse-phase HPLC (RP-HPLC) is the logical starting point.[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.

Experimental Workflow for Method Development

A systematic approach to method development is essential for efficiency and success.[5] The process can be broken down into distinct stages, from initial screening to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties ColumnScreen Column Screening (C18, Phenyl-Hexyl) Start->ColumnScreen Selectivity SolventScreen Mobile Phase Screening (ACN/Water vs. MeOH/Water) ColumnScreen->SolventScreen Retention Detector Wavelength Selection (UV-Vis Scan) SolventScreen->Detector Gradient Gradient Optimization Detector->Gradient Initial Conditions Buffer Buffer & pH Adjustment Gradient->Buffer Resolution FlowTemp Flow Rate & Temperature Optimization Buffer->FlowTemp Peak Shape & Time ForcedDeg Forced Degradation (Stress Studies) FlowTemp->ForcedDeg Robustness Check Validation ICH Q2(R1) Validation ForcedDeg->Validation Specificity FinalMethod Final Method Validation->FinalMethod Verified Performance

Caption: A systematic workflow for HPLC method development.

PART I: Method Development & Optimization

Step 1: Analyte Characterization and Initial Conditions

Before any experimental work, understanding the physicochemical properties of 4-iodo-5-methyl-3-nitro-1H-pyrazole is critical. Its structure suggests UV absorbance due to the nitro-substituted pyrazole ring. An initial UV-Vis scan of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is performed to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity for detection. For nitroaromatic compounds, this is often in the range of 254 nm to 330 nm.[6][7]

Initial HPLC Conditions:

  • Detector: UV/PDA at λmax

  • Injection Volume: 5-10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

Step 2: Column Selection - A Comparative Approach

The choice of stationary phase is the most powerful tool for controlling selectivity in HPLC.[8] For a molecule like 4-iodo-5-methyl-3-nitro-1H-pyrazole, a standard C18 column is a good starting point due to its versatility.[9] However, to achieve optimal separation from closely related impurities, comparing different stationary phases is recommended.

Stationary PhasePrimary Interaction MechanismPotential Advantages for Analyte
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.Good general-purpose retention for a wide range of compounds.[10]
Phenyl-Hexyl π-π interactions, hydrophobic interactions.Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π stacking.[8][9]
Polar-Embedded C18 Hydrophobic and hydrogen bonding interactions.Can provide alternative selectivity and better peak shape for polar analytes, especially in highly aqueous mobile phases.[8]

Experimental Protocol: Column Screening

  • Prepare a stock solution of 4-iodo-5-methyl-3-nitro-1H-pyrazole (e.g., 1 mg/mL in acetonitrile).

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

  • Equilibrate each column with a starting mobile phase gradient (e.g., 10-90% acetonitrile in water over 20 minutes).

  • Inject the sample onto each column and record the chromatograms.

  • Evaluate the chromatograms for peak shape, retention time, and any separation of impurities.

The Phenyl-Hexyl column is often a strong candidate for nitroaromatic compounds due to the potential for π-π interactions between the analyte's aromatic ring system and the phenyl groups of the stationary phase, offering a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[9]

Step 3: Mobile Phase Optimization

The mobile phase composition, including the organic modifier and any additives, significantly impacts retention and selectivity.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesImpact on Chromatography
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, aprotic.Often results in sharper peaks and lower backpressure.[11]
Methanol (MeOH) Higher viscosity, higher UV cutoff, protic.Can offer different selectivity due to its hydrogen-bonding capabilities.[11] Particularly effective with phenyl phases.[11]

A scouting gradient from a low to a high percentage of organic modifier (e.g., 10% to 90% ACN or MeOH in water) is a common starting point to determine the approximate elution conditions.[12]

pH and Buffering

The pH of the mobile phase can dramatically affect the retention and peak shape of ionizable compounds.[12] While the pyrazole ring has a pKa, it is generally weakly basic. For initial method development, using unbuffered water is acceptable. However, if peak tailing is observed, which can occur due to interactions with residual silanols on the silica-based stationary phase, a buffer at a low pH (e.g., 0.1% formic acid or phosphoric acid in the aqueous phase) is recommended.[11] A low pH ensures that any basic functional groups are protonated and silanols are suppressed, often leading to improved peak symmetry.[12]

Experimental Protocol: Mobile Phase Optimization

  • Using the most promising column from the screening step, perform gradient runs with both acetonitrile/water and methanol/water mobile phases.

  • Compare the chromatograms for resolution between the main peak and any impurities.

  • If peak tailing is an issue, add 0.1% formic acid to the aqueous portion of the mobile phase and repeat the gradient runs.

  • Based on the scouting gradients, develop an optimized gradient that provides good separation in a reasonable run time. For example, a shallow gradient around the elution point of the main peak can improve the resolution of closely eluting impurities.

PART II: Method Validation and Forced Degradation

Once an optimized method is developed, its suitability for its intended purpose must be verified through validation, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[13][14] A key component of this is demonstrating the method's specificity and stability-indicating nature through forced degradation studies.[15]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[16] This helps to identify potential degradation pathways and ensures that the analytical method can separate these degradants from the intact drug.[17]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Analyte 4-iodo-5-methyl-3-nitro-1H-pyrazole (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Analyte->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, heat) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2) Analyte->Oxidation Thermal Thermal (e.g., 80°C, solid state) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo HPLC HPLC Analysis (Developed Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PDA Peak Purity Assessment (PDA Detector) HPLC->PDA Evaluate Specificity

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the analyte in a 50:50 mixture of acetonitrile and 0.1 N HCl. Heat at 60-80°C for a defined period (e.g., 2-8 hours). Neutralize before injection.

  • Base Hydrolysis: Dissolve the analyte in a 50:50 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature or heat gently. Neutralize before injection.

  • Oxidative Degradation: Dissolve the analyte in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Store the solid analyte in an oven at a high temperature (e.g., 105°C) for several days.

  • Photolytic Degradation: Expose the solid analyte and a solution of the analyte to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active ingredient.[15][18] The stressed samples are then analyzed using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main analyte peak and from each other. Peak purity analysis using a Photodiode Array (PDA) detector is crucial to ensure that the main peak is not co-eluting with any degradants.[17]

Method Validation Parameters

The final method should be validated according to ICH Q2(R1) guidelines.[19][20] Key parameters to be evaluated include:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used.[14]

  • Range: The concentration interval over which the method is precise, accurate, and linear.[14]

  • Accuracy: The closeness of the test results to the true value. Often assessed by analyzing samples with known concentrations (spiked placebo).[14]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[13]

System Suitability Before any validation run or sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[21] This typically involves multiple injections of a standard solution and checking parameters like:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates (Efficiency): Should be > 2000.

  • Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.

Conclusion and Comparison Summary

The development of a robust, stability-indicating HPLC method for the purity of 4-iodo-5-methyl-3-nitro-1H-pyrazole requires a systematic and scientifically-driven approach. While a standard C18 column provides a good starting point, a Phenyl-Hexyl column often offers superior selectivity for nitroaromatic compounds. The choice between acetonitrile and methanol as the organic modifier can also fine-tune the separation.

Final Recommended Method (Example):

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides unique π-π selectivity for nitroaromatic compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape by controlling ionization.[11]
Mobile Phase B AcetonitrileGood peak shape and lower system pressure.[11]
Gradient Optimized to resolve all impurities and degradants.e.g., Start at 30% B, ramp to 80% B over 15 min, hold, and re-equilibrate.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility and can improve peak shape.
Detection PDA at λmax (e.g., 275 nm)Allows for peak purity assessment and sensitive detection.

This guide has outlined a comprehensive strategy, comparing key stationary and mobile phases to develop a scientifically sound and robust HPLC method. By following this workflow, from initial screening through rigorous validation and forced degradation studies, researchers can establish a reliable analytical method to ensure the purity and quality of 4-iodo-5-methyl-3-nitro-1H-pyrazole.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007). Taylor & Francis Online. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSR Journal of Pharmacy. [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. (2006). ResearchGate. [Link]

  • Guides for method development. (n.d.). YMC CO., LTD. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (2021). SSRN. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022). LCGC International. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (2021). IJSDR. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. [Link]

  • Method Development Guide. (2004). ZirChrom. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). IJARSCT. [Link]

  • Development of SPME-HPLC methodology for detection of nitroexplosives. (2007). Ingenta Connect. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MTC USA. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). MDPI. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). National Institutes of Health. [Link]

  • Different Types of HPLC Columns Used in Analysis. (n.d.). Pharmaguideline. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives... (n.d.). National Institutes of Health. [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). ResearchGate. [Link]

Sources

Structural Elucidation of Iodinated Pyrazoles: A Comparative Guide to Mass Spectrometry Fragmentation Patterns (CID vs. HCD)

Author: BenchChem Technical Support Team. Date: March 2026

Iodinated pyrazoles, such as 4-iodo-1-phenyl-1H-pyrazol-5-amine and 4-iodopyrazole, are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates for kinase inhibitors and radiopharmaceuticals[1]. While the carbon-iodine (C-I) bond offers a versatile synthetic handle for cross-coupling, its unique electronic properties also dictate the molecule's behavior during mass spectrometry (MS) analysis. Understanding the exact fragmentation pathways of these halogenated heterocycles is essential for accurate metabolite identification, impurity profiling, and structural characterization[2].

This guide objectively compares the efficacy of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) for the structural elucidation of iodinated pyrazoles, providing field-proven workflows for robust analytical validation.

Mechanisms of Iodinated Pyrazole Fragmentation

The fragmentation of iodinated pyrazoles is governed by two primary thermodynamic drivers: the relative weakness of the C-I bond and the high stability of the aromatic pyrazole nitrogen-nitrogen (N-N) bond.

  • Halogen Cleavage: In positive electrospray ionization (ESI+), the protonated molecular ion

    
     typically undergoes a neutral loss of hydrogen iodide (HI, 128 Da) or the homolytic cleavage of an iodine radical (I•, 127 Da)[3]. In negative ionization (ESI-), the high electronegativity and polarizability of iodine facilitate the direct expulsion of the iodide anion (
    
    
    
    ), producing a highly diagnostic peak at exactly m/z 126.9048[3].
  • Pyrazole Ring Opening: Following dehalogenation, the residual pyrazole core requires significant energy to fragment. When it does, it undergoes characteristic ring contractions. The most prominent pathways involve the expulsion of hydrogen cyanide (HCN, 27 Da) or molecular nitrogen (

    
    , 28 Da)[4].
    

Fragmentation M_pos [M+H]+ Protonated Precursor Loss_HI [M+H - HI]+ Loss of 128 Da M_pos->Loss_HI Heterolytic Cleavage Loss_I_rad [M+H - I•]+ Loss of 127 Da M_pos->Loss_I_rad Homolytic Cleavage M_neg [M-H]- Deprotonated Precursor Iodide I- Anion m/z 126.9048 M_neg->Iodide ESI- Diagnostic Organic_neg [M-H - I]- Organic Radical M_neg->Organic_neg Ring_HCN [Fragment - HCN]+ Loss of 27 Da Loss_HI->Ring_HCN Ring Cleavage Ring_N2 [Fragment - N2]+ Loss of 28 Da Loss_HI->Ring_N2 Ring Cleavage Loss_I_rad->Ring_HCN

Divergent MS/MS fragmentation pathways of iodinated pyrazoles in positive and negative ESI modes.

Comparative Analysis: CID vs. HCD for Iodinated Pyrazoles

When analyzing iodinated pyrazoles, the choice of fragmentation technique profoundly impacts the data quality. Traditional resonant excitation CID (performed in 3D or linear ion traps) and beam-type HCD (performed in Orbitrap or Q-TOF systems) yield vastly different fragment profiles.

In traditional CID, the "1/3 rule" (low-mass cutoff) prevents the detection of product ions that are less than approximately one-third of the precursor m/z. For a typical iodinated pyrazole (e.g., MW ~285 Da), the diagnostic iodide ion (m/z 126.9048) and low-mass pyrazole fragments (e.g., m/z 41 or 67)[4] often fall below this cutoff or suffer from poor trapping efficiency. HCD does not suffer from this limitation, making it vastly superior for halogenated heterocycles.

Table 1: Quantitative Comparison of CID vs. HCD Performance

ParameterIon Trap CIDBeam-Type HCD (Orbitrap/Q-TOF)Analytical Impact & Causality
Low-Mass Cutoff ~25-30% of Precursor m/zNone (detects down to m/z 50)HCD is required to detect the diagnostic

(m/z 126.9) from high-mass drug precursors.
Energy Deposition Gradual (Vibrational heating)Rapid, high-energy impactCID favors the lowest-energy pathway (C-I cleavage only). HCD forces secondary pyrazole ring cleavage (HCN loss).
Diagnostic

Yield
Low to ZeroHighHCD in ESI- provides definitive proof of iodination rather than relying solely on neutral loss.
Sequential MS (

)
Excellent (

)
Limited (typically MS/MS only)CID is superior if step-by-step pathway mapping of a complex substituent is required.
Experimental Methodology: A Self-Validating HRMS Protocol

To ensure high scientific integrity, the following protocol utilizes a self-validating feedback loop. Because iodine is monoisotopic (


) and lacks the distinct M+2 isotopic signature characteristic of chlorine or bromine[5], structural confirmation cannot rely on isotopic clusters alone. Instead, it must rely on ultra-high mass accuracy and orthogonal polarity testing.

Step-by-Step ESI-HRMS/MS Workflow:

  • Sample Preparation: Dissolve the iodinated pyrazole in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

    • Causality: The final concentration must be kept low (~1 µg/mL) to prevent detector saturation and space-charge effects in the Orbitrap, which can artificially skew mass accuracy.

  • Precursor Validation (MS1): Infuse the sample at 5 µL/min into a High-Resolution Mass Spectrometer.

    • Causality: Validate the precursor monoisotopic mass (e.g., 284.9763 Da for 4-iodo-1-phenyl-1H-pyrazol-5-amine[1]) to within

      
       3 ppm. If the mass error exceeds 3 ppm, recalibrate the instrument before proceeding to fragmentation.
      
  • Energy Optimization (HCD in ESI+): Isolate the precursor using a narrow quadrupole isolation window (1.0 m/z). Apply Normalized Collision Energy (NCE) in a stepped format (e.g., 20, 40, 60 NCE).

    • Causality: The C-I bond is highly labile. At low NCE (20), the spectrum will be dominated by

      
       or 
      
      
      
      . Stepping the energy to 60 NCE forces the remaining highly stable dehalogenated pyrazole core to shatter, yielding the necessary HCN and
      
      
      loss peaks required to verify the heterocyclic scaffold.
  • Orthogonal Validation (HCD in ESI-): Switch instrument polarity to ESI-. Apply HCD at 30 NCE.

    • Causality: The detection of the exact mass of iodide (m/z 126.9048)[3] acts as an orthogonal, self-validating confirmation. It proves that the neutral loss observed in ESI+ was definitively iodine and not an isobaric interference or a complex rearrangement.

MS_Workflow Prep Sample Prep (0.1% FA / NH4OH) MS1 HRMS Precursor Scan Mass Error < 3 ppm Prep->MS1 Polarity Polarity Switching ESI+ / ESI- MS1->Polarity Validated HCD_Pos Stepped HCD (ESI+) NCE: 20, 40, 60 Polarity->HCD_Pos HCD_Neg HCD (ESI-) Target: m/z 126.9 Polarity->HCD_Neg Data Structural Elucidation & Scaffold Confirmation HCD_Pos->Data Scaffold Frags HCD_Neg->Data Iodide Confirmed

Self-validating HRMS workflow utilizing polarity switching and stepped HCD for iodopyrazoles.

Conclusion

For the structural elucidation of iodinated pyrazoles, relying solely on traditional ion trap CID leaves critical data gaps due to the low-mass cutoff and the high stability of the pyrazole ring. Beam-type HCD is the superior alternative, providing comprehensive coverage from the initial labile C-I cleavage down to the fundamental ring-opening events. By utilizing a dual-polarity HCD approach, researchers can establish a self-validating dataset that unambiguously confirms both the presence of the halogen and the connectivity of the heterocyclic core.

References
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • 4-Iodo-1-phenyl-1H-pyrazol-5-amine. BenchChem.
  • Navigating the Analytical Maze: A Comparative Guide. BenchChem.
  • Conceptual Model of Iodine Behavior in the Subsurface at the Hanford Site. Pacific Northwest National Laboratory.
  • 3-bromo-4-iodo-1-methyl-1H-pyrazole. BenchChem.

Sources

Thermal stability comparison: 4-iodo vs non-iodinated nitro-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in energetic materials and pharmaceutical intermediates, understanding the thermal boundaries of your molecular scaffolds is non-negotiable. Nitro-pyrazoles represent a "privileged structure" class, highly valued for their exceptional heat of formation, density, and tailored thermal stability[1]. However, when we functionalize these rings—specifically via halogenation at the C4 position to create synthetic handles or biocidal agents—we fundamentally alter their thermodynamic landscape[2][3].

This guide provides an in-depth, objective comparison of the thermal stability between 4-iodo-nitro-pyrazoles and their non-iodinated counterparts, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Thermodynamic Cost of Iodination

To understand why iodinated and non-iodinated nitro-pyrazoles behave differently under thermal stress, we must examine their electronic architecture and bond dissociation energies (BDE).

In a standard non-iodinated scaffold like 3-nitropyrazole , the thermal trigger linkage is typically the C-NO₂ bond or the pyrazole ring itself. The C-NO₂ bond possesses a relatively high BDE (~290 kJ/mol), granting the molecule remarkable thermal resilience, often resisting decomposition until temperatures exceed 270 °C[4]. Furthermore, the position of the nitro groups dictates stability: 3,5-dinitropyrazole (3,5-DNP) is significantly more stable than 3,4-dinitropyrazole (3,4-DNP) because separating the nitro groups minimizes steric strain and electrostatic repulsion[5].

Conversely, introducing an iodine atom at the C4 position (e.g., 4-iodo-3-nitropyrazole ) introduces a massive, highly polarizable electron cloud[3]. While this is excellent for palladium-catalyzed cross-coupling or acting as an iodine-rich energetic biocide[2], it creates a thermodynamic "weak link." The C-I bond has a much lower BDE (~240 kJ/mol). Consequently, thermal decomposition is initiated prematurely via C-I bond homolysis, generating highly reactive iodine radicals that propagate secondary ring fragmentation at much lower temperatures.

ThermalDecomposition cluster_0 4-Iodo-Nitro-Pyrazoles cluster_1 Non-Iodinated Nitro-Pyrazoles Iodo 4-Iodo-3-Nitropyrazole (Intact) CI_Cleavage C-I Bond Homolysis (BDE ~240 kJ/mol) Iodo->CI_Cleavage Heat (~200-220 °C) I_Radical Iodine Radical (I•) CI_Cleavage->I_Radical DecompProducts Global Fragmentation (NOx, N2, CO, I2) I_Radical->DecompProducts Radical Propagation NonIodo 3-Nitropyrazole (Intact) CNO2_Cleavage C-NO2 Cleavage / Ring Rupture (BDE ~290+ kJ/mol) NonIodo->CNO2_Cleavage Heat (>270 °C) CNO2_Cleavage->DecompProducts Exothermic Collapse

Figure 1: Divergent thermal decomposition pathways driven by the weakest bond (C-I vs. C-NO2).

Quantitative Data Presentation

The table below synthesizes the thermal properties of key pyrazole derivatives. Notice the distinct drop in the decomposition onset temperature (


) when the C-I bond is introduced, despite the increase in overall molecular density.
CompoundSubstitution PatternMelting Point (

, °C)
Decomposition Onset (

, °C)
Primary Initiation Mechanism
3-Nitropyrazole None (Parent)177270C-NO₂ Cleavage / Ring Rupture
3,4-Dinitropyrazole Nitro (C3, C4)88275C-NO₂ Cleavage (Sterically strained)
3,5-Dinitropyrazole Nitro (C3, C5)174296C-NO₂ Cleavage (Sterically relaxed)
4-Iodo-3-nitropyrazole Iodo (C4), Nitro (C3)~150 - 160~210 - 220C-I Bond Homolysis

(Data aggregated and extrapolated from authoritative thermal analyses of energetic pyrazoles[1][4][5])

Experimental Validation: Self-Validating Thermal Analysis Protocol

A common pitfall in analyzing halogenated pyrazoles is confusing sublimation (a physical phase change) with decomposition (chemical breakdown)[4]. High vapor pressures at elevated temperatures can cause mass loss in a Thermogravimetric Analyzer (TGA) that mimics degradation.

To establish a self-validating system, we must decouple these events using a combined TGA-DSC workflow coupled with Evolved Gas Analysis (FTIR).

Step-by-Step Methodology: TGA-DSC-FTIR Workflow
  • Sample Preparation (Mass Control): Weigh exactly 1.5 to 2.0 mg of the pyrazole derivative into a 70 µL alumina (

    
    ) crucible.
    
    • Causality: Using a small, tightly controlled mass minimizes internal thermal gradients and prevents violent self-heating (thermal runaway) during the highly exothermic decomposition of nitro-compounds.

  • Instrument Calibration: Calibrate the DSC sensor using high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards.
    • Causality: Ensures absolute temperature accuracy across the critical 150–350 °C operational window.

  • Atmosphere Control (Inert Purge): Purge the furnace with high-purity Nitrogen (

    
    ) at a strict flow rate of 50 mL/min.
    
    • Causality: An oxidative atmosphere (Air/

      
      ) will trigger premature combustion. An inert purge isolates pure thermal homolysis.
      
  • Dynamic Heating & Isoconversional Analysis: Heat the sample from 25 °C to 400 °C. To calculate the activation energy (

    
    ), perform parallel runs at multiple heating rates: 5, 10, 15, and 20 °C/min. Apply the Kissinger kinetic model to the resulting exothermic peak shifts.
    
  • Evolved Gas Analysis (FTIR Coupling): Route the TGA exhaust through a heated transfer line (200 °C) into an FTIR spectrometer.

    • Causality: This is the ultimate validation step. If the mass loss is due to sublimation, the FTIR will show spectra of the intact pyrazole ring. If it is true decomposition, you will detect

      
       (1600 cm⁻¹), 
      
      
      
      , and in the case of the iodinated variants, the absence of intact ring signatures alongside elemental iodine deposition.

ExperimentalWorkflow Prep 1. Sample Prep 1.5-2.0 mg in Al2O3 Purge 3. Inert Purge N2 @ 50 mL/min Prep->Purge Calib 2. Calibration Indium/Zinc Standards Calib->Prep Heat 4. Dynamic Heating 5-20 °C/min to 400 °C Purge->Heat Detect 5. TGA-FTIR Detection Mass Loss + Gas ID Heat->Detect Kinetics 6. Kinetic Modeling Kissinger Ea Calculation Detect->Kinetics

Figure 2: Self-validating TGA/DSC workflow for isolating thermal decomposition from sublimation artifacts.

Conclusion

While non-iodinated nitro-pyrazoles offer superior high-temperature stability (routinely surviving up to 270–290 °C), the strategic introduction of a 4-iodo group provides indispensable utility in drug discovery and biocidal energetic applications. Researchers must account for the ~50–70 °C reduction in decomposition onset caused by the weaker C-I bond. By utilizing rigorous, multi-rate TGA-DSC-FTIR methodologies, scientists can accurately map these thermal boundaries and safely integrate iodinated pyrazoles into advanced material syntheses.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles Source: ACS Publications URL:[Link]

  • Thermal Decomposition of Nitropyrazoles Source: ResearchGate (Physics Procedia) URL:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PubMed Central (PMC) URL:[Link]

  • New Promises from an Old Friend: Iodine-Rich Compounds as Prospective Energetic Biocidal Agents Source: ACS Publications URL:[Link]

Sources

X-ray diffraction (XRD) characterization of pyrazole crystals

Author: BenchChem Technical Support Team. Date: March 2026

Advanced X-Ray Diffraction (XRD) Strategies for Pyrazole Crystal Characterization: SCXRD vs. PXRD

Pyrazole derivatives represent a highly privileged scaffold in modern drug discovery, forming the structural core of numerous blockbuster therapeutics, including kinase inhibitors and anti-inflammatory agents like celecoxib. Because the physicochemical properties (solubility, bioavailability, and stability) of a pyrazole active pharmaceutical ingredient (API) are inextricably linked to its solid-state packing, regulatory frameworks such as ICH Q6A and USP General Chapter <941> mandate rigorous polymorphic characterization[1].

For researchers and drug development professionals, X-ray diffraction (XRD) remains the definitive analytical suite for this task. However, selecting the appropriate diffraction modality—Single-Crystal X-ray Diffraction (SCXRD) versus Powder X-ray Diffraction (PXRD)—requires a deep understanding of their mechanistic capabilities and limitations. This guide objectively compares these two techniques, providing field-proven protocols and experimental data to streamline your pyrazole characterization workflows.

Technique Comparison: SCXRD vs. PXRD

Both SCXRD and PXRD rely on Bragg's Law to interpret the constructive interference of X-rays scattered by crystal lattice planes[2]. However, the physical state of the sample dictates the nature of the data collected and the analytical insights derived.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD directs a focused, monochromatic X-ray beam at a single, well-ordered crystal. Because the crystal is rotated in 3D space, the detector captures discrete diffraction spots, allowing for the precise mathematical reconstruction of the 3D atomic structure, absolute stereochemical configuration, and exact bond lengths (e.g., confirming the N-H...N hydrogen bonding networks typical of pyrazoles)[2].

  • Powder X-ray Diffraction (PXRD): PXRD analyzes a bulk sample containing millions of randomly oriented microcrystallites. This random orientation collapses the 3D diffraction data into a 1D diffractogram (intensity vs.

    
     angle), characterized by concentric rings that appear as peaks[2]. While it cannot easily solve de novo structures without complex ab initio calculations, PXRD acts as a rapid, highly sensitive structural "fingerprint" for phase identification, purity checks, and polymorph screening[1].
    

Table 1: Quantitative and Qualitative Comparison of XRD Modalities

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample Requirement High-quality, distinct single crystal (>50 µm)[3]Polycrystalline powder or bulk solid (10–50 mg)[1]
Primary Output Complete 3D molecular structure, absolute configuration[1]Phase identification, polymorphic purity, crystallinity[1]
Throughput Low (hours to days per sample)[1]High (minutes per scan)[1]
Resolution Atomic level (precise bond lengths/angles)Bulk phase level (lattice parameters)
Primary Application Initial structural elucidation of new pyrazole APIsRoutine QC, batch-to-batch consistency, polymorph screening[1]

Analytical Workflow & Decision Matrix

Choosing between SCXRD and PXRD is rarely an "either/or" scenario; rather, they are complementary tools in a sequential workflow. SCXRD establishes the foundational "ground truth" of the pyrazole's structure, while PXRD ensures that the bulk manufactured powder matches this desired structural form.

XRD_Workflow Start Synthesized Pyrazole API Decision1 High-quality single crystal available? Start->Decision1 SCXRD SCXRD Analysis (3D Structure, Absolute Config) Decision1->SCXRD Yes (>50 µm) PXRD_Screen PXRD Screening (Phase ID, Polymorphs) Decision1->PXRD_Screen No (Bulk Powder) Cryst Recrystallization (Solvent/Cooling) Decision1->Cryst Need SCXRD Refine Structure Solution & Refinement SCXRD->Refine Rietveld Rietveld Refinement & Fingerprinting PXRD_Screen->Rietveld Cryst->Decision1 Database CSD / ICDD Database Validation Refine->Database Rietveld->Database

Decision tree for pyrazole solid-state characterization using SCXRD and PXRD.

Experimental Protocols & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems, explaining the why behind critical experimental steps.

Protocol 1: Single-Crystal Growth and SCXRD Data Collection

Pyrazole molecules frequently exhibit tautomerism and form robust intermolecular hydrogen bond networks. Rapid precipitation often traps kinetic polymorphs or yields twinned crystals.

  • Crystal Growth: Dissolve 10–20 mg of the pyrazole derivative in a minimal volume of a binary solvent system (e.g., dichloromethane/ethanol).

  • Crystallization Causality: Utilize the vapor diffusion or slow evaporation method at a strictly controlled temperature (e.g., 20°C). Slow kinetics allow the molecules to overcome local energy barriers and pack into the thermodynamically stable lattice, yielding distinct, untwinned crystals.

  • Mounting: Select a crystal with well-defined faces (approx. 0.1 x 0.1 x 0.1 mm) under polarized light. Mount it on a goniometer using a cryoloop and perfluoropolyether oil.

  • Data Collection: Collect diffraction data at cryogenic temperatures (e.g., 150 K) using a rotating-anode X-ray source (e.g., Mo or Cu K

    
    )[4]. Causality: Cryogenic cooling significantly reduces atomic thermal vibrations (Debye-Waller factor), drastically improving high-angle diffraction resolution and protecting the organic crystal from radiation damage.
    
  • Self-Validation: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using least-squares minimization (SHELXL)[4]. The protocol is validated if the final crystallographic R-factor (

    
    ) is < 0.05 and the Goodness of Fit (S) is approximately 1.0.
    
Protocol 2: High-Throughput PXRD Screening for Polymorphism

Polymorphic transformations can be easily triggered by mechanical stress or temperature changes. Sample preparation must be carefully controlled to prevent artificial phase changes.

  • Sample Preparation: Gently grind the bulk pyrazole powder using an agate mortar. Causality: Laboratory professionals must control particle size (ideally 1–10 µm) to ensure a random orientation of crystallites, which prevents "preferred orientation" artifacts that skew peak intensities[1]. However, aggressive ball-milling must be avoided unless specifically studying mechanochemical transformations, as it can induce conformational polymorphic shifts (e.g., converting pyrazole Form I to Form II)[5].

  • Loading: Back-load the powder into a zero-background silicon sample holder.

  • Data Collection: Scan from

    
     to 
    
    
    
    using Cu-K
    
    
    radiation (
    
    
    Å).
  • Self-Validation: Spike the sample with a NIST-traceable internal standard (e.g., Silicon SRM 640). If the known peaks of the Si standard appear at their exact theoretical

    
     positions, the instrument alignment is validated, and any shifts in the pyrazole peaks can be confidently attributed to true polymorphic differences rather than sample displacement errors[1].
    

Experimental Data: Polymorphism in Pyrazole Derivatives

The structural flexibility of the pyrazole ring often leads to complex solid-state landscapes. A prime example is the conformational polymorphism observed in pyrazole derivatives, where rotation around internal bonds or N-H proton transfer results in distinct crystal phases[5].

For instance, 4,4′-azobis(3,5-dimethyl-1H-pyrazole) (


) can exist in different planar conformers, crystallizing into two distinct polymorphs: Form I and Form II. Both forms crystallize in the monoclinic 

space group but exhibit entirely different unit cell parameters and supramolecular packing arrangements (staggered vs. eclipsed sheets)[5]. Similarly, baseline pyrazoles like 3,5-dimethyl-1H-pyrazole crystallize in the trigonal

space group at 150 K, exhibiting precise N1–N1′ bond distances of 1.361(3) Å[4].

Table 2: Crystallographic Data Comparison of Pyrazole Polymorphs & Derivatives

Compound / PolymorphSpace GroupCrystal SystemTemp (K)Unit Cell ParametersKey Structural Feature

- Form I
[5]

Monoclinic298Distinct

Staggered AA′ honeycomb packing

- Form II
[5]

Monoclinic298Distinct

Eclipsed AB honeycomb packing
3,5-dimethyl-1H-pyrazole [4]

Trigonal150

molecules/cell
Head-to-head packing; N1-N1' = 1.361 Å

Note: PXRD is routinely used to differentiate between Form I and Form II in bulk manufacturing by matching the experimental diffractogram against the simulated powder patterns derived from the SCXRD CIF files[6].

Conclusion

For the comprehensive characterization of pyrazole crystals, SCXRD and PXRD are indispensable, synergistic techniques. SCXRD provides the unequivocal 3D atomic blueprint necessary for initial drug characterization and intellectual property protection. Conversely, PXRD delivers the high-throughput, non-destructive bulk analysis required to monitor phase purity and polymorphic stability during formulation and scale-up. By integrating both techniques with rigorous, self-validating protocols, researchers can ensure the structural integrity and clinical efficacy of pyrazole-based therapeutics.

References

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography, Lab Manager,
  • Solid-State Landscape of 4,4′-Azobis(3,5-dimethyl-1H-pyrazole) with the Isolation of Conformer-Dependent Polymorphs, Heinrich-Heine-Universität Düsseldorf (HHU) / Crystal Growth & Design,
  • X-ray Diffraction (XRD), Anton Paar Wiki,
  • Single-Crystal XRD vs.
  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods, Rigaku,
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents, ACS Omega / NIH,

Sources

A Comparative Guide to the Impact and Friction Sensitivity of Nitro-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of energetic materials and drug development, a thorough understanding of the sensitivity of novel compounds to external stimuli is paramount for safe handling and application. This guide provides an in-depth comparison of the impact and friction sensitivity of various nitro-pyrazole derivatives, a class of energetic compounds with significant potential. We will delve into the standardized methodologies for sensitivity testing, present comparative experimental data, and explain the underlying principles that govern a compound's response to mechanical stimuli.

The sensitivity of an energetic material refers to the ease with which it can be initiated, or in other words, the amount and intensity of shock, friction, or heat required to cause ignition or detonation.[1] This guide will focus on mechanical sensitivity, a critical parameter that dictates the safety protocols for synthesis, transportation, and storage of these materials.[2][3]

Understanding Mechanical Sensitivity: The "Why" Behind the Tests

Before presenting the comparative data, it is crucial to understand the rationale behind impact and friction sensitivity testing. These tests are not arbitrary; they simulate potential real-world scenarios where an energetic material might be subjected to accidental stimuli.[4][5] For instance, the impact test mimics the scenario of a container of the material being dropped, while the friction test simulates the rubbing of the material between two surfaces.[1][4] The results of these tests provide a quantitative measure of a material's stability and are essential for risk assessment and the development of safe handling procedures.[6][7]

The most widely accepted and utilized methods for determining impact and friction sensitivity in Europe are the BAM (Bundesanstalt für Materialforschung und -prüfung) tests.[8][9] These standardized procedures ensure that data generated in different laboratories can be reliably compared. This guide will focus on the BAM Fallhammer test for impact sensitivity and the BAM friction test.

Experimental Protocols: A Step-by-Step Guide to Sensitivity Testing

To ensure the integrity and reproducibility of sensitivity data, adherence to standardized protocols is essential. Below are detailed methodologies for the BAM impact and friction tests.

Impact Sensitivity Testing: The BAM Fallhammer Method

The BAM Fallhammer test determines the impact energy required to cause a reaction in a substance by subjecting it to the impact of a falling weight.[4][5][10] The sensitivity is expressed as the impact energy in Joules (J) at which there is a 50% probability of initiation (often denoted as H₅₀). A lower Joule value signifies greater sensitivity.

Apparatus:

  • BAM Fallhammer apparatus, consisting of a drop weight, a guide column, an anvil, and a sample holder.[10]

  • Steel cylinders and locating rings for sample confinement.[10]

  • A remote release mechanism for the drop weight.[11]

  • Protective shielding for the operator.[12]

Procedure:

  • Sample Preparation: A small, measured amount of the nitro-pyrazole derivative (typically around 40 mm³) is carefully placed into the steel cylinder assembly.[10]

  • Apparatus Setup: The sample assembly is placed on the anvil of the Fallhammer. The desired drop weight (e.g., 1 kg, 5 kg) is selected and positioned at a specific height on the guide column.[10]

  • Test Execution: The safety enclosure is secured, and the drop weight is released remotely, allowing it to fall and impact the sample.[11]

  • Observation: The test is observed for any reaction, such as an explosion, spark, or crackling sound.[11] The absence of a reaction is also noted.

  • Data Analysis (Bruceton Method): A series of tests are conducted at various drop heights. The "up-and-down" or Bruceton method is commonly used to determine the height at which there is a 50% probability of initiation (H₅₀).[11][13] This height is then used to calculate the impact energy in Joules.

Friction Sensitivity Testing: The BAM Friction Method

The BAM friction test assesses the sensitivity of a substance to frictional stimuli by subjecting it to the friction between a porcelain pin and a moving porcelain plate.[14] The result is reported as the lowest load in Newtons (N) that causes a reaction. A lower Newton value indicates greater sensitivity.[15][16]

Apparatus:

  • BAM friction tester, equipped with a weighted arm, a porcelain pin, and a motor-driven porcelain plate.[12][14]

  • A set of calibrated weights to apply varying loads.[12]

Procedure:

  • Sample Preparation: A small amount of the nitro-pyrazole derivative (approximately 10 mm³) is spread evenly on the porcelain plate.[17]

  • Apparatus Setup: The porcelain plate with the sample is secured on the tester's carriage. The porcelain pin is lowered onto the sample, and a specific load is applied using the weighted arm.[15][16]

  • Test Execution: The motor is activated, causing the porcelain plate to move back and forth under the stationary pin once, over a distance of 10 mm.[14][17]

  • Observation: The operator carefully observes for any signs of a reaction, which can include an explosion, sparks, a crackling sound, or smoke.[15]

  • Data Analysis: The test is repeated six times at a given load. If no reaction is observed, the load is increased.[11] If a reaction occurs, the test is repeated at a lower load to find the lowest load at which a reaction occurs in at least one of the six trials.[11] The result is reported as the lowest load in Newtons (N) that causes a reaction.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_testing Testing Procedure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Prep_Impact Weigh and load ~40 mm³ of sample into steel cylinder Impact_Test BAM Fallhammer Test: Release drop weight onto sample Prep_Impact->Impact_Test Prep_Friction Spread ~10 mm³ of sample on porcelain plate Friction_Test BAM Friction Test: Move loaded plate under pin Prep_Friction->Friction_Test Observe_Impact Record reaction (explosion, spark) or no reaction Impact_Test->Observe_Impact Observe_Friction Record reaction (explosion, spark, smoke) or no reaction Friction_Test->Observe_Friction Analyze_Impact Determine H₅₀ (J) using Bruceton method Observe_Impact->Analyze_Impact Analyze_Friction Determine lowest load (N) causing reaction in 1 of 6 trials Observe_Friction->Analyze_Friction

Caption: Workflow for impact and friction sensitivity testing.

Comparative Data: Nitro-Pyrazole Derivatives vs. Standard Energetic Materials

The following table summarizes the impact and friction sensitivity data for a selection of nitro-pyrazole derivatives compared to well-known energetic materials. It is important to note that lower impact energy values (J) and lower friction load values (N) indicate higher sensitivity.

Compound NameAbbreviationImpact Sensitivity (J)Friction Sensitivity (N)Reference(s)
Nitro-Pyrazole Derivatives
3,4-Dinitropyrazole3,4-DNPLess sensitive than NGLess sensitive than NG[18]
3,5-Dinitropyrazole3,5-DNPLess sensitive than NGLess sensitive than NG[18]
5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazoleH₂DNPT>40360[19][20]
Trinitro-pyrazolo-triazole derivativeTNPT-1235180[21]
3,5-Dinitro-4-methylnitramino-1-methylpyrazole-8144[22]
4-Amino-3,5-dinitropyrazoleADNPLow sensitivityLow sensitivity[23]
3,4,5-Trinitropyrazole SaltsTNP Salts≥35-[24]
Standard Energetic Materials
NitroglycerinNG0.2< 0.5[11]
Pentaerythritol TetranitratePETN3 - 556 - 102[11][25]
CyclotrimethylenetrinitramineRDX7.5 - 8110 - 360[11][25]
CyclotetramethylenetetranitramineHMX7.4120[11]
2,4,6-TrinitrotolueneTNT15> 360[11]
TriaminotrinitrobenzeneTATB50> 360[11]

Note: Sensitivity values can vary slightly depending on the specific test conditions, crystal morphology, and purity of the sample.

Interpreting the Data: Structure-Sensitivity Relationships

The data presented in the table reveals several key trends regarding the sensitivity of nitro-pyrazole derivatives:

  • General Insensitivity: Many of the synthesized nitro-pyrazole derivatives, such as H₂DNPT and various TNP salts, exhibit remarkably low sensitivity to both impact and friction, often comparable to or even better than the notoriously insensitive explosive, TATB.[19][21][24] This is a highly desirable characteristic for the development of safer energetic materials.

  • Influence of Functional Groups: The introduction of certain functional groups can significantly alter the sensitivity. For instance, the methylation of a dinitropyrazole derivative resulted in a compound with increased sensitivity to both impact and friction.[22] Conversely, the formation of energetic salts from 3,4,5-trinitropyrazole leads to compounds with very low impact sensitivity.[24]

  • Comparison to Standards: When compared to classical secondary explosives like RDX and PETN, many of the advanced nitro-pyrazole derivatives demonstrate a superior safety profile with higher impact and friction sensitivity thresholds.[11][25] However, some derivatives still exhibit sensitivities that require careful handling.[22]

The reduced sensitivity in many nitro-pyrazole derivatives can be attributed to factors such as extensive hydrogen bonding and π-π stacking interactions within their crystal structures, which help to dissipate energy from mechanical stimuli more effectively.[26]

Conclusion

The study of impact and friction sensitivity is a critical aspect of research and development involving energetic materials. Nitro-pyrazole derivatives represent a promising class of compounds, with many exhibiting excellent performance characteristics combined with a desirable low sensitivity to mechanical stimuli. The standardized BAM testing methodologies provide a reliable framework for comparing the sensitivity of these novel compounds against established energetic materials. The data presented in this guide underscores the importance of systematic testing and highlights the potential of structural modification to fine-tune the sensitivity and enhance the safety of next-generation energetic materials. As with any energetic material, appropriate safety precautions, including the use of personal protective equipment and adherence to established safety protocols, are mandatory at all times.[18][27]

References

  • SciSpace. (n.d.). Sensitivity and Performance of Energetic Materials.
  • UNT Digital Library. (n.d.). LLNL Small-scale Friction Sensitivity (BAM) Test.
  • Taylor & Francis Online. (n.d.). Friction sensitivity – Knowledge and References.
  • DTIC. (n.d.). Friction Sensitivity of Primary Explosives.
  • Francis Academic Press. (n.d.). Research progress in sensitivity test and simulation of energetic materials.
  • Fauske & Associates. (2017, September 7). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test.
  • Royal Society of Chemistry. (n.d.). Synthetic manifestation of trinitro-pyrazolo-2H-1,2,3-triazoles (TNPT) as insensitive energetic materials. Chemical Communications.
  • Taylor & Francis Online. (2024, November 11). A practical comparative investigation of Bruceton and 3POD2.0 statistical testing methods on friction and impact sensitivity testing.
  • AIP Publishing. (2022, February 9). Comparing the shock sensitivity of insensitive energetic materials.
  • OSTI.GOV. (n.d.). LLNL Small-Scale Friction sensitivity (BAM) Test.
  • Fauske & Associates, LLC. (2013, July 30). How To Test For Combustible Dust and Explosive Solids: BAM Fallhammer Drop Impact Test [Video]. YouTube.
  • IMEMG. (n.d.). Small Scale Impact Sensitivity Testing of Energetic Materials under Temperature and Relative Humidity.
  • Google Patents. (n.d.). CN111707607B - Friction sensitivity testing device and method.
  • Royal Society of Chemistry. (2024, June 4). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions.
  • IChemE. (n.d.). Classification of energetic industrial chemicals for transport.
  • UTEC Corp. (n.d.). BAM Friction Test Apparatus.
  • ResearchGate. (n.d.). Impact sensitivity test of liquid energetic materials.
  • ACS Publications. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.
  • PubMed. (2025, November 21). Evaluating the impact sensitivity of energetic materials using inelastic neutron scattering and low frequency THz-Raman spectroscopies.
  • Borden Institute. (n.d.). Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials: Explosives and Propellants.
  • Scholars' Mine. (n.d.). An impact sensitivity study of reactive materials.
  • MDPI. (2014, June 27). Sensitivity Comparison of Vapor Trace Detection of Explosives Based on Chemo-Mechanical Sensing with Optical Detection and Capacitive Sensing with Electronic Detection.
  • DSIAC. (2019, November 2). Safety Hazards in the Energetics Laboratory.
  • University of Central Florida. (n.d.). Explosive Chemicals Research Safety.
  • OZM Research. (n.d.). fSkM-10 BAM fRICTION AppARATuS.
  • Wiley Online Library. (2020, June 18). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie.
  • DEKRA. (n.d.). CTL 022 – BAM Fallhammer Test Apparatus.
  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives.
  • OSTI.GOV. (n.d.). A Comparative Study of Two BAM Designs for Friction Sensitivity Testing of Explosives.
  • ACS Publications. (2021, March 29). Sources of Variation in Drop-Weight Impact Sensitivity Testing of the Explosive Pentaerythritol Tetranitrate. Industrial & Engineering Chemistry Research.
  • DEKRA Process Safety. (2018, March 12). BAM Fallhammer Test [Video]. YouTube.
  • NASA Standards. (2018, May 23). Safety Standard for Explosives, Propellants, and Pyrotechnics.
  • OSHA. (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing.
  • Benchchem. (n.d.). Determining Mechanical Sensitivity: Application Notes and Protocols for Impact and Friction Testing.
  • etusersgroup. (n.d.). Test 3 (b) (i): BAM Friction.
  • ResearchGate. (2015, July 3). Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features.
  • Wiley Online Library. (n.d.). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster Explosive.
  • MDPI. (2025, June 28). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates.
  • ACS Publications. (2024, April 3). Impact and Friction Sensitivity of Reactive Chemicals: From Reproducibility Study to Benchmark Data Set for Modeling. Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). Progress on 3,4,5-Trinitro-1H-pyrazole and its derivatives.
  • PMC. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP.
  • PubMed. (2010, September 17). 3,4,5-Trinitropyrazole-based energetic salts.
  • Royal Society of Chemistry. (2025, October 3). Understanding impact sensitivity of energetic molecules by supervised machine learning. Digital Discovery.
  • Royal Society of Chemistry. (n.d.). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions.

Sources

Elemental Analysis Standards for 4-Iodo-5-methyl-3-nitro-1H-pyrazole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic building blocks that push the limits of standard analytical instrumentation. One such molecule is 4-iodo-5-methyl-3-nitro-1H-pyrazole (CAS: 1281872-29-4)[1]. Featuring both a strongly electron-withdrawing nitro group and a heavy iodine substituent on the pyrazole scaffold, this compound is a versatile intermediate in pharmaceutical and agrochemical synthesis[1].

However, its unique elemental makeup presents a formidable challenge for organic elemental analysis (OEA). To meet the rigorous ±0.4% accuracy threshold required by major chemical journals and regulatory bodies for proof of purity[2], analysts must navigate catalyst poisoning, incomplete combustion, and halogen volatility. This guide objectively compares analytical techniques for this specific matrix, providing field-proven, self-validating protocols to ensure unassailable data integrity.

Deconstructing the Matrix: Causality in Analytical Challenges

Before selecting an instrument, we must understand the molecule's theoretical composition and the physical chemistry of its combustion. The empirical formula, C₄H₄IN₃O₂, yields a theoretical molar mass of 253.00 g/mol .

Table 1: Theoretical Composition & Analytical Hurdles

ElementTheoretical Mass (%)Analytical ChallengeCausality & Mechanism
Carbon (C) 18.99%ModerateStandard combustion is sufficient, provided oxidation is complete.
Hydrogen (H) 1.59%HighThe extremely low mass fraction makes quantification highly susceptible to baseline noise and ambient moisture contamination.
Nitrogen (N) 16.61%HighThe C3-nitro group forms stable nitrogen oxides (NOx) during combustion. If not fully reduced, this leads to artificially low N₂ readings.
Oxygen (O) 12.65%ModeratePyrolysis at 1120°C is required; halogen interference must be scrubbed to prevent false peaks.
Iodine (I) 50.16%CriticalBulk iodine volatilizes as I₂ gas, permanently poisoning reduction catalysts and causing severe thermal conductivity detector (TCD) baseline drift.

Comparative Analysis: Iodine Quantification Alternatives

When dealing with >50% halogen content, traditional Dumas combustion fails without heavy modification, and manual titration is highly operator-dependent. Modern laboratories typically choose between High-Resolution Inductively Coupled Plasma Mass Spectrometry (HR-ICP-MS) and Combustion Ion Chromatography (CIC) .

  • HR-ICP-MS : While HR-ICP-MS is the gold standard for trace elemental analysis (capable of sub-ppb detection)[3], it is fundamentally mismatched for bulk iodine quantification. Iodine requires alkaline extraction (e.g., TMAH or NH₄OH) to prevent volatilization as I₂[4]. For a 50.16% iodine sample, the required dilution factor (up to 10⁵) introduces massive volumetric error propagation, making it nearly impossible to consistently hit the ±0.4% bulk accuracy target.

  • Combustion Ion Chromatography (CIC) : CIC combusts the solid sample directly and absorbs the effluent into an aqueous solution containing high concentrations of H₂O₂[5]. This ensures the complete oxidation of all iodine species into a uniform, stable anion for direct IC measurement. CIC is the superior choice because it eliminates massive dilution steps and handles the organic matrix natively.

Table 2: Performance Comparison for Bulk Iodine Quantification (Target: 50.16%)

MetricCombustion Ion Chromatography (CIC)HR-ICP-MS (Alkaline Extraction)Traditional Titration
Sample Prep Direct solid combustionAlkaline extraction & extreme dilutionAcid digestion / Flask combustion
Dilution Factor None (Direct inline absorption)10,000x to 100,000xMinimal
Accuracy (Recovery) 99.8% - 100.2%95.0% - 105.0% (Dilution error)98.0% - 102.0% (Operator dependent)
Precision (RSD) < 0.5%1.5% - 3.0%1.0% - 2.0%
Suitability Optimal for Bulk % Sub-optimal for Bulk %Moderate

Self-Validating Experimental Protocols

A self-validating system continuously proves its own accuracy during the analytical run. By bracketing unknown samples with matrix-matched Certified Reference Materials (CRMs), any drift in catalyst efficiency or detector response is immediately flagged, preventing the reporting of false data.

Protocol 1: CHN Quantification via Halogen-Scrubbed Dumas Combustion

Causality: Standard Dumas analyzers will fail due to iodine poisoning. We must introduce a halogen trap to precipitate volatile iodine before it reaches the TCD.

  • Instrument Preparation : Pack the primary combustion tube with standard oxidative catalysts (e.g., WO₃). Critically, insert a 2-inch plug of silver wool at the exit zone of the combustion tube. This traps volatile iodine as solid Silver Iodide (AgI).

  • Reduction Zone Optimization : Ensure the reduction column (copper wire) is freshly packed to fully reduce the recalcitrant NOx species generated by the C3-nitro group into N₂ gas.

  • System Validation (Self-Validation Step) : Run 4-iodobenzoic acid as a control CRM. The recovery of C and H must fall within ±0.4%[2]. If the values drift, the silver wool is saturated and must be replaced immediately.

  • Sample Analysis : Weigh 1.5–2.0 mg of 4-iodo-5-methyl-3-nitro-1H-pyrazole into a tin capsule. Seal hermetically to prevent ambient moisture ingress, which would drastically skew the delicate 1.59% hydrogen measurement.

  • Combustion : Combust at 1050°C under a pure oxygen pulse, followed by TCD quantification.

Protocol 2: Total Iodine Determination via CIC with Inline Matrix Elimination

Causality: Direct IC injection of combusted organics causes column fouling. Inline matrix elimination paired with peroxide absorption ensures clean, quantitative anion conversion.

  • Absorption Solution Prep : Prepare an aqueous absorber solution containing 1000 mg/L H₂O₂. Causality: High concentrations of H₂O₂ are strictly required to ensure the complete oxidation of all combusted iodine species into a single detectable anion[5].

  • Matrix Elimination Setup : Configure the IC with an inline matrix elimination column to strip the high concentration of organic combustion byproducts before they reach the analytical separation column.

  • Calibration : Prepare standard iodide solutions (10–100 ppm) in the exact same H₂O₂ matrix to ensure matrix-matched retention times.

  • System Validation (Self-Validation Step) : Combust a certified halogenated organic standard (e.g., 2-Iodobenzoic acid). Recovery must strictly fall between 99.5% and 100.5%.

  • Sample Analysis : Weigh 1.0 mg of the pyrazole sample into a ceramic boat. Combust at 1000°C under an argon/oxygen stream. Route the effluents directly into the absorber, then inject into the IC.

Analytical Decision Workflow

The following diagram outlines the logical decision tree for analyzing highly halogenated nitro-aromatics, ensuring compliance with ACS purity standards.

G Sample 4-iodo-5-methyl-3-nitro-1H-pyrazole (CAS: 1281872-29-4) Split Sample Aliquoting & Prep Sample->Split CHN CHN Analysis (Target: C, H, N) Split->CHN Iodine Iodine Analysis (Target: 50.16% I) Split->Iodine Dumas Standard Dumas (Risk: Catalyst Poisoning) CHN->Dumas Traditional Scrubbed Halogen-Scrubbed Dumas (Silver Wool Trap) CHN->Scrubbed Optimized ICP HR-ICP-MS (Alkaline Extraction) Iodine->ICP Trace Method CIC Combustion Ion Chromatography (H2O2 Absorption) Iodine->CIC Bulk Method Result1 Fails ±0.4% ACS Standard Dumas->Result1 I2 Gas Interference Result2 Meets ±0.4% ACS Standard Scrubbed->Result2 Halogens Trapped ICP->Result1 High Dilution Error CIC->Result2 Direct Matrix

Analytical decision workflow for the elemental analysis of halogenated nitro-pyrazoles.

Conclusion

Achieving the requisite ±0.4% accuracy for 4-iodo-5-methyl-3-nitro-1H-pyrazole requires acknowledging the molecule's specific chemical behaviors during pyrolysis. Standard out-of-the-box methods will fail. By implementing silver-wool halogen scrubbing for CHN analysis and utilizing CIC with H₂O₂ absorption for bulk iodine quantification, laboratories can establish a robust, self-validating workflow that guarantees analytical integrity and regulatory compliance.

References

  • Benchchem : 4-iodo-5-methyl-3-nitro-1H-pyrazole | 1281872-29-4 | Benchchem: Overview of Research Trends in Halogenated and Nitrated Pyrazoles. Benchchem. 1

  • NIH / PMC : An International Study Evaluating Elemental Analysis. National Institutes of Health. 2

  • RSC Publishing : Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. 3

  • MDPI : Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis. MDPI. 4

  • Metrohm : Iodine in a pharmaceutical product using Combustion Ion Chromatography with Inline Matrix Elimination. Metrohm Application Notes. 5

Sources

Safety Operating Guide

4-iodo-5-methyl-3-nitro-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 4-Iodo-5-methyl-3-nitro-1H-pyrazole

As a highly functionalized building block, 4-iodo-5-methyl-3-nitro-1H-pyrazole (CAS: 1281872-29-4) is prized in drug development and complex synthesis for its reactivity[1]. However, the very structural features that make it synthetically valuable—an electron-withdrawing nitro group, a heavy iodine atom, and a nitrogen-rich pyrazole core—demand rigorous, highly specific safety and disposal logistics.

This guide provides drug development professionals and laboratory personnel with an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Hazard Profiling & Causality

To manage waste effectively, one must understand the mechanistic reasons behind the safety protocols. The disposal of 4-iodo-5-methyl-3-nitro-1H-pyrazole is dictated by three primary structural components:

  • The Iodo Substituent (Halogenated Hazard): The presence of iodine strictly classifies this compound and any associated solvent mixtures as halogenated organic waste [2][3]. Halogenated wastes cannot be disposed of via standard solvent incineration. If burned at standard temperatures, they can generate highly toxic halogenated dioxins, furans, and corrosive hydrogen iodide (HI) gas. Therefore, they require specialized high-temperature incineration equipped with alkaline flue-gas scrubbers[3][4].

  • The Nitro Group (Reactivity & Toxicity): The strongly electron-withdrawing nitro group at the C3 position makes the pyrazole ring electronically deficient and highly reactive to nucleophilic attack[1]. Nitroaromatics and nitroheterocycles pose significant toxicity risks (often acting as mutagens or severe irritants) and can exhibit energetic instability if exposed to extreme heat, shock, or incompatible reducing agents.

  • The Pyrazole Core (Environmental Persistence): Nitrogen-rich heterocycles can be environmentally persistent and generate nitrogen oxides (NOx) upon combustion, further necessitating controlled incineration rather than landfill or aqueous disposal[3].

Quantitative Data & Waste Classification

The following table summarizes the critical logistical data required for waste profiling and environmental health and safety (EHS) documentation.

ParameterSpecification / Classification
Chemical Name 4-iodo-5-methyl-3-nitro-1H-pyrazole
CAS Number 1281872-29-4[1]
Molecular Weight 253.00 g/mol [1]
Primary Waste Stream Halogenated Organic Waste (>5% Halogen content)[5]
Hazard Characteristics Toxic, Irritant, Environmental Hazard[3]
Incompatibilities Strong oxidizers, strong bases, reducing agents[6]
Mandatory Disposal Method High-Temperature Incineration (Licensed Contractor)[3]

Operational Disposal Protocol (Step-by-Step)

To maintain a self-validating safety system, every step of the disposal process must be documented and executed with precision. Do not deviate from the following workflow.

Step 1: Waste Segregation (Critical)

  • Action: Isolate all waste containing 4-iodo-5-methyl-3-nitro-1H-pyrazole into a dedicated "Halogenated Organic Waste" stream[2].

  • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and creates severe regulatory compliance violations. Ensure the water content in this specific waste stream remains below 10% to prevent phase separation and reactivity issues[5].

Step 2: Containerization

  • Action: Place the waste in a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Action: Fill the container to a maximum of 75% capacity [6].

  • Causality: Leaving 25% headspace is a mandatory logistical requirement to allow for the expansion of liquids and the accumulation of headspace vapors, preventing over-pressurization and container rupture[2][6].

Step 3: Regulatory Labeling

  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container.

  • Action: Explicitly list "4-iodo-5-methyl-3-nitro-1H-pyrazole" and any associated solvents (e.g., Dichloromethane, Methanol) with their relative percentages (e.g., 4-iodo-5-methyl-3-nitro-1H-pyrazole 5%, DCM 95%)[2].

Step 4: Storage Logistics

  • Action: Store the sealed waste container in a designated, vented flammable storage cabinet[6].

  • Causality: Nitro-compounds and halogenated solvents must be kept away from excessive heat, light, and incompatible chemicals (like inorganic acids or alkali metals) to prevent exothermic degradation[6].

Step 5: Final Treatment and Disposal

  • Action: Transfer the logged container to your institution's EHS department or a licensed hazardous waste contractor.

  • Causality: The contractor will subject the material to high-temperature incineration (>1000°C) with flue gas scrubbing to safely neutralize the iodine and nitrogen content without releasing toxic byproducts into the atmosphere[3][4]. Land disposal or drain disposal is strictly prohibited[3][5].

Emergency Spill Response Logistics

In the event of a localized spill during handling or transfer, execute the following immediate response plan:

  • Evacuation & PPE: Evacuate the immediate area. Responders must don appropriate PPE, including a vapor respirator, heavy-duty nitrile gloves, and splash goggles.

  • Containment: Turn off any nearby ignition sources. Do not use combustible materials (like paper towels) to absorb nitro-halogenated compounds.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or a specialized chemical spill pad[3].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a designated, sealable hazardous waste container[4].

  • Decontamination: Wash the spill site with a compatible solvent and water, collecting all rinsate into the same halogenated waste container[3].

Decision-Making Workflow

The following diagram illustrates the logical routing for the disposal of 4-iodo-5-methyl-3-nitro-1H-pyrazole to ensure regulatory compliance and safety.

DisposalWorkflow A Waste Generation: 4-Iodo-5-methyl-3-nitro-1H-pyrazole B Is the waste mixed with aqueous solvents? A->B C Separate Aqueous Waste (Do not co-mingle) B->C Yes D Classify as Halogenated Organic Waste B->D No (Pure/Organic) E Package in Compatible Leak-Proof Container D->E F Label: 'Hazardous Waste', Halogenated, Toxic E->F G High-Temperature Incineration (Flue Gas Scrubbing) F->G

Caption: Decision-making workflow for the segregation and disposal of halogenated pyrazole waste.

References

  • Hazardous Materials Disposal Guide , Nipissing University. Available at:[Link]

  • Hazardous Waste Guide , UTIA Safety Office, University of Tennessee. Available at: [Link]

  • UWO Guide to Classifying Unwanted Materials , UW Oshkosh. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling and Disposal of 4-iodo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The presence of both a nitro group and an iodine substituent on the pyrazole ring suggests that 4-iodo-5-methyl-3-nitro-1H-pyrazole should be handled with caution.[1] The strongly electron-withdrawing nitro group can significantly influence the molecule's reactivity, potentially making it susceptible to nucleophilic substitution reactions.[1] Analogous compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled.[2][3] Therefore, a proactive and comprehensive approach to personal protective equipment (PPE) is essential.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure risk when handling 4-iodo-5-methyl-3-nitro-1H-pyrazole. The following table outlines the recommended PPE for various laboratory operations.

PPE CategoryRequired EquipmentRationale and Best Practices
Eye and Face Protection Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles are mandatory at all times.[4] A face shield must be worn over the goggles when handling larger quantities (>1 liter) or when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Due to the unknown specific toxicity, double gloving is recommended. A flexible laminate glove (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemical-resistant outer gloves.[6] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[7]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is required to protect skin and clothing from potential contamination.[6]
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of 4-iodo-5-methyl-3-nitro-1H-pyrazole should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[2][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used as a last resort, and only by trained and fit-tested personnel.[2][5]
Foot Protection Closed-Toe ShoesOpen-toed shoes are strictly prohibited in the laboratory. Chemical-resistant boots are advisable when handling large quantities.[6]

Step-by-Step Safe Handling Protocol

Adherence to a strict, procedural workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls:
  • Designated Area: All work with 4-iodo-5-methyl-3-nitro-1H-pyrazole must be performed in a designated area within a certified chemical fume hood.[6]

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling the Compound:
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Be mindful of potential exothermic reactions, especially given the presence of the nitro group.

  • Post-Handling: After use, decontaminate the work surface and any equipment used.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling 4-iodo-5-methyl-3-nitro-1H-pyrazole.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Fume Hood Area check_vent Verify Fume Hood Function prep_area->check_vent gather_mat Assemble All Materials check_vent->gather_mat check_safety Locate Safety Shower & Eyewash gather_mat->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe Proceed to Handling weigh Weigh Compound in Hood don_ppe->weigh dissolve Dissolve with Care weigh->dissolve react Conduct Reaction in Hood dissolve->react decontaminate Decontaminate Work Area react->decontaminate After Experiment dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of 4-iodo-5-methyl-3-nitro-1H-pyrazole.

Comprehensive Disposal Plan

The proper disposal of 4-iodo-5-methyl-3-nitro-1H-pyrazole and its containers is a critical final step in the laboratory workflow. Due to its potential hazards, this compound must be treated as hazardous waste.[8]

Waste Segregation and Collection:
  • Waste Classification: Classify all materials contaminated with 4-iodo-5-methyl-3-nitro-1H-pyrazole as hazardous chemical waste.[8] This includes unused compound, reaction byproducts, and contaminated consumables (e.g., gloves, weighing paper, pipette tips).

  • Containerization:

    • Place solid waste in a designated, sealable, and clearly labeled hazardous waste container.[8]

    • Collect liquid waste in a separate, compatible, and labeled container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-iodo-5-methyl-3-nitro-1H-pyrazole".[8]

Storage and Disposal:
  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[8] This area should be away from incompatible materials and sources of ignition.[8]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[8] Provide them with all available safety information.

Crucially, do not dispose of 4-iodo-5-methyl-3-nitro-1H-pyrazole down the drain or in the regular trash. [8] This can lead to environmental contamination.[8]

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-iodo-5-methyl-3-nitro-1H-pyrazole, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • 4-Iodo-1-methyl-1H-pyrazole - AWS. (2015, January 3). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • 3 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

  • 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-5-methyl-3-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-iodo-5-methyl-3-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.